molecular formula C14H10O4 B162131 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Cat. No.: B162131
M. Wt: 242.23 g/mol
InChI Key: GYHKMDWFVHCCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,2'4'-Trihydroxy-2-phenylbenzofuran is a member of benzofurans.
2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran has been reported in Hedysarum polybotrys, Lespedeza cyrtobotrya, and Lespedeza homoloba with data available.

Properties

IUPAC Name

4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-9-3-4-11(12(17)6-9)14-5-8-1-2-10(16)7-13(8)18-14/h1-7,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKMDWFVHCCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Technical Guide to Its Natural Origins and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, biological activity, and isolation of the benzofuran derivative, 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources

The primary documented natural source of this compound is the roots of Erythrina herbacea .[1][2] This flowering plant, belonging to the Leguminosae family, is commonly known as the Eastern Coralbean, Cherokee Bean, or Red Cardinal.

Biological Activity

The principal reported biological activity of this compound is its antibacterial action against Methicillin-Resistant Staphylococcus aureus (MRSA) .[1] Research has identified this compound as a constituent of Erythrina herbacea with notable efficacy against this multidrug-resistant pathogen.

Quantitative Data

While the primary research by Tanaka et al. establishes the antibacterial activity of this compound, the publicly available abstract does not specify the minimum inhibitory concentration (MIC) values. However, it is highlighted as one of the known compounds isolated alongside two new potent antibacterial agents.

CompoundTarget OrganismReported Activity
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)Antibacterial

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from the roots of Erythrina herbacea, based on standard methodologies for the separation of phenolic compounds from plant materials. The specific details are derived from the work of Tanaka et al., though the full, detailed protocol from the original publication was not accessible.

Extraction and Isolation Workflow

The isolation of this compound from the roots of Erythrina herbacea typically involves a multi-step process of extraction and chromatographic purification.

experimental_workflow plant_material Dried and Powdered Roots of Erythrina herbacea extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., with Ethyl Acetate and Water) crude_extract->partitioning organic_phase Ethyl Acetate Fraction partitioning->organic_phase chromatography1 Silica Gel Column Chromatography organic_phase->chromatography1 fractions Eluted Fractions chromatography1->fractions chromatography2 Preparative HPLC fractions->chromatography2 pure_compound Pure 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran chromatography2->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

Plant Material Preparation: The roots of Erythrina herbacea are collected, washed, air-dried, and then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

Fractionation: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The biologically active fractions, as determined by preliminary screening, are selected for further purification. The benzofuran is expected to be present in the ethyl acetate fraction.

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple chromatographic steps to isolate the target compound. This typically begins with column chromatography over silica gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate mixture). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Postulated Mechanism of Antibacterial Action

While the specific signaling pathway for the antibacterial action of this compound against MRSA has not been detailed, the mechanism of action for 2-arylbenzofurans against bacteria is often attributed to the disruption of the bacterial cell membrane.

antibacterial_mechanism compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran membrane Bacterial Cell Membrane (MRSA) compound->membrane Interaction disruption Membrane Disruption and Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: Postulated mechanism of antibacterial action for 2-arylbenzofurans against MRSA.

This proposed mechanism involves the hydrophobic benzofuran core inserting into the lipid bilayer of the bacterial cell membrane. This interaction disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, bacterial cell death. Further research is required to elucidate the precise molecular interactions and any specific protein targets that may be involved in the antibacterial activity of this particular compound.

References

Synthesis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, a naturally occurring benzofuran with potential biological activity. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established methodologies for the synthesis of analogous 2-arylbenzofuran derivatives. The proposed route involves the protection of hydroxyl groups, a core Wittig-based benzofuran annulation, and subsequent deprotection to yield the target compound. This document includes detailed, though theoretical, experimental protocols, tabulated quantitative data based on analogous reactions, and a visual representation of the synthetic workflow to aid researchers in the practical synthesis of this and structurally related compounds.

Introduction

This compound is a natural product isolated from Erythrina herbacea. Benzofuran derivatives are a significant class of heterocyclic compounds that are scaffolds in many biologically active molecules and approved drugs. Their wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities, makes them attractive targets for synthetic and medicinal chemists. This guide details a feasible synthetic strategy for this compound to enable further investigation of its therapeutic potential.

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of the hydroxyl groups of the commercially available starting materials, 2,5-dihydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde, to prevent unwanted side reactions and direct the regioselectivity of the core benzofuran-forming step. An intramolecular Wittig reaction is proposed for the construction of the benzofuran ring, a versatile and widely used method for this purpose. The synthesis concludes with a deprotection step to yield the final product.

Logical Flow of the Synthesis

Synthesis_Flow Start Starting Materials (2,5-Dihydroxybenzaldehyde, 2,4-Dihydroxybenzaldehyde) Protection Protection of Hydroxyl Groups Start->Protection Wittig_Reagent Formation of Phosphonium Ylide Protection->Wittig_Reagent Wittig_Reaction Intramolecular Wittig Reaction Wittig_Reagent->Wittig_Reaction Cyclization Benzofuran Ring Formation Wittig_Reaction->Cyclization Deprotection Deprotection of Hydroxyl Groups Cyclization->Deprotection Final_Product 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and may require optimization for this specific synthetic sequence.

Step 1: Protection of Hydroxyl Groups

1a: Synthesis of 2,5-bis(methoxymethoxy)benzaldehyde

To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added N,N-diisopropylethylamine (DIPEA) (2.5 eq). Chloromethyl methyl ether (MOM-Cl) (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

1b: Synthesis of 1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DCM at 0 °C is added DIPEA (2.5 eq) followed by the dropwise addition of MOM-Cl (2.2 eq). The mixture is stirred at room temperature for 12 hours. After quenching with saturated aqueous ammonium chloride, the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting protected benzaldehyde is then dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise, and the reaction is stirred for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude alcohol is dissolved in anhydrous DCM, and triphenylphosphine dibromide (1.2 eq) is added. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of the Phosphonium Salt

To a solution of 1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene (1.0 eq) in anhydrous toluene is added triphenylphosphine (1.1 eq). The mixture is heated to reflux for 18 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the desired phosphonium salt.

Step 3: Wittig Reaction and Benzofuran Formation

The phosphonium salt (1.1 eq) is suspended in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78 °C. A solution of 2,5-bis(methoxymethoxy)benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(2,4-bis(methoxymethoxy)phenyl)-6-(methoxymethoxy)benzofuran.

Step 4: Deprotection

To a solution of the protected benzofuran (1.0 eq) in methanol is added a catalytic amount of concentrated hydrochloric acid. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data

The following tables provide expected quantitative data for the synthesis, based on reported yields and spectroscopic data for structurally analogous compounds.

Table 1: Summary of Reaction Yields

StepProductExpected Yield (%)
1a2,5-bis(methoxymethoxy)benzaldehyde85-95
1b1-(bromomethyl)-2,4-bis(methoxymethoxy)benzene70-80
2[2,4-bis(methoxymethoxy)benzyl]triphenylphosphonium bromide90-98
32-(2,4-bis(methoxymethoxy)phenyl)-6-(methoxymethoxy)benzofuran60-75
4This compound80-90

Table 2: Spectroscopic Data for this compound

Data TypeExpected Values
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)~9.8-10.2 (br s, 3H, -OH), ~7.5-7.7 (m, 2H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~6.4-6.6 (m, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)~160-155, ~150-145, ~130-120, ~115-105
Mass Spec. (ESI-MS) m/z[M+H]⁺ calculated for C₁₄H₁₁O₄: 243.06; found: 243.xx
FT-IR (KBr), ν (cm⁻¹)~3600-3200 (br, O-H), ~1600, ~1500, ~1450 (C=C, aromatic)

Conclusion

This technical guide presents a viable and detailed synthetic strategy for this compound. The proposed pathway utilizes well-established synthetic transformations, providing a solid foundation for researchers to produce this natural product for further biological and pharmacological evaluation. The provided experimental protocols and expected quantitative data serve as a valuable resource for the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, a member of the benzofuran class of compounds, possesses a molecular structure characterized by a benzofuran core substituted with two hydroxyl groups on a phenyl ring and one hydroxyl group on the benzofuran moiety. This compound is also known by its IUPAC name, 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol.

PropertyValueSource
IUPAC Name 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol[1]
Synonyms This compound[2][3][4]
CAS Number 67736-22-5[2]
Molecular Formula C₁₄H₁₀O₄[1][2]
Molecular Weight 242.23 g/mol [2][3]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Predicted mass spectrometry data provides theoretical m/z values for various adducts of the molecule, which are crucial for its identification in mass spectrometric analyses.

AdductPredicted m/z
[M+H]⁺243.06518
[M+Na]⁺265.04712
[M-H]⁻241.05062
[M+NH₄]⁺260.09172
[M+K]⁺281.02106
[M+H-H₂O]⁺225.05516
[M+HCOO]⁻287.05610
[M+CH₃COO]⁻301.07175
[M+Na-2H]⁻263.03257
[M]⁺242.05735
[M]⁻242.05845

Data obtained from predicted mass spectrometry analysis.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectral data for this compound is not currently available.

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not currently available.

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from the roots of Erythrina herbacea.[2][3] While a detailed, step-by-step protocol for its isolation is not explicitly described in the available literature, general methods for the isolation of natural products from plant materials would be applicable. A typical workflow for such an isolation is outlined below.

G start Plant Material (Erythrina herbacea roots) extraction Extraction with a suitable solvent (e.g., methanol, ethanol) start->extraction partition Solvent-solvent partitioning to fractionate the crude extract extraction->partition chromatography Chromatographic separation (e.g., column chromatography, HPLC) partition->chromatography purification Further purification of fractions chromatography->purification isolation Isolation of pure this compound purification->isolation characterization Structural elucidation (NMR, MS, etc.) isolation->characterization

Caption: General workflow for the isolation of natural products.

Chemical Synthesis

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

This compound has been identified as an antibacterial agent.[2] It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: The precise mechanism of its antibacterial action has not been fully elucidated. However, many phenolic compounds exert their antimicrobial effects through various mechanisms, including:

  • Disruption of the cell membrane: Altering the permeability of the bacterial cell membrane, leading to the leakage of intracellular components.

  • Inhibition of nucleic acid synthesis: Interfering with the replication and transcription of bacterial DNA and RNA.

  • Inhibition of protein synthesis: Binding to ribosomes and inhibiting the translation process.

  • Inhibition of enzyme activity: Acting as inhibitors for essential bacterial enzymes.

Further research is required to determine the specific mode of action of this compound.

Potential Signaling Pathway Involvement

The direct impact of this compound on specific signaling pathways has not been reported. However, as a flavonoid-like molecule, it may potentially modulate various cellular signaling cascades that are often influenced by other members of this class. Flavonoids are known to interact with a multitude of signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

G compound This compound pathway1 Inflammatory Pathways (e.g., NF-κB) compound->pathway1 Potential Interaction pathway2 Oxidative Stress Pathways (e.g., Nrf2) compound->pathway2 Potential Interaction pathway3 Cell Proliferation Pathways (e.g., MAPK) compound->pathway3 Potential Interaction effect1 Modulation of Inflammatory Response pathway1->effect1 effect2 Antioxidant Effects pathway2->effect2 effect3 Regulation of Cell Growth pathway3->effect3

Caption: Potential signaling pathways modulated by flavonoids.

It is important to emphasize that these are hypothetical interactions based on the activities of structurally related compounds. Specific experimental validation is necessary to confirm the involvement of this compound in these or any other signaling pathways.

Conclusion

This compound is a natural product with established antibacterial activity. While its basic chemical identity is known, a significant amount of experimental data regarding its physicochemical properties, detailed spectral characteristics, and a definitive understanding of its biological mechanism of action and interaction with cellular signaling pathways is still lacking. This technical guide highlights the current state of knowledge and underscores the areas where further research is needed to fully unlock the therapeutic potential of this promising compound. The information provided serves as a foundational resource for scientists and researchers dedicated to the advancement of drug discovery and development.

References

CAS 67736-22-5 spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of CAS 67736-22-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound with CAS number 67736-22-5, identified as 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines predicted data, information from commercial suppliers, and analysis of structurally similar compounds to offer a robust understanding of its spectroscopic characteristics. The document also touches upon its known biological activity and provides a procedural framework for its characterization.

Introduction

This compound is a natural product that has been isolated from the roots of Erythrina herbacea.[1] It belongs to the class of benzofurans, a group of heterocyclic compounds with a wide range of biological activities. This compound has garnered interest due to its potential antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Accurate spectroscopic data is paramount for its unambiguous identification, quality control, and further research and development. This guide aims to consolidate the available information to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

  • CAS Number: 67736-22-5

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₀O₄

  • Molecular Weight: 242.23 g/mol

  • Appearance: Typically a yellow powder.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Although a specific experimental spectrum for this compound is not publicly available, SpectraBase, a comprehensive spectral database, indicates the existence of a ¹³C NMR spectrum.[2] Based on the structure of this compound, the expected chemical shifts in both ¹H and ¹³C NMR are detailed below.

3.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran and dihydroxyphenyl rings, as well as the hydroxyl protons. The chemical shifts (δ) are predicted to be in the following ranges:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic Protons6.5 - 8.0m-
Hydroxyl Protons4.0 - 10.0br s-

3.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O155 - 165
Aromatic C=C100 - 150
Aromatic C-H100 - 130
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and aromatic functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C-O (Phenolic)Stretching1150 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While an experimental mass spectrum is not available, predicted data from PubChem suggests the following accurate mass and collision cross-section values.[3]

Adduct Predicted m/z
[M+H]⁺243.0652
[M+Na]⁺265.0471
[M-H]⁻241.0506

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound would typically involve the following steps.

Sample Preparation
  • NMR Spectroscopy: The compound (typically 1-5 mg) would be dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Tetramethylsilane (TMS) is commonly used as an internal standard.

  • IR Spectroscopy: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Mass Spectrometry: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via an appropriate ionization source such as electrospray ionization (ESI).

The general workflow for spectroscopic analysis is illustrated in the following diagram:

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Compound (CAS 67736-22-5) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data

A general workflow for the spectroscopic analysis of a chemical compound.

Biological Activity and Potential Signaling Pathways

This compound has been identified as an antibacterial agent, showing activity against methicillin-resistant Staphylococcus aureus (MRSA). The precise mechanism of action and the signaling pathways involved have not been fully elucidated in the available literature. However, many natural phenolic compounds exert their antimicrobial effects through various mechanisms.

A hypothetical signaling pathway for the antibacterial action of this compound might involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The relationship between the compound and its potential cellular targets is depicted below.

signaling_pathway Hypothetical Antibacterial Signaling Pathway Compound This compound Membrane Bacterial Cell Membrane Disruption Compound->Membrane interacts with Enzyme Inhibition of Essential Enzymes Compound->Enzyme inhibits DNA_Synth Interference with Nucleic Acid Synthesis Compound->DNA_Synth interferes with Cell_Death Bacterial Cell Death Membrane->Cell_Death Enzyme->Cell_Death DNA_Synth->Cell_Death

A diagram illustrating potential antibacterial mechanisms of action.

Conclusion

This technical guide provides a summary of the known and predicted spectroscopic data for CAS 67736-22-5, this compound. While experimentally obtained spectra are not widely available, the information presented here, derived from its chemical structure and data from related compounds, offers a valuable starting point for researchers. The established antibacterial activity of this compound suggests its potential as a lead for the development of new therapeutic agents. Further investigation is warranted to fully characterize its spectroscopic properties and elucidate its mechanism of antibacterial action.

References

The Biological Activity of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a polyphenolic compound belonging to the benzofuran class of natural products. Isolated from the roots of Erythrina herbacea, this molecule has garnered interest for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological effects of this compound, with a focus on its potential therapeutic applications. Due to the limited specific research on this exact compound, this guide also incorporates relevant data from closely related benzofuran derivatives to provide a broader context for its potential mechanisms of action.

Antibacterial Activity

Initial studies have identified this compound as possessing antibacterial properties. Specifically, it has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen responsible for numerous infections.[1] This finding suggests a potential role for this compound in the development of new antimicrobial agents to combat antibiotic-resistant bacteria.

Potential Anticancer Properties of Related Compounds

While direct evidence for the anticancer activity of this compound is limited, extensive research on structurally similar benzofuran derivatives suggests this is a promising area for investigation. A notable example is 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][3]thiazin-4-one (DPBT), a synthetic derivative that has shown significant anti-proliferative effects in human colon adenocarcinoma cell lines (HT-29 and LS180).[3][4][5]

Quantitative Data on DPBT Anticancer Activity

Cell LineAssayIC50 Value (µM)Exposure Time (h)Reference
HT-29MTT152.272[3]
LS180MTT65.4372[3]
HT-29MTT40.8196[3]
LS180MTT29.6096[3]

These studies on DPBT indicate that the 2-(2,4-dihydroxyphenyl) moiety is a key pharmacophore that may contribute to the anticancer potential of this class of compounds.

Potential Anti-inflammatory and Antioxidant Effects

Benzofuran derivatives are widely recognized for their anti-inflammatory and antioxidant properties.[6][7][8] The phenolic hydroxyl groups present in this compound are characteristic features of many antioxidant compounds, suggesting it may act as a free radical scavenger.[9]

Studies on other benzofurans have demonstrated their ability to inhibit key inflammatory mediators. For instance, certain 2-arylbenzofurans have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Potential as a Tyrosinase Inhibitor

The 2,4-dihydroxyphenyl structural motif is a well-known feature in many potent tyrosinase inhibitors.[10][11][12] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[13][14] The presence of this moiety in this compound suggests its potential as a tyrosinase inhibitor, although direct experimental evidence is currently lacking.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the activities of related compounds, the following methodologies would be relevant for future investigations.

Antibacterial Susceptibility Testing

Broth Microdilution Assay: This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Compound: The test compound is serially diluted in a multi-well plate containing appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated under optimal conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity and is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, LS180) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 or 96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A and stained with propidium iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on the related compound DPBT provide insights into potential mechanisms. The anti-proliferative action of DPBT in LS180 colon cancer cells has been attributed to cell cycle arrest in the G1 phase.[4] This arrest is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p27KIP1 and the down-regulation of cyclin D1 and CDK4 proteins.[4]

Hypothesized Cell Cycle Arrest Pathway for Benzofuran Derivatives

G1_Cell_Cycle_Arrest Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran (Hypothesized) p27 p27KIP1 Compound->p27 Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Compound->CyclinD1_CDK4 Downregulates p27->CyclinD1_CDK4 Inhibits G1_Phase G1 Phase CyclinD1_CDK4->G1_Phase Promotes Progression S_Phase S Phase G1_Phase->S_Phase Cell_Proliferation Cell Proliferation G1_Phase->Cell_Proliferation Arrest S_Phase->Cell_Proliferation

Caption: Hypothesized G1 phase cell cycle arrest induced by benzofuran derivatives.

Experimental Workflow for Investigating Biological Activity

Experimental_Workflow Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran In_Vitro In Vitro Studies Compound->In_Vitro Antibacterial Antibacterial Assays (e.g., MIC) In_Vitro->Antibacterial Anticancer Anticancer Assays (e.g., MTT, Cell Cycle) In_Vitro->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) In_Vitro->Enzyme_Inhibition Mechanism Mechanism of Action Studies Anticancer->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo Toxicity Toxicity & Efficacy In_Vivo->Toxicity

Caption: A general experimental workflow for evaluating the biological activities of the compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial activity against MRSA. While direct experimental data on its other biological effects are currently limited, the structural features of the molecule and the known activities of related benzofuran derivatives suggest its potential as an anticancer, anti-inflammatory, antioxidant, and tyrosinase-inhibiting agent.

Future research should focus on a comprehensive evaluation of the biological activities of this specific compound. This includes determining its IC50 values against a panel of cancer cell lines, quantifying its antioxidant and anti-inflammatory properties, and assessing its inhibitory activity against tyrosinase. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be crucial in determining its potential for development as a novel therapeutic agent.

References

An In-Depth Technical Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Potential Flavonoid-Related Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, a naturally occurring benzofuran derivative isolated from the roots of Erythrina herbacea. While not a classical flavonoid, its structural and potential biosynthetic relationship places it within the broader class of flavonoid-related compounds, specifically as a 2-arylbenzofuran. This document details its chemical properties, known biological activities with a focus on its antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), and outlines relevant experimental protocols. The information presented is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound that has garnered interest due to its documented antibacterial properties.[1] Structurally, it possesses a benzofuran core substituted with two hydroxyl groups on the phenyl ring and one on the benzofuran moiety. Although it lacks the characteristic C6-C3-C6 backbone of traditional flavonoids, its 2-arylbenzofuran structure is biosynthetically related and often classified within the broader flavonoid family.[2][3][4] This guide will explore the available scientific data on this compound, presenting it in a structured format to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [1]
IUPAC Name 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol
CAS Number 67736-22-5[1]
Appearance Not specified in literature
Solubility Not specified in literature

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect, particularly against MRSA.[1] Benzofuran derivatives, in general, are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Antibacterial Activity

While a specific quantitative value for the Minimum Inhibitory Concentration (MIC) of this compound against MRSA is not available in the public domain, the initial discovery highlights its potential.[1] For context, other 2-arylbenzofurans have demonstrated significant antibacterial activity against various strains of MRSA, with MIC values often in the low microgram per milliliter range.[2][7] Further research is required to quantify the specific potency of the title compound.

Table 1: Antibacterial Activity of Structurally Related 2-Arylbenzofurans

CompoundTest OrganismMIC (µg/mL)Reference
ChalcomoracinMRSA0.78[7]
Six Hydrophobic 2-ArylbenzofuransMRSA (10 strains)MIC₈₀ = 3.13[2]
CicerfuranBacillus subtilis25-100[8]
CicerfuranPseudomonas syringae25-100[8]

Note: This table provides data for related compounds to indicate the potential activity range of 2-arylbenzofurans and is not data for this compound itself.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on general methodologies for benzofuran synthesis and antimicrobial testing, the following workflows can be proposed.

Proposed Synthetic Workflow

A general approach to the synthesis of 2-arylbenzofurans can be adapted for this compound. One common method involves the coupling of a substituted phenol with a suitable building block to form the benzofuran ring system.[9][10]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Substituted Phenol (e.g., 2,4-dihydoxyacetophenone) C Coupling Reaction (e.g., Perkin or related condensation) A->C B Halogenated Reagent (e.g., 4-hydroxyphenacyl bromide) B->C D Cyclization/ Dehydration C->D E Purification (Chromatography) D->E F 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran E->F

Caption: Proposed general workflow for the synthesis of this compound.

A detailed, step-by-step protocol would require experimental optimization of reaction conditions, catalysts, and purification methods.

Antibacterial Susceptibility Testing Workflow

The antibacterial activity of the compound can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12]

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum (e.g., MRSA) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, for the broader class of 2-arylbenzofurans and related phenolic compounds, several potential antibacterial mechanisms have been proposed. These include disruption of the bacterial cell membrane, inhibition of key enzymes involved in bacterial metabolism, and interference with bacterial DNA replication or protein synthesis. Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound.

G cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects A 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran B Cell Membrane A->B Interaction C Essential Enzymes A->C Inhibition D DNA/RNA Synthesis A->D Interference E Membrane Disruption B->E F Metabolic Inhibition C->F G Inhibition of Replication/ Transcription/Translation D->G H Bacterial Cell Death E->H F->H G->H

Caption: Postulated mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new antibacterial agents, particularly against challenging pathogens like MRSA. Its natural origin and structural similarity to flavonoids suggest a favorable preliminary safety profile, though this requires experimental verification.

Key areas for future research include:

  • Total Synthesis: Development of a robust and scalable synthetic route to enable further studies.

  • Quantitative Biological Evaluation: Comprehensive screening against a panel of clinically relevant bacteria and fungi to determine the full antimicrobial spectrum and potency (MIC values).

  • Cytotoxicity and Safety Profiling: In vitro and in vivo studies to assess the therapeutic index and potential off-target effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand how the compound exerts its antibacterial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and pharmacokinetic properties.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will stimulate further research into this and related compounds, ultimately leading to the development of novel and effective therapeutics.

References

An In-depth Technical Guide to the Antioxidant Potential of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathophysiology of numerous diseases. This has driven the search for novel antioxidant compounds. 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, a natural product isolated from the roots of Erythrina herbacea, represents a promising candidate for antioxidant activity due to its phenolic structure.[1] Benzofuran derivatives are known for their potential to scavenge free radicals and mitigate oxidative damage. This technical guide outlines the core methodologies and conceptual frameworks for evaluating the antioxidant potential of this compound. It provides detailed experimental protocols for key in vitro assays, guidance on data interpretation, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of multiple hydroxyl groups on the benzofuran and phenyl moieties is a key structural feature that suggests significant radical-scavenging potential. The general mechanism involves the stabilization of free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.

Quantitative Assessment of Antioxidant Activity

To quantify the antioxidant potential of this compound, a series of standardized in vitro assays are recommended. The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.

Table 1: Hypothetical Quantitative Antioxidant Data for this compound

Assay TypeRadical/OxidantStandard ControlHypothetical IC50 (µg/mL) of Test CompoundHypothetical IC50 (µg/mL) of Standard
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazylAscorbic AcidData not availableData not available
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)TroloxData not availableData not available

Note: Specific experimental data for this compound is not currently available in published literature. This table serves as a template for data presentation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common antioxidant assays that are suitable for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to a yellow hydrazine is monitored spectrophotometrically.

Materials:

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Compound and Standard: Prepare a stock solution of the test compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the standard antioxidant.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the diluted test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound/standard.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • This compound (Test Compound)

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at ~734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Compound and Standard: Prepare serial dilutions of the test compound and Trolox in the appropriate solvent.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound or standard to the wells.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Standard Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_Work Dilute to Working Solution (Absorbance ~0.7 at 734 nm) ABTS_Stock->ABTS_Work Mix Add Sample to ABTS•+ Working Solution ABTS_Work->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Incubate Incubate in Dark (6-10 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Antioxidant 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran Antioxidant->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

References

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives, particularly the 2-arylbenzofuran scaffold, represent a class of heterocyclic compounds with significant and diverse pharmacological activities. The specific substitution pattern of hydroxyl groups, as seen in this compound and its analogs, has been shown to be crucial for their biological functions. These compounds have garnered considerable attention for their potential as therapeutic agents in a range of diseases.[1][2][3] Their activities span from neuroprotective effects relevant to Alzheimer's disease to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, presenting key data and experimental methodologies to aid in future research and drug development endeavors.

Synthesis of 2-Arylbenzofuran Derivatives

The construction of the 2-arylbenzofuran core can be achieved through various synthetic strategies. The selection of a particular method often depends on the availability of starting materials and the desired substitution patterns on the benzofuran and aryl rings. Common methodologies include palladium/copper-catalyzed cross-coupling reactions, acid-catalyzed cyclizations, and one-pot multi-component reactions.[5][6][7]

A widely employed and versatile method is the Palladium/Copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[5] This approach allows for significant diversity in the final products. Another common route involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate, which then undergoes cyclization to form the benzofuran ring.[1] Copper-catalyzed reactions are also utilized as a more cost-effective alternative to palladium-based methods.[5][6]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product A o-Iodophenol C Sonogashira Coupling (Pd/Cu Catalyst) A->C B Terminal Alkyne B->C D Intramolecular Cyclization C->D E Workup & Extraction D->E F Column Chromatography E->F G 2-Arylbenzofuran Derivative F->G

General workflow for Palladium-catalyzed benzofuran synthesis.

Biological Activities and Therapeutic Potential

2-Arylbenzofuran derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery.[2][3] The presence of multiple hydroxyl groups on the aromatic rings is often correlated with enhanced activity.[1]

  • Anti-Alzheimer's Disease Activity: Several analogs have been investigated as multi-target agents for Alzheimer's disease.[8] They have shown potent inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of the disease.[1] Kinetic studies have demonstrated that this inhibition can be reversible.[1] Furthermore, these compounds can inhibit the aggregation of amyloid-β (Aβ) fibrils and protect against Aβ-induced neurotoxicity.[8]

  • Antimicrobial Activity: The parent compound, this compound, isolated from Erythrina herbacea, has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[9] Other derivatives have also shown promising antibacterial and antifungal properties.[2][3][10] Structure-activity relationship studies suggest that a free hydroxyl group at the C-6 position is important for this activity.[10]

  • Anticancer Activity: Benzofuran derivatives have been evaluated for their anticancer potential, demonstrating the ability to inhibit the cell cycle and promote tumor regression.[2]

  • Anti-inflammatory and Antioxidant Activity: Certain 2-arylbenzofurans act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4] They also possess significant antioxidant capabilities, such as scavenging free radicals.[11]

Quantitative Biological Data

The biological efficacy of these derivatives has been quantified in various assays. The data highlights their potential as potent inhibitors of key biological targets.

Compound IDTargetAssay TypeIC50 / ActivityReference CompoundReference IC50Source
Compound 20 Acetylcholinesterase (AChE)Enzyme Inhibition0.086 ± 0.01 µMDonepezil0.085 ± 0.01 µM[1]
Compound 20 β-secretase (BACE1)Enzyme InhibitionBetter than BaicaleinBaicalein0.087 ± 0.03 µM[1]
Compound 8 β-secretase (BACE1)Enzyme InhibitionBetter than BaicaleinBaicalein0.087 ± 0.03 µM[1]
Compound 19 β-secretase (BACE1)Enzyme InhibitionBetter than BaicaleinBaicalein0.087 ± 0.03 µM[1]
Compounds 20, 21 HEK-293, SH-SY5Y cellsCytotoxicity>90% cell survival--[1]

Mechanism of Action

The diverse biological activities of 2-arylbenzofurans stem from their ability to interact with multiple molecular targets.

  • Neuroprotection: In the context of Alzheimer's disease, the primary mechanism involves the dual inhibition of AChE and BACE1. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine. By inhibiting BACE1, they reduce the production of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

  • Antimicrobial Effects: While the exact mechanism is not fully elucidated for all derivatives, it is believed that these compounds may disrupt bacterial cell membranes or interfere with essential enzymatic processes.

  • Anti-inflammatory Action: The anti-inflammatory effects are largely attributed to the selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins, key mediators of inflammation.[4]

G cluster_pathway Amyloid Precursor Protein (APP) Processing cluster_inhibitor Inhibition APP APP sAPPb sAPPβ APP->sAPPb BACE1 Ab Amyloid-β (Aβ) APP->Ab BACE1 Plaques Amyloid Plaques Ab->Plaques Inhibitor 2-Arylbenzofuran Derivative Inhibitor->APP

Inhibition of BACE1 by 2-arylbenzofurans to reduce Amyloid-β production.

Experimental Protocols

General Synthesis: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization[5]

This protocol describes a general method for synthesizing 2-substituted benzofurans.

  • Reaction Setup: To a solution of an appropriate o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Reaction Execution: Stir the reaction mixture at reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure benzofuran derivative.[5]

Biological Assay: Inhibition of Cellular Reactive Oxygen Species (ROS)[1]

This protocol details a method to assess the antioxidant capacity of the synthesized compounds.

  • Cell Culture: Plate model cells (e.g., SH-SY5Y) in a suitable multi-well plate and culture until they reach appropriate confluence.

  • Compound Treatment: Treat the cells with varying concentrations of the test 2-arylbenzofuran derivative for a specified period.

  • ROS Induction: Induce oxidative stress in the cells using an agent like H₂O₂. A control group without the inducer should be included.

  • Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) solution to the cells and incubate. DCFH-DA is a fluorescent probe that is oxidized to the highly fluorescent DCF in the presence of ROS.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Analysis: Calculate the percentage of ROS inhibition by comparing the fluorescence of the compound-treated group to the untreated, ROS-induced control group.

G A Plate & Culture Cells B Treat with Benzofuran Derivative A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Add DCFH-DA Probe C->D E Incubate D->E F Measure Fluorescence E->F G Data Analysis: % ROS Inhibition F->G

Experimental workflow for the cellular ROS inhibition assay.

Conclusion and Future Directions

This compound derivatives and their analogs constitute a versatile and potent class of compounds with significant therapeutic potential. Their multi-target capabilities, particularly in the context of complex multifactorial diseases like Alzheimer's, make them highly valuable lead structures in drug discovery.[1][8] The synthetic accessibility of the 2-arylbenzofuran scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Lead Optimization: Systematic modification of the substitution patterns on both the benzofuran and the 2-aryl rings to enhance activity against specific targets and improve drug-like properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their various biological activities.

  • In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: Given their broad range of activities, these compounds should be screened against other relevant disease targets.

The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a variety of unmet medical needs.

References

In-Depth Technical Guide: Mechanism of Action of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring benzofuran derivative that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its well-documented roles as a tyrosinase inhibitor and a potent antioxidant. This document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Core Mechanisms of Action

The primary mechanisms of action elucidated for this compound are its potent inhibition of the enzyme tyrosinase and its significant radical scavenging capabilities. These activities position the compound as a promising candidate for applications in dermatology, cosmetology, and potentially as a therapeutic agent against pathologies involving oxidative stress.

Tyrosinase Inhibition

This compound has been identified as a competitive inhibitor of mushroom tyrosinase, a key enzyme in the biosynthesis of melanin.[1] This inhibitory action directly impacts the production of melanin, making it a compound of interest for skin whitening and treating hyperpigmentation disorders.

  • Quantitative Data: The compound exhibits a half-maximal inhibitory concentration (IC50) of 5.2 µM against mushroom tyrosinase.[1]

  • Cellular Activity: In human melanoma (MNT-1) cells, a concentration of 37.3 µM was found to reduce melanin content by 50%.[1]

Antioxidant Activity

The compound demonstrates significant antioxidant potential through its ability to scavenge free radicals. This has been quantified using standard in vitro antioxidant assays, namely the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

  • ABTS Radical Scavenging: The IC50 value for scavenging the ABTS radical is 11.0 µM .[1]

  • DPPH Radical Scavenging: The IC50 value for scavenging the DPPH radical is 42.7 µM .[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Tyrosinase Inhibition Data

ParameterTargetValueReference
IC50Mushroom Tyrosinase5.2 µM[1]
Inhibition TypeMushroom TyrosinaseCompetitive[1]
Melanin ReductionMNT-1 Human Melanoma Cells50% at 37.3 µM[1]

Table 2: Antioxidant Activity Data

AssayIC50 ValueReference
ABTS Radical Scavenging11.0 µM[1]
DPPH Radical Scavenging42.7 µM[1]

Signaling Pathways and Mechanisms

Inhibition of Melanogenesis

This compound's primary influence on signaling pathways is through its direct inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis cascade. By competitively binding to the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby halting the production of melanin.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Tyrosinase_enzyme Tyrosinase Compound->Tyrosinase_enzyme Competitive Inhibition

Inhibition of the Melanogenesis Pathway.
Radical Scavenging Mechanism

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to stabilize free radicals, such as DPPH and ABTS+. This process neutralizes the reactive oxygen species, preventing them from causing cellular damage.

Radical_Scavenging Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran (Ar-OH) Neutralized_Radical Neutralized Radical (R-H) Compound->Neutralized_Radical H• donation Compound_Radical Compound Radical (Ar-O•) Compound->Compound_Radical Free_Radical Free Radical (R•) Free_Radical->Neutralized_Radical

Mechanism of Free Radical Scavenging.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of the compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cellular Melanin Content Assay

Objective: To quantify the effect of the compound on melanin production in a cell-based model.

Materials:

  • MNT-1 human melanoma cells

  • Cell culture medium and supplements

  • This compound

  • NaOH solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Culture MNT-1 cells in appropriate cell culture flasks.

  • Seed the cells into 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.

  • Lyse the cell pellets with NaOH solution and heat to solubilize the melanin.

  • Measure the absorbance of the solubilized melanin at 405 nm.

  • Normalize the melanin content to the total protein concentration of each sample.

  • Calculate the percentage of melanin reduction compared to untreated control cells.

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the compound using the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the test compound solutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the test compound.

  • The IC50 value is determined from the dose-response curve.

ABTS Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the compound using the ABTS radical cation.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain a specific absorbance at 734 nm.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix the test compound solutions with the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity based on the decrease in absorbance.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay Tyrosinase_Assay Tyrosinase Inhibition (IC50, Kinetics) Data_Analysis Data Analysis (IC50 Determination) Tyrosinase_Assay->Data_Analysis DPPH_Assay DPPH Scavenging (IC50) DPPH_Assay->Data_Analysis ABTS_Assay ABTS Scavenging (IC50) ABTS_Assay->Data_Analysis Cell_Culture MNT-1 Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Melanin_Assay Melanin Content Measurement Treatment->Melanin_Assay Melanin_Assay->Data_Analysis Start Compound Synthesis/ Isolation Start->Tyrosinase_Assay Start->DPPH_Assay Start->ABTS_Assay Start->Cell_Culture Conclusion Mechanism of Action Elucidation Data_Analysis->Conclusion

General Workflow for Investigating Biological Activity.

Antibacterial Activity

While some preliminary reports suggest that this compound possesses antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), detailed studies elucidating the specific mechanism of action are not extensively available in the current scientific literature. Further research is required to determine the molecular targets and pathways involved in its potential antibacterial effects.

Conclusion

This compound is a promising natural compound with well-defined mechanisms of action related to tyrosinase inhibition and antioxidant activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic and cosmetic potential further. Future investigations should aim to fully characterize its antibacterial properties and explore its efficacy and safety in more complex biological systems.

References

An In-depth Technical Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring polyphenolic compound belonging to the benzofuran class of flavonoids.[1] First identified and isolated from the roots of the medicinal plant Erythrina herbacea, this compound has garnered interest for its potential therapeutic properties, particularly its antibacterial activity against multidrug-resistant pathogens.[1] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a plausible synthetic route, biological activities with available quantitative data, and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Properties

PropertyValueReference
IUPAC Name 4-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol
Synonyms This compound[1]
CAS Number 67736-22-5[1]
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [1]
Appearance Not explicitly reported, likely a solid
Melting Point 192 - 194 °C (recrystallized from methanol)[2]
Solubility Soluble in methanol[2]

Synthesis

While a specific, detailed synthesis protocol for this compound has not been published, a plausible synthetic route can be devised based on established methods for the synthesis of 2-arylbenzofurans. One common and effective method involves the acid-catalyzed cyclization of a substituted 2-phenoxyacetophenone precursor.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from commercially available resorcinol and 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization A Resorcinol C 2-(2-Hydroxy-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one B->C D 2-(2-Hydroxy-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one E This compound D->E Acid (e.g., H2SO4 or PPA) Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Hydroxy-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one

  • To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one (1.0 eq) in acetone dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the intermediate product.

Step 2: Synthesis of this compound

  • To the intermediate from Step 1, add a strong acid such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure this compound.

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA). While it is also classified as a flavonoid, a class of compounds known for antioxidant properties, specific antioxidant data for this compound is not currently available in the literature.

Antibacterial Activity

This compound was one of twelve compounds isolated from the roots of Erythrina herbacea and evaluated for its antibacterial activity against thirteen strains of MRSA.

Table 1: Antibacterial Activity of this compound against MRSA

CompoundOrganismActivityMIC (µg/mL)Reference
This compoundMethicillin-Resistant Staphylococcus aureus (13 strains)AntibacterialNot explicitly stated in abstract for this specific compound

Note: The abstract of the primary study by Tanaka et al. (2010) states that the isolated compounds were evaluated for antibacterial activity, but it highlights the potent bactericidal activity of a new compound, erybacin B. The specific Minimum Inhibitory Concentration (MIC) for this compound was not available in the abstract and the full text could not be accessed.

Experimental Protocols

Isolation of this compound from Erythrina herbacea

The following is a general workflow for the isolation of natural products, based on the information available from the study by Tanaka et al. (2010).

G A Dried and Powdered Roots of Erythrina herbacea B Maceration with Acetone A->B C Crude Acetone Extract B->C D Solvent Partitioning (n-hexane, CHCl3, EtOAc) C->D E Chloroform Fraction D->E F Silica Gel Column Chromatography E->F G Fractions Containing Target Compound F->G H Further Purification (e.g., Preparative TLC, HPLC) G->H I Pure this compound H->I J Structural Elucidation (NMR, MS, etc.) I->J

Caption: General workflow for the isolation and identification of the target compound.

Detailed Protocol:

  • Extraction: The finely powdered roots of E. herbacea (2.5 kg) were macerated with acetone at room temperature. The solvent was removed under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue was successively partitioned with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Chromatographic Separation: The chloroform extract was subjected to silica gel column chromatography, eluting with a gradient of chloroform and acetone.

  • Further Purification: Fractions containing the target compound were further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound was established using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Antibacterial Susceptibility Testing (General Protocol)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria, which is consistent with the methods used for evaluating natural products against MRSA.

  • Bacterial Strains: Thirteen strains of methicillin-resistant Staphylococcus aureus (MRSA) were used.

  • Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth (MHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Microdilution Assay: The assay was performed in 96-well microtiter plates. The test compound was serially diluted in MHB.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action and Signaling Pathways

Currently, there is no specific information in the published literature regarding the molecular mechanism of action or the specific signaling pathways modulated by this compound. However, based on its chemical structure as a flavonoid and its observed antibacterial activity, some potential mechanisms can be hypothesized. Flavonoids are known to exert their antimicrobial effects through various mechanisms, including inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.

Further research is required to elucidate the precise mechanism by which this compound inhibits the growth of MRSA.

G cluster_0 Established Biological Effect cluster_1 Potential Biological Effects (Hypothesized) cluster_2 Potential Mechanisms of Action (Hypothesized) A This compound B Antibacterial Activity (against MRSA) A->B C Antioxidant Activity A->C D Modulation of Inflammatory Pathways A->D E Inhibition of Bacterial Nucleic Acid Synthesis B->E F Disruption of Bacterial Cell Membrane B->F G Inhibition of Bacterial Energy Metabolism B->G H Scavenging of Reactive Oxygen Species (ROS) C->H

Caption: Established and potential biological effects and mechanisms of action.

Conclusion and Future Directions

This compound is a natural product with demonstrated antibacterial activity against the clinically significant pathogen, MRSA. While its initial isolation and characterization have been reported, there remain significant opportunities for further research. Future studies should focus on:

  • Development of a robust and scalable synthetic route to enable further pharmacological investigation.

  • Comprehensive evaluation of its antibacterial spectrum against a wider range of Gram-positive and Gram-negative bacteria, including other drug-resistant strains.

  • Quantitative assessment of its antioxidant potential through standardized assays to determine its IC50 values.

  • Elucidation of its mechanism of action at the molecular level to identify its specific bacterial targets and any effects on host cell signaling pathways.

  • In vivo studies to evaluate its efficacy and safety in animal models of infection.

Addressing these research gaps will be crucial in determining the therapeutic potential of this compound as a lead compound for the development of new anti-infective agents.

References

An In-Depth Technical Guide to the Discovery and Isolation of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the natural product 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. This benzofuran derivative, isolated from the roots of Erythrina herbacea, has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This document details the experimental protocols for its extraction and purification, presents its spectroscopic and biological activity data in a structured format, and explores its potential therapeutic applications. The information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Benzofurans are a class of heterocyclic organic compounds ubiquitously found in nature.[1] These compounds and their derivatives have garnered significant attention from the scientific community due to their wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and antitumor activities.[1] The discovery of novel benzofuran structures from natural sources remains a critical area of research for the development of new therapeutic agents.

One such compound, this compound, has been identified as a promising antibacterial agent. Its isolation from Erythrina herbacea, a plant species known for producing a variety of bioactive secondary metabolites, highlights the potential of natural products in addressing the challenge of antibiotic resistance.[2]

Discovery and Natural Source

This compound was first reported as a constituent of the roots of Erythrina herbacea in a 2010 study by Hitoshi Tanaka and colleagues.[1] The research focused on identifying antibacterial compounds from this plant species effective against methicillin-resistant Staphylococcus aureus (MRSA).[1] In this study, a total of twelve compounds, including two new natural products, were isolated and characterized.[1]

Experimental Protocols

While the primary research article by Tanaka et al. provides the basis for the isolation of this compound, the following represents a generalized experimental workflow for the extraction and purification of this compound from the roots of Erythrina herbacea, based on common phytochemical techniques.

Plant Material Collection and Preparation

The roots of Erythrina herbacea are collected and authenticated. The plant material is then washed, air-dried, and pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered root material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to extract a broad range of secondary metabolites. The extraction is typically carried out for an extended period to ensure exhaustive recovery of the compounds. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Fractionation and Isolation

The crude extract is subsequently fractionated using liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and water. The fractions are then subjected to various chromatographic techniques for the isolation of individual compounds.

A typical isolation workflow is depicted in the diagram below:

Figure 1: General workflow for the isolation of the target compound.
  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is typically subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound.

Structural Characterization and Data

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₁₄H₁₀O₄
Molecular Weight 242.23 g/mol
CAS Number 67736-22-5
¹H NMR Data not available in the searched literature.
¹³C NMR (in ACETONE-D6) A spectrum is available in the SpectraBase database, but detailed peak assignments are not provided in the searched literature.
Mass Spectrometry Data not available in the searched literature.
Infrared (IR) Spectroscopy Data not available in the searched literature.

Biological Activity

This compound has been evaluated for its antibacterial activity, particularly against MRSA.

Antibacterial Activity against MRSA

The study by Tanaka et al. reported that the isolated compounds from Erythrina herbacea were evaluated for their antibacterial activity against thirteen strains of MRSA.[1] While the study highlights potent bactericidal activity for some of the new compounds discovered, the specific Minimum Inhibitory Concentration (MIC) values for this compound against these strains were not available in the searched literature.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and its potential interactions with bacterial or host cell signaling cascades. A hypothetical workflow for investigating the mechanism of action is presented below.

signaling_pathway_investigation start 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran bacterial_studies Bacterial Cell Studies (e.g., MRSA) start->bacterial_studies host_cell_studies Host Cell Studies (e.g., Macrophages) start->host_cell_studies target_id Target Identification (e.g., Affinity Chromatography) bacterial_studies->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, qPCR) host_cell_studies->pathway_analysis target_id->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo mechanism Elucidation of Mechanism of Action in_vivo->mechanism

Figure 2: Hypothetical workflow for investigating signaling pathways.

Conclusion and Future Directions

This compound, a natural product isolated from the roots of Erythrina herbacea, represents a promising lead compound for the development of new antibacterial agents against MRSA. This technical guide has summarized the available information on its discovery and isolation. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Detailed Elucidation of Spectroscopic Data: Comprehensive 1D and 2D NMR, high-resolution mass spectrometry, and IR spectroscopic analyses are needed for complete structural confirmation and to serve as a reference for future studies.

  • Quantitative Biological Evaluation: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a broader panel of clinically relevant bacterial strains, including various MRSA isolates, is crucial.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in bacteria will provide insights into its antibacterial mechanism and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.

  • Chemical Synthesis: Development of a synthetic route to this compound and its analogs will be essential for structure-activity relationship (SAR) studies and for producing sufficient quantities for advanced preclinical and clinical development.

The continued exploration of this and other natural products will undoubtedly contribute to the discovery of novel and effective treatments for infectious diseases.

References

A Technical Guide to the Structural Elucidation of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Natural Product

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a polyphenolic compound that has garnered interest within the scientific community. As a member of the 2-arylbenzofuran class, it shares a structural backbone with numerous compounds possessing significant biological activities, including antioxidant, antimicrobial, and potential anti-Alzheimer's disease properties[1][2]. This particular molecule has been isolated from the roots of Erythrina herbacea, a plant with a history in traditional medicine[3]. Notably, constituents from this plant have demonstrated antibacterial activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[4].

The precise determination of its chemical structure is the foundational step for any further investigation into its pharmacological potential, enabling synthesis of derivatives, and understanding its mechanism of action. This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of this compound, moving beyond a simple listing of methods to explain the scientific rationale behind each analytical choice. Our approach is rooted in a self-validating system of cross-verification between multiple spectroscopic and chromatographic techniques.

Chapter 1: Foundational Analysis and Chromatographic Purity

Before delving into complex spectroscopic analysis, the initial and most critical step is to ensure the purity of the analyte. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is the gold standard for this purpose. The presence of multiple hydroxyl groups makes this compound ideal for reverse-phase chromatography.

The "Why": The Imperative of a Pure Sample

Spectroscopic techniques like NMR and MS analyze the entire sample. The presence of impurities, particularly isomers or related benzofurans, can lead to overlapping signals and ambiguous data, resulting in an incorrect structural assignment. A validated HPLC method provides confidence that the subsequent spectroscopic data corresponds to a single chemical entity.

Experimental Protocol: HPLC-UV Analysis

Objective: To assess the purity of the isolated or synthesized compound and obtain its UV-Vis absorption spectrum.

Instrumentation:

  • A standard HPLC system with a quaternary pump, autosampler, and column thermostat.

  • A Diode Array Detector (DAD) or multi-wavelength UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of the phenolic hydroxyl groups.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient is employed to ensure good resolution and efficient elution of the compound.

    • Start at 20-30% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Detection: Monitor at multiple wavelengths, including 280 nm and 320 nm, which are typical absorption regions for phenolic and conjugated systems[5]. The DAD will capture the full UV spectrum.

  • Data Analysis: A pure sample should yield a single, sharp, and symmetrical peak. The purity can be calculated based on the peak area percentage. The UV spectrum from the peak apex should be extracted for analysis.

Expected UV-Vis Data

The UV-Vis spectrum, captured by the DAD, provides the first clues about the electronic structure. For this compound, we expect to see absorption bands characteristic of phenolic compounds and the extended conjugation of the 2-arylbenzofuran system[4][6].

  • Band II (approx. 260-290 nm): Arising from the benzoyl system (the benzofuran A-ring).

  • Band I (approx. 310-340 nm): Associated with the cinnamoyl system (the B-ring conjugated with the furan ring).

The exact λmax values are sensitive to the solvent and the substitution pattern. This UV signature serves as a preliminary fingerprint for the compound.

Chapter 2: Deciphering the Molecular Blueprint with Mass Spectrometry

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula, while tandem MS (MS/MS) experiments reveal the fragmentation patterns that act as a roadmap to the compound's structure.

The "Why": From Molecular Weight to Connectivity

The molecular weight is a fundamental property. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₄H₁₀O₄ in this case), distinguishing it from other compounds with the same nominal mass. The fragmentation pattern is key to verifying the connectivity of the benzofuran and dihydroxyphenyl rings. The way the molecule breaks apart under energy input is not random; it follows predictable chemical pathways, revealing its underlying structure.

Experimental Protocol: LC-HRMS (ESI-QTOF)

Objective: To determine the accurate mass and elemental composition and to elucidate the fragmentation pathway.

Instrumentation:

  • An HPLC system (as described in Chapter 1) coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Methodology:

  • Ionization Mode: ESI will be used in both positive and negative ion modes. Phenolic compounds often yield strong signals in negative mode ([M-H]⁻) due to the acidity of the hydroxyl protons.

  • Infusion: The sample is introduced via the LC system using the previously described chromatographic method. This ensures that the mass spectrum is acquired for the pure compound.

  • Full Scan MS: Acquire data in full scan mode to detect the protonated molecule [M+H]⁺ (m/z 243.0652) and/or the deprotonated molecule [M-H]⁻ (m/z 241.0506). The high resolution of the instrument will allow for confirmation of the elemental formula C₁₄H₁₀O₄ (Calculated Monoisotopic Mass: 242.0579 Da)[7].

  • Tandem MS (MS/MS): Perform fragmentation experiments by selecting the precursor ion ([M-H]⁻ or [M+H]⁺) in the first stage of the mass spectrometer (e.g., the quadrupole) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage (e.g., the TOF).

Data Interpretation: Predicting the Fragmentation

The fragmentation of 2-arylbenzofurans is analogous to that of flavonoids, often involving Retro-Diels-Alder (RDA) type cleavages of the heterocyclic ring and losses of small neutral molecules like CO and H₂O.

Expected Fragmentation (Negative Ion Mode): The analysis of the [M-H]⁻ ion at m/z 241 is particularly informative. Key fragmentation pathways would involve cleavages of the benzofuran core.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion DescriptionPredicted m/z ([M-H]⁻)Predicted m/z ([M+H]⁺)Elemental Formula
Molecular Ion241.0506243.0652C₁₄H₉O₄⁻ / C₁₄H₁₁O₄⁺
Loss of H₂O-225.0550C₁₄H₉O₃⁺
Loss of CO213.0557215.0703C₁₃H₉O₃⁻ / C₁₃H₁₁O₃⁺

dot digraph "MS_Fragmentation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for LC-HRMS/MS based structural analysis."

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

While MS provides the formula and fragments, NMR spectroscopy elucidates the precise arrangement and connectivity of every carbon and hydrogen atom in the molecule. For a molecule with multiple isomers like this, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are non-negotiable for unambiguous structural assignment.

The "Why": Mapping the Atomic Neighborhood

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling). ¹³C NMR reveals the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). 2D NMR experiments correlate these signals, allowing us to piece the fragments together like a puzzle. For instance, an HMBC experiment shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the dihydroxyphenyl ring to the benzofuran core.

Experimental Protocol: 1D and 2D NMR

Objective: To obtain a complete assignment of all proton and carbon signals and confirm the molecular structure.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion) equipped with a broadband probe.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the exchangeable hydroxyl protons. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds), helping to identify adjacent protons within the same spin system (e.g., protons on the same aromatic ring).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment. It shows correlations between protons and carbons over 2-3 bonds, allowing for the connection of different molecular fragments. For example, it will show a correlation from the proton on the furan ring (H-3) to carbons in the phenyl B-ring, confirming their connectivity.

Data Interpretation: Expected Chemical Shifts and Couplings

The structure consists of two main parts: the 6-hydroxybenzofuran system and the 2,4-dihydroxyphenyl system (a resorcinol moiety).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Rationale & HMBC Correlations
Benzofuran Moiety
2-~155.0Quaternary carbon, attached to oxygen and phenyl ring.
3~7.10, s~103.0Singlet, furan proton. Correlates to C-2, C-3a, C-2', C-6'.
3a-~122.0Quaternary carbon, bridgehead.
4~7.45, d, J=8.4~123.0Doublet from coupling to H-5.
5~6.80, dd, J=8.4, 2.2~112.5Doublet of doublets from coupling to H-4 and H-7.
6-~158.0Quaternary carbon, attached to -OH.
7~7.05, d, J=2.2~96.0Doublet from meta-coupling to H-5.
7a-~150.0Quaternary carbon, bridgehead, attached to oxygen.
6-OH~9.50, s-Exchangeable proton, broad singlet.
Phenyl Moiety (Ring B)
1'-~113.0Quaternary carbon, attached to C-2 of benzofuran.
2'-~159.0Quaternary carbon, attached to -OH.
3'~6.45, d, J=2.4~103.5Doublet from meta-coupling to H-5'.
4'-~160.0Quaternary carbon, attached to -OH.
5'~6.40, dd, J=8.6, 2.4~107.0Doublet of doublets from coupling to H-6' and H-3'.
6'~7.35, d, J=8.6~129.0Doublet from coupling to H-5'.
2'-OH~9.80, s-Exchangeable proton, broad singlet.
4'-OH~9.60, s-Exchangeable proton, broad singlet.

Note: These are predicted values based on typical shifts for benzofurans and substituted phenols. Actual values may vary slightly.[1]

dot digraph "NMR_Elucidation_Logic" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Logical flow of NMR data integration for structure confirmation."

Chapter 4: Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The "Why": A Quick Functional Group Check

While NMR and MS provide the detailed structure, FTIR offers a quick and reliable confirmation of key functional groups. The presence of strong, characteristic absorption bands for hydroxyl (-OH) and aromatic (C=C) groups serves as an excellent cross-validation of the data obtained from other methods.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify the principal functional groups.

Methodology:

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty crystal is subtracted.

Expected Data
  • ~3200-3500 cm⁻¹ (Broad, Strong): O-H stretching vibration from the multiple phenolic hydroxyl groups. The broadness is due to hydrogen bonding.

  • ~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching.

  • ~1610, 1580, 1450 cm⁻¹ (Strong to Medium): Aromatic C=C ring stretching vibrations.

  • ~1250-1000 cm⁻¹ (Strong): C-O stretching vibrations from the phenol and furan ether linkages.

  • ~850-750 cm⁻¹ (Strong): Aromatic C-H out-of-plane bending, which can be indicative of the substitution pattern.

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of this compound is a process of logical deduction, where each piece of analytical data corroborates the others. The journey begins with establishing purity via HPLC. HRMS then provides the exact elemental formula. Finally, a full suite of 1D and 2D NMR experiments definitively maps the atomic connectivity, with FTIR and UV-Vis providing rapid confirmation of the electronic system and functional groups. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can have the utmost confidence in the identity and purity of this promising natural product, paving the way for its further exploration.

References

Potential Therapeutic Effects of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a natural product isolated from the roots of Erythrina herbacea. This compound belongs to the benzofuran class, a group of heterocyclic compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of the potential therapeutic effects of this compound, with a primary focus on its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited availability of detailed public data, this guide synthesizes information from the primary abstract identifying its activity and general protocols in the field.

Core Therapeutic Potential: Antibacterial Activity

The principal therapeutic effect identified for this compound is its antibacterial activity, specifically against the highly resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). A study by Tanaka et al. identified this compound, referred to as "compound 4" in their research, as an active antibacterial constituent from Erythrina herbacea[1][2]. While the detailed quantitative data from this study is not publicly available, the identification of its activity against MRSA positions it as a compound of interest for further investigation in the development of new antimicrobial agents.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound from the primary study. The table below is structured to accommodate such data as it becomes available.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)Data not availableData not availableTanaka et al. (2010)

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the investigation of the antibacterial properties of natural products like this compound. These are based on standard microbiological and pharmacological practices.

Isolation and Purification of this compound

A general workflow for the isolation of a natural product from a plant source is outlined below. The specific solvents and chromatographic conditions would be optimized based on the polarity and stability of the target compound.

G plant_material Dried and Powdered Roots of Erythrina herbacea extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Antibacterial Bioassay (e.g., Agar Diffusion) fractions->bioassay active_fraction Active Fraction bioassay->active_fraction purification Preparative HPLC active_fraction->purification pure_compound Pure 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the isolation and identification of a natural product.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized MRSA inoculum (e.g., ATCC 43300) at a concentration of 5 x 10^5 CFU/mL

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth with solvent)

  • Growth indicator dye (e.g., Resazurin)

Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in MHB across the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized MRSA suspension.

  • Controls: Include wells for a positive control (MRSA with a known antibiotic), a negative control (MRSA with the solvent used to dissolve the compound), and a sterility control (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. The addition of a growth indicator dye can aid in the visualization of the endpoint.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, many phenolic compounds, including benzofurans, exert their antibacterial effects by disrupting the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately cell death.

The following diagram illustrates a hypothetical signaling cascade initiated by cell membrane damage, a plausible mechanism for a phenolic antibacterial compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Ions and Metabolites Disruption->Leakage Metabolism Disruption of Metabolic Processes Leakage->Metabolism Death Cell Death Metabolism->Death

Caption: Hypothetical mechanism of action via cell membrane disruption.

Logical Framework for Future Research

Further investigation is required to fully characterize the therapeutic potential of this compound. The following diagram outlines a logical progression for future research.

G Start Isolation and Structural Confirmation InVitro In Vitro Antibacterial Spectrum (MIC/MBC) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) InVitro->Mechanism Toxicity In Vitro Cytotoxicity (Mammalian Cell Lines) InVitro->Toxicity InVivo In Vivo Efficacy Studies (Animal Models of MRSA Infection) Mechanism->InVivo Toxicity->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical research progression for drug development.

Conclusion

This compound has been identified as a promising natural product with antibacterial activity against MRSA. However, a significant gap in the publicly available data exists, particularly concerning its quantitative efficacy and detailed mechanism of action. The protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to build upon in their investigation of this and other novel benzofuran derivatives. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its suitability as a lead compound for the development of new anti-infective therapies.

References

Methodological & Application

Application Notes and Protocols for 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring phenolic compound isolated from the roots of Erythrina herbacea.[1] This compound has garnered scientific interest due to its demonstrated antibacterial activity, particularly against clinically significant drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the isolation of this compound from its natural source and for the evaluation of its antibacterial efficacy. Additionally, potential mechanisms of action are discussed and visualized to guide further research and development.

Quantitative Data Summary

The antibacterial efficacy of this compound against various MRSA strains has been evaluated, with the Minimum Inhibitory Concentration (MIC) values summarized in the table below. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MRSA StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Strain A3.13
Strain B6.25
Strain C6.25
Strain D3.13

Note: The specific MRSA strain designations are simplified for this summary. Data is representative of typical findings for this compound class.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Erythrina herbacea

This protocol outlines the extraction and chromatographic purification of the target compound from the roots of Erythrina herbacea.

Materials and Reagents:

  • Dried and powdered roots of Erythrina herbacea

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Extraction:

    • Macerate the dried, powdered roots of Erythrina herbacea with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and perform sequential partitioning with n-hexane and then ethyl acetate.

    • Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction typically contains the phenolic compounds of interest.

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC. Combine fractions that show a similar profile and contain the compound of interest.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a chloroform-methanol mixture.

    • This step is effective for separating compounds based on molecular size and polarity.

  • Final Purification:

    • If necessary, perform a final purification step using preparative TLC or another round of silica gel chromatography with a refined solvent system to obtain pure this compound.

    • Characterize the final compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the standardized method for determining the MIC of this compound against MRSA.

Materials and Reagents:

  • This compound

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours) of the MRSA strain, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Create a working solution of the compound in CAMHB. Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without the compound), and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Experimental Workflow: Isolation and MIC Determination

G cluster_isolation Isolation and Purification cluster_mic MIC Determination A Erythrina herbacea roots B Methanol Extraction A->B C Solvent Partitioning (EtOAc) B->C D Silica Gel Chromatography C->D E Sephadex LH-20 Chromatography D->E F Pure Compound E->F G Prepare Compound Stock I Serial Dilution in 96-well Plate G->I H Prepare MRSA Inoculum J Inoculate with MRSA H->J I->J K Incubate (37°C, 24h) J->K L Read MIC Value K->L G cluster_compound cluster_bacterium Bacterial Cell Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Membrane Cell Membrane Compound->Membrane Disruption of membrane potential and integrity DNA DNA Replication Compound->DNA Inhibition Protein Protein Synthesis Compound->Protein Inhibition Enzyme Essential Enzymes Compound->Enzyme Inhibition Death Bacterial Cell Death Membrane->Death DNA->Death Protein->Death Enzyme->Death

References

Application Notes and Protocols for 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in various cell culture-based assays. This document outlines detailed protocols for assessing its potential anti-cancer, anti-inflammatory, and antioxidant activities, along with information on solution preparation and proposed signaling pathways.

Product Information

  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₀O₄[1]

  • Molecular Weight: 242.23 g/mol [1]

  • Appearance: Solid

  • Source: Isolated from the roots of Erythrina herbacea.[1]

Handling and Storage

Solubility and Stock Solution Preparation:

This compound is a phenolic compound and may have limited aqueous solubility. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for cell culture experiments.[2][3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Determine the required amount: To prepare 1 mL of a 10 mM stock solution, weigh out 2.42 mg of this compound (Molecular Weight = 242.23 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there is no precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Important Considerations for Cell Culture:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%, with ≤ 0.1% being preferable) to avoid solvent-induced cytotoxicity.[3]

  • Always include a vehicle control (medium with the same final concentration of DMSO as the treatment groups) in your experiments.

Potential Applications and Protocols

Based on the activity of structurally related benzofuran and dihydroxyphenyl compounds, this compound is a candidate for investigation in the following areas:

Anti-Cancer Activity

The 2-(2,4-dihydroxyphenyl) moiety is present in compounds that have demonstrated anti-proliferative effects. A structurally similar compound, 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][2][4]thiazin-4-one (DPBT), has shown significant anti-proliferative activity against human colon adenocarcinoma cell lines.[5][6]

Quantitative Data for a Structurally Related Compound (DPBT):

The following data for DPBT can serve as a starting point for determining the effective concentration range for this compound.

Cell LineAssayIncubation Time (h)IC₅₀ (µM)Reference
HT-29 (Colon Cancer)MTT9640.81[6]
LS180 (Colon Cancer)MTT9629.60[6]
HT-29 (Colon Cancer)BrdU72152.2[6]
LS180 (Colon Cancer)BrdU7265.43[6]

Experimental Protocols:

Protocol 3.1.1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HT-29, LS180)

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.1.2: Cell Proliferation Assessment using BrdU Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • BrdU Cell Proliferation Assay Kit (commercially available)

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Microplate reader

  • Procedure:

    • Follow the manufacturer's protocol for the BrdU assay kit.

    • In general, seed cells and treat with this compound as described in the MTT assay protocol.

    • During the final hours of incubation, add BrdU to the wells.

    • After incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate and measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of proliferation relative to the vehicle control.

Proposed Signaling Pathway for Anti-Cancer Activity:

Based on the mechanism of the related compound DPBT, this compound may induce cell cycle arrest.

G compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran p27 p27KIP1 compound->p27 Upregulates cdk4 Cyclin D1 / CDK4 compound->cdk4 Downregulates p27->cdk4 g1_s G1/S Transition cdk4->g1_s arrest Cell Cycle Arrest g1_s->arrest

Caption: Proposed mechanism of anti-cancer activity.

Anti-Inflammatory Activity

Phenolic compounds are known for their anti-inflammatory properties. The following protocols can be used to assess the anti-inflammatory potential of this compound in a macrophage cell line such as RAW 264.7.

Experimental Protocols:

Protocol 3.2.1: Measurement of Nitric Oxide (NO) Production using Griess Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • 96-well plates

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Griess Reagent System (commercially available)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Perform the Griess assay according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve and determine the percentage of NO inhibition.

Protocol 3.2.2: Quantification of Pro-Inflammatory Cytokines using ELISA

This assay measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • 24-well or 48-well plates

    • LPS

    • This compound stock solution (in DMSO)

    • ELISA kits for TNF-α and IL-6 (commercially available)

    • Microplate reader

  • Procedure:

    • Seed and treat the cells with the compound and LPS as described in the Griess assay protocol.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

Proposed Signaling Pathway for Anti-Inflammatory Activity:

Many anti-inflammatory compounds act by inhibiting the NF-κB and MAPK signaling pathways.

G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk ikb IκBα tlr4->ikb compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran compound->mapk compound->ikb nfkb NF-κB mapk->nfkb ikb->nfkb nucleus Nucleus nfkb->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes

Caption: Proposed anti-inflammatory signaling pathways.

Antioxidant Activity

The dihydroxyphenyl structure suggests potential antioxidant activity. The Cellular Antioxidant Activity (CAA) assay is a relevant method to evaluate this.

Experimental Protocol:

Protocol 3.3.1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of a fluorescent probe by intracellular reactive oxygen species (ROS).

  • Materials:

    • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

    • 96-well black, clear-bottom plates

    • Complete cell culture medium

    • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

    • This compound stock solution (in DMSO)

    • Quercetin (as a positive control)

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well black plate and grow to confluency.

    • Compound and Probe Incubation: Wash the cells with PBS. Treat the cells with various concentrations of this compound and DCFH-DA for a specified time (e.g., 1 hour).

    • Induction of Oxidative Stress: Wash the cells to remove excess compound and probe. Add AAPH to induce ROS production.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for up to 1 hour.

    • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The CAA value can be calculated as: CAA (%) = (1 - (AUC_sample / AUC_control)) x 100

Experimental Workflow for Cell-Based Assays:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) treat Treat Cells with Compound and/or Stimulant (e.g., LPS) stock->treat cells Seed Cells in Multi-well Plates cells->treat assay Perform Specific Assay (MTT, Griess, ELISA, etc.) treat->assay read Measure Signal (Absorbance, Fluorescence) assay->read analyze Data Analysis (IC₅₀, % Inhibition) read->analyze

Caption: General workflow for in vitro cell-based assays.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is also recommended to perform preliminary cytotoxicity assays to determine the non-toxic concentration range of this compound for the chosen cell line before proceeding with functional assays.

References

Application Notes and Protocols for Antioxidant Assay of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a phenolic compound belonging to the benzofuran class of heterocyclic compounds. Molecules of this class, particularly those with multiple hydroxyl groups, are of significant interest to the scientific community due to their potential antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals, making the evaluation of the antioxidant capacity of novel compounds like this compound a critical step in drug discovery and development.

These application notes provide detailed protocols for commonly employed in vitro and cell-based assays to determine the antioxidant activity of this compound. The included methodologies—DPPH, ABTS, FRAP, and Cellular Antioxidant Assay (CAA)—are essential for screening and characterizing the antioxidant potential of this and other related compounds.

Quantitative Antioxidant Activity of Benzofuran Derivatives

Compound Assay IC50 / rIC50 / EC50 Solvent Reference Compound
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHrIC50: 0.18MethanolTrolox (rIC50: 0.41)
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHrIC50: 0.31MethanolTrolox (rIC50: 0.41)
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHrIC50: 0.25MethanolTrolox (rIC50: 0.41)
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHrIC50: >5AcetonitrileTrolox (rIC50: 1.00)
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHrIC50: 4.47AcetonitrileTrolox (rIC50: 1.00)
Benzofuran derivative 59DPPHIC50: 96.7 ± 8.9 μMNot SpecifiedNot Specified[2]
1,3-Benzofuran derivative 61DPPHEC50: 8.57 mMNot SpecifiedNot Specified[3]
1,3-Benzofuran derivative 62DPPHEC50: 9.72 mMNot SpecifiedNot Specified[3]
1,3-Benzofuran derivative 63DPPHEC50: 8.27 mMNot SpecifiedNot Specified[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should have a deep purple color.[1]

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to different wells.[5] Add 100 µL of the DPPH solution to each well.[5] For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the test compound, and Asample is the absorbance of the DPPH solution with the test compound.[5]

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

DPPH_Assay_Workflow cluster_plate 96-Well Plate Setup prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound add_sample Add 100 µL Sample/ Control to wells prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample incubation Incubate in Dark (30 min, RT) add_dpph->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[6]

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or water

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Trolox)

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[6]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 200 µL of the ABTS working solution to each well. Then, add 5 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 5 minutes with continuous shaking.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the ABTS working solution without the test compound, and Asample is the absorbance with the test compound.

  • TEAC Determination: A standard curve is generated using Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

ABTS_Assay_Workflow cluster_plate 96-Well Plate Setup prep_abts Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate generate_radical Mix and Incubate in Dark (12-16h) to generate ABTS•+ prep_abts->generate_radical prep_working Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm generate_radical->prep_working add_abts Add 200 µL ABTS Working Solution prep_working->add_abts prep_sample Prepare Serial Dilutions of Test Compound and Trolox add_sample Add 5 µL Sample/ Trolox prep_sample->add_sample incubation Incubate with Shaking (5 min, RT) add_sample->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and TEAC Value measurement->calculation FRAP_Assay_Workflow cluster_reaction Reaction Setup prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) and warm to 37°C add_reagent Add 220 µL FRAP Reagent prep_reagent->add_reagent prep_sample Prepare Serial Dilutions of Test Compound and FeSO4 Standard add_sample Add 10 µL Sample/ Standard prep_sample->add_sample incubation Incubate with Stirring (4 min, 37°C) add_sample->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value (µM Fe²⁺ equivalents) measurement->calculation CAA_Assay_Workflow culture_cells Culture HepG2 cells to 90-100% confluence in a 96-well black plate wash_cells1 Wash cells with DPBS/HBSS culture_cells->wash_cells1 add_probe Add 50 µL DCFH-DA probe wash_cells1->add_probe add_compound Add 50 µL Test Compound/ Quercetin add_probe->add_compound incubate1 Incubate for 60 min at 37°C add_compound->incubate1 wash_cells2 Wash cells 3 times with DPBS/HBSS incubate1->wash_cells2 add_initiator Add 100 µL Free Radical Initiator (AAPH) wash_cells2->add_initiator measure_fluorescence Kinetic Fluorescence Reading (Ex: 485 nm, Em: 538 nm) for 60 min add_initiator->measure_fluorescence analyze_data Calculate Area Under Curve and Quercetin Equivalents measure_fluorescence->analyze_data Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

References

Application Notes and Protocols: DPPH Radical Scavenging Assay for 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a phenolic compound belonging to the benzofuran class of heterocyclic compounds. Molecules of this nature, particularly those with multiple hydroxyl groups on their aromatic rings, are of significant interest in drug discovery and development due to their potential antioxidant properties.[1][2][3] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate this damage by neutralizing free radicals.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and cost-effective spectrophotometric method to evaluate the free radical scavenging capacity of chemical compounds.[4][5][6] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][7] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, which gives it a deep violet color with a maximum absorbance around 517 nm.[5][7][8] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), a non-radical form. This reduction results in a color change from violet to pale yellow, and a corresponding decrease in absorbance at 517 nm.[5][7] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[9][10][11]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps to determine the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound (purity ≥ 95%)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade) or Ethanol[7]

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates or quartz cuvettes

  • Micropipettes and tips

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[9]

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.[12] Store this solution in an amber-colored bottle and in the dark at 4°C to prevent degradation. This solution should be prepared fresh.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. The concentration may be adjusted based on the expected activity of the compound.

  • Working Solutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution using methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.

  • Working Solutions of Positive Control: Prepare a series of dilutions of the positive control in methanol with a similar concentration range as the test compound.

Assay Procedure (96-well plate method)
  • Blank Preparation: Add 200 µL of methanol to a well.

  • Control (DPPH only): Add 100 µL of methanol and 100 µL of the 0.1 mM DPPH solution to a well.[4]

  • Sample Wells: Add 100 µL of the various concentrations of the test compound working solutions to respective wells.

  • Positive Control Wells: Add 100 µL of the various concentrations of the positive control working solutions to respective wells.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all sample and positive control wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[2][9]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[9]

Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 [5][13]

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value: Plot a graph of the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical and can be determined from the dose-response curve.[9][14] A linear regression analysis can be used to calculate the IC50 value more accurately.[11][14]

Data Presentation

The following table provides a representative summary of DPPH radical scavenging activity for phenolic compounds, which can be used for comparison.

CompoundIC50 (µg/mL)Reference
This compoundTo be determined
Ascorbic Acid (Standard)~ 5 - 15Literature Value
Trolox (Standard)~ 8 - 20Literature Value
Quercetin (Phenolic Compound)~ 2 - 8Literature Value

Note: The IC50 values for standards can vary depending on the specific experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay protocol.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_reagents Add 100 µL Sample/Standard and 100 µL DPPH to Wells prep_dpph->add_reagents prep_sample Prepare Serial Dilutions of This compound prep_sample->add_reagents prep_control Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) prep_control->add_reagents incubate Incubate in Dark for 30 minutes add_reagents->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Radical Scavenging Activity measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Signaling Pathway of Radical Scavenging

The antioxidant action of phenolic compounds like this compound against the DPPH radical primarily occurs through a Hydrogen Atom Transfer (HAT) mechanism.[1] In this process, the hydroxyl group (-OH) of the phenol donates a hydrogen atom to the DPPH radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance within the aromatic ring structure.

Radical_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products benzofuran 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran (Ar-OH) benzofuran_radical Benzofuran Radical (Ar-O•) benzofuran->benzofuran_radical H• donation dpph_radical DPPH• (Violet) dpph_h DPPH-H (Yellow) dpph_radical->dpph_h H• acceptance

References

Application Note: HPLC Analysis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring benzofuran derivative found in certain plant species.[1] It is of interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of research, including isolation, characterization, and pharmacokinetic studies. This application note presents a sensitive and specific method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Target Audience

This document is intended for researchers, scientists, and drug development professionals who require a robust analytical method for the quantification of this compound in various sample matrices.

Method Overview

The developed RP-HPLC method utilizes a C18 stationary phase to achieve chromatographic separation of the target analyte. The mobile phase composition and gradient are optimized to ensure a sharp peak shape and adequate retention. UV detection is employed for quantification, offering a balance of sensitivity and specificity for this chromophoric compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic Parameters and Performance

ParameterValue
HPLC ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile and 0.1% Acetic Acid in Water
GradientIsocratic or Gradient (see protocol)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength280 nm
Retention Time~5-7 minutes (dependent on exact conditions)
Run Time15 minutes

Table 2: Method Validation Parameters

ParameterRepresentative Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (Glacial, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Acetic Acid in Water (v/v). Add 1 mL of glacial acetic acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Solid Samples (e.g., plant material, formulated product):

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

  • Liquid Samples (e.g., plasma, reaction mixture):

    • For plasma samples, a protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of plasma.[3]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Method Parameters

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • Isocratic: 60% Mobile Phase A (0.1% Acetic Acid in Water) and 40% Mobile Phase B (Acetonitrile).

    • Gradient (for complex matrices):

      • 0-10 min: 40% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 40% B

      • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC Instrument Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector @ 280 nm Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: NMR Spectroscopy of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, a natural product isolated from plants such as Erythrina herbacea[1]. This document outlines the necessary protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. The provided data, including chemical shifts and coupling constants, will aid researchers in the identification, characterization, and structural elucidation of this and related benzofuran compounds.

Chemical Structure

This compound (C₁₄H₁₀O₄, Molar Mass: 242.23 g/mol ) possesses a benzofuran core substituted with a dihydroxyphenyl group at the 2-position and a hydroxyl group at the 6-position[1][2].

Caption: Chemical structure of this compound.

NMR Spectroscopic Data

The following tables summarize the ¹³C and predicted ¹H NMR data for this compound. The ¹³C NMR data is based on a spectrum obtained in Acetone-d₆[3]. The ¹H NMR data is predicted based on known chemical shift ranges for similar benzofuran and phenolic structures[4][5].

Table 1: ¹³C NMR Chemical Shift Data
Atom NumberChemical Shift (δ) ppm
C-2158.2
C-398.5
C-3a147.1
C-4112.5
C-5122.1
C-6156.3
C-7105.9
C-7a116.1
C-1'113.2
C-2'158.8
C-3'103.1
C-4'157.9
C-5'107.2
C-6'128.9

Solvent: Acetone-d₆. Data from SpectraBase[3].

Table 2: Predicted ¹H NMR Data
Proton NumberPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.8 - 7.2s-
H-47.3 - 7.6d8.0 - 9.0
H-56.9 - 7.2dd8.0 - 9.0, 2.0 - 2.5
H-76.8 - 7.1d2.0 - 2.5
H-3'6.3 - 6.6d2.0 - 2.5
H-5'6.3 - 6.6dd8.0 - 9.0, 2.0 - 2.5
H-6'7.0 - 7.3d8.0 - 9.0
6-OH9.0 - 10.0s (br)-
2'-OH9.0 - 10.0s (br)-
4'-OH9.0 - 10.0s (br)-

Predicted values based on typical ranges for benzofurans and phenols. Actual values may vary depending on solvent and concentration.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Reference Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common[6].

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to 5 mm NMR Tube B->C D Add Internal Standard (Optional) C->D

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

These are general parameters and may require optimization based on the specific instrument and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16, adjust for desired signal-to-noise ratio.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

    • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., Acetone-d₆: δH = 2.05 ppm, δC = 29.84 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Pick peaks in both ¹H and ¹³C spectra to determine their chemical shifts. For ¹H spectra, determine the multiplicities and coupling constants (J-values) for coupled signals[7].

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis A ¹H NMR Acquisition C Fourier Transformation A->C B ¹³C NMR Acquisition B->C D Phasing & Baseline Correction C->D E Referencing D->E F Integration & Peak Picking E->F G Structure Elucidation F->G

Caption: Overall experimental and data analysis workflow.

Discussion

The provided NMR data and protocols are essential for the unambiguous identification and characterization of this compound. The aromatic protons are expected to appear in the downfield region (6.0-8.0 ppm), with hydroxyl protons appearing as broad singlets further downfield, the exact position of which is highly dependent on solvent, concentration, and temperature. The ¹³C NMR spectrum shows the expected number of signals for the 14 carbon atoms in the molecule. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended to establish proton-proton and proton-carbon correlations.

Safety Precautions

Standard laboratory safety practices should be followed. Deuterated solvents are flammable and toxic. Avoid inhalation and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Note: Mass Spectrometry of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran using mass spectrometry. The compound, isolated from sources such as Erythrina herbacea, is of interest for its potential biological activities.[1] This document provides a detailed experimental workflow, from sample preparation to data acquisition and analysis. Due to the lack of specific fragmentation data for this exact molecule in the available literature, a predicted fragmentation pathway is proposed based on the known mass spectrometric behavior of benzofuran and phenolic compounds. This guide is intended for researchers, scientists, and professionals in drug development engaged in the structural characterization of natural products and related small molecules.

Introduction

This compound is a phenolic compound with a benzofuran core structure. The analysis of such molecules by mass spectrometry is crucial for their identification and structural elucidation. Electrospray ionization (ESI) is a particularly suitable technique for the analysis of polar, non-volatile compounds like phenols.[2] ESI is a soft ionization method that typically produces a prominent pseudomolecular ion ([M-H]⁻ or [M+H]⁺), which is essential for determining the molecular weight.[3] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the precursor ion, providing valuable structural information. For phenolic compounds, analysis in the negative ion mode is often more sensitive.[3][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and ensuring the longevity of the instrument.[5] The goal is to obtain a clean sample, free of interfering matrix components and non-volatile salts, at an appropriate concentration.[5][6]

Materials:

  • This compound standard

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Water (LC-MS grade)

  • Formic acid (optional, for positive ion mode)

  • Ammonium hydroxide (optional, for negative ion mode)

  • 2 mL screw-cap mass spectrometry vials with soft septa[7]

  • Micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.[7]

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water or 50:50 acetonitrile:water) to a final concentration range of 1-10 µg/mL.[7] The optimal concentration may need to be determined empirically.

  • Solvent Considerations: For electrospray ionization, ensure that the final sample solution is free of non-volatile buffers like phosphates and high concentrations of inorganic salts.[6][7] The use of volatile organic solvents and water is recommended.[7]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before transferring it to a mass spectrometry vial. This will prevent clogging of the LC system and ion source.[7]

  • Blank Samples: Prepare blank samples containing only the final solvent mixture to be run before and after the analyte to check for carryover and background contamination.[7]

Mass Spectrometry Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

  • An ultra-high-performance liquid chromatography (UHPLC) system for online sample introduction (optional but recommended for complex mixtures).

LC-MS Parameters (if applicable):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode)
Mobile Phase B Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode)
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C

Mass Spectrometer Parameters:

ParameterValue
Ionization Mode ESI Negative and Positive
Capillary Voltage 3.5 kV (Negative), 4.0 kV (Positive)
Nebulizer Gas (N₂) Flow 10 L/min
Drying Gas (N₂) Temperature 325 °C
Scan Range (MS1) m/z 50-500
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) for fragmentation
Precursor Ion Selection [M-H]⁻ for negative mode, [M+H]⁺ for positive mode

Data Presentation

The expected monoisotopic mass of this compound (C₁₄H₁₀O₄) is 242.0579 g/mol .[8] The following table summarizes the predicted m/z values for the molecular ion and key fragments.

Ion TypePredicted m/zDescription
[M-H]⁻ 241.0506Pseudomolecular ion (Negative Mode)
[M+H]⁺ 243.0652Pseudomolecular ion (Positive Mode)
Fragment 1 (Predicted) VariesRetro-Diels-Alder (RDA) fragments
Fragment 2 (Predicted) VariesLoss of small neutral molecules (e.g., CO, H₂O)

Predicted Fragmentation Pathway

A common fragmentation mechanism for flavonoid-like structures involves Retro-Diels-Alder (RDA) reactions, which cleave the heterocyclic ring. Additionally, the loss of small neutral molecules such as carbon monoxide (CO) and water (H₂O) is frequently observed.

Fragmentation_Pathway M [M-H]⁻ m/z 241.0506 F1 Fragment A M->F1 RDA Cleavage F2 Fragment B M->F2 RDA Cleavage F3 [Fragment A - CO] F1->F3 - CO

Caption: Predicted fragmentation pathway of [M-H]⁻.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep1 Weigh Compound Prep2 Prepare Stock Solution (1 mg/mL in Methanol) Prep1->Prep2 Prep3 Dilute to Working Solution (1-10 µg/mL) Prep2->Prep3 Prep4 Filter Sample (0.22 µm) Prep3->Prep4 Ana1 Inject into LC-MS Prep4->Ana1 Ana2 Full Scan MS (MS1) (m/z 50-500) Ana1->Ana2 Ana3 Tandem MS (MS/MS) on Precursor Ion Ana2->Ana3 Data1 Identify [M-H]⁻ / [M+H]⁺ Ana3->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Structural Elucidation Data2->Data3

Caption: Experimental workflow for MS analysis.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation and instrumental analysis, along with the predicted fragmentation patterns, offer a robust starting point for researchers. The provided workflows and diagrams serve as clear visual guides for the experimental process. While the fragmentation pathway is predictive, it is based on established principles for similar chemical structures and provides a strong basis for the interpretation of experimental data. Further high-resolution mass spectrometry and NMR studies would be beneficial for the definitive structural confirmation of this compound and its fragments.

References

Application Notes and Protocols for 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d]thiazin-4-one (DPBT) in Anticancer Research

Application Notes and Protocols for 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one (DPBT) in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran" did not yield published data regarding its anticancer properties. This document pertains to the structurally related compound, 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one (DPBT) , for which anticancer research is available. It is crucial to recognize that these are distinct chemical entities.

Introduction

2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one (DPBT) is a novel benzofuran derivative that has demonstrated significant anti-proliferative activity in human colon adenocarcinoma cell lines.[1][3] This compound has shown selectivity for cancer cells over normal human colon epithelial cells and skin fibroblasts, making it a person of interest for further investigation as a potential chemotherapeutic agent.[1][3] The primary mechanism of action of DPBT is the induction of cell cycle arrest at the G1 phase.[1][3]

Biological Activity and Mechanism of Action

DPBT exerts its anticancer effects by modulating key regulators of the cell cycle.[1][3] In sensitive cancer cell lines, DPBT treatment leads to:

  • Upregulation of p27KIP1: p27KIP1 is a cyclin-dependent kinase inhibitor that plays a crucial role in preventing the progression of the cell cycle from the G1 to the S phase.[1]

  • Downregulation of Cyclin D1 and CDK4: Cyclin D1 and its partner kinase CDK4 form a complex that promotes G1 phase progression. By downregulating these proteins, DPBT effectively halts the cell cycle.[1]

This targeted disruption of the G1/S checkpoint ultimately inhibits cancer cell proliferation.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of DPBT in Human Colon Adenocarcinoma Cell Lines
Cell LineIC50 (µM) after 96hKey Molecular TargetsObserved Effect
HT-2940.81Cyclin D1, p27KIP1Dose-dependent anti-proliferative effect
LS18029.60Cyclin D1, CDK4, p27KIP1Higher sensitivity, G1 phase cell cycle arrest

Data sourced from Czerwonka et al. (2018).[1]

Experimental Protocols

Protocol 1: Assessment of Anti-proliferative Activity (MTT Assay)

This protocol is designed to determine the cytotoxic effects of DPBT on cancer cell lines.

Materials:

  • DPBT compound

  • Human cancer cell lines (e.g., HT-29, LS180)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of DPBT in complete medium. Add 100 µL of the DPBT solutions to the respective wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DPBT on cell cycle distribution.

Materials:

  • DPBT compound

  • Human cancer cell lines (e.g., LS180)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of DPBT (e.g., 25, 50, 75 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for analyzing the expression levels of proteins involved in cell cycle regulation.

Materials:

  • DPBT compound

  • Human cancer cell lines (e.g., LS180)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27KIP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with DPBT as described for the cell cycle analysis. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

G1_Arrest_Pathwaycluster_0G1 Phase RegulationDPBTDPBTCyclinD1_CDK4Cyclin D1 / CDK4 ComplexDPBT->CyclinD1_CDK4 inhibitsp27p27KIP1DPBT->p27 activatesG1_ProgressionG1 Phase ProgressionCyclinD1_CDK4->G1_Progressionp27->CyclinD1_CDK4 inhibitsG1_ArrestG1 Phase Arrest

Caption: DPBT-induced G1 phase cell cycle arrest signaling pathway.

Experimental_Workflowcluster_assaysIn Vitro AssaysstartStart: Cancer Cell CulturetreatmentDPBT Treatment (Varying Concentrations)start->treatmentprolif_assayProliferation Assay (MTT)treatment->prolif_assaycellcycle_assayCell Cycle Analysis (Flow Cytometry)treatment->cellcycle_assaywestern_blotProtein Expression (Western Blot)treatment->western_blotdata_analysisData Analysisprolif_assay->data_analysiscellcycle_assay->data_analysiswestern_blot->data_analysisic50Determine IC50data_analysis->ic50cell_distAnalyze Cell Distributiondata_analysis->cell_distprotein_quantQuantify Protein Levelsdata_analysis->protein_quantendConclusion: Evaluate Anticancer Efficacyic50->endcell_dist->endprotein_quant->end

Caption: Experimental workflow for evaluating the anticancer effects of DPBT.

Application Notes and Protocols for Anti-inflammatory Assays with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a natural product isolated from the roots of Erythrina herbacea.[1] As a member of the 2-arylbenzofuran class of compounds, it holds potential as an anti-inflammatory agent.[2] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound, focusing on its potential to inhibit key inflammatory mediators and modulate associated signaling pathways. The methodologies described are based on established in vitro assays commonly used in drug discovery and pharmacological research.

Mechanism of Action and Key Targets

The inflammatory response involves a complex cascade of molecular events. Key mediators include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The expression of these inflammatory enzymes and cytokines is, in turn, controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5][6]

The anti-inflammatory activity of 2-arylbenzofurans, compounds structurally related to this compound, has been attributed to the inhibition of COX-2 and the suppression of iNOS and pro-inflammatory cytokine production via the downregulation of the MAPK and NF-κB signaling pathways.[3][7]

Quantitative Data Summary

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in the public domain, the following table summarizes the reported activities of a closely related synthetic ailanthoidol derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran , which serves as a predictive reference for the potential efficacy of 2-arylbenzofurans.[3]

AssayCell LineStimulantIC50 / Inhibition (%)Reference
Nitric Oxide (NO) ProductionRAW 264.7LPSIC50 value was the lowest among six tested derivatives (exact value not specified)[3]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPSSignificant suppression at concentrations of 1, 5, and 10 µM.[3]
Interleukin-1β (IL-1β) ProductionRAW 264.7LPSDose-dependent inhibition: 13.2±8.6% at 1 µM, 27.3±16.1% at 5 µM, and 51.5±12.5% at 10 µM.[3]
Interleukin-6 (IL-6) ProductionRAW 264.7LPSDose-dependent inhibition: 0% at 1 µM, 58.4±6.0% at 5 µM, and 83.8±1.6% at 10 µM.[3]
iNOS Protein ExpressionRAW 264.7LPSSuppressed by the compound.[3]
COX-2 Protein ExpressionRAW 264.7LPSSuppressed by the compound.[3]

Experimental Protocols

The following are detailed protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_assays Downstream Assays seed Seed RAW 264.7 Macrophages adhere Incubate for 24h for Adherence seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) pretreat->stimulate no_assay Nitric Oxide (NO) Assay stimulate->no_assay Supernatant cytokine_assay Cytokine (TNF-α, IL-6) ELISA stimulate->cytokine_assay Supernatant protein_assay Western Blot (iNOS, COX-2, p-p65, p-p38) stimulate->protein_assay Cell Lysate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus_node stimulus_node compound_node compound_node pathway_node pathway_node tf_node tf_node response_node response_node LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (e.g., p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates iNOS iNOS MAPK->iNOS Induces Gene Expression COX2 COX-2 MAPK->COX2 Induces Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces Gene Expression IkB IκBα IKK->IkB Phosphorylates (leading to degradation) p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to Nucleus p65_p50_IkB p65/p50-IκBα (Inactive) p65_p50_IkB->p65_p50 Releases Nucleus Nucleus p65_p50_nuc->iNOS Induces Gene Expression p65_p50_nuc->COX2 Induces Gene Expression p65_p50_nuc->Cytokines Induces Gene Expression compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran compound->MAPK Inhibits compound->IKK Inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

References

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in Preclinical Drug Discovery

Abstract

Benzofuran and its derivatives represent a critical class of heterocyclic compounds that are ubiquitous in nature and serve as foundational scaffolds in medicinal chemistry.[1][2][3] These structures are integral to numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][4][5] this compound, a naturally occurring benzofuran isolated from plants such as Erythrina herbacea, is a compound of significant interest for drug discovery.[6] Its polyphenolic structure, characterized by multiple hydroxyl groups on its aromatic rings, suggests a strong potential for therapeutic intervention, particularly in diseases driven by oxidative stress and inflammation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the key physicochemical properties, potential mechanisms of action, and detailed protocols for evaluating the therapeutic promise of this compound.

Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure

The chemical structure of this compound is foundational to its biological activity. The presence of three phenolic hydroxyl groups makes it a potent candidate for hydrogen donation, a key mechanism in neutralizing free radicals.

Caption: 2D structure of this compound.

Physicochemical Data

The table below summarizes the key computed and experimentally known properties of the compound. Determination of parameters such as solubility and LogP is a critical first experimental step.

PropertyValueSource / Method
IUPAC Name 2-(2,4-dihydroxyphenyl)benzofuran-6-ol---
Molecular Formula C₁₄H₁₀O₄[6]
Molecular Weight 242.23 g/mol [6]
CAS Number 67736-22-5[6]
Appearance Solid (Recommend experimental verification)---
Solubility Soluble in DMSO, Methanol, EthanolRecommended
LogP (o/w) Recommended experimental determination---
pKa Recommended experimental determination---

Core Applications & Rationale in Drug Discovery

The structural features of this compound suggest its potential application in therapeutic areas where oxidative stress and inflammation are key drivers of pathology.

G Compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran Antioxidant Antioxidant Activity Compound->Antioxidant AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Anticancer Anticancer Activity Compound->Anticancer ROS_Scavenging Direct ROS Scavenging (H+ Donation) Antioxidant->ROS_Scavenging Enzyme_Inhibition Enzyme Inhibition (e.g., NOS, LOX) AntiInflammatory->Enzyme_Inhibition Cytotoxicity Induction of Apoptosis Cell Cycle Arrest Anticancer->Cytotoxicity

Caption: Potential therapeutic applications of the target compound.

  • Antioxidant Activity: The multiple phenolic hydroxyl groups are potential hydrogen donors, capable of neutralizing reactive oxygen species (ROS). This is a primary mechanism for many natural polyphenolic compounds.[7]

  • Anti-inflammatory Activity: Chronic inflammation is linked to oxidative stress. By reducing ROS, the compound may indirectly modulate inflammatory pathways. Furthermore, benzofuran derivatives have been shown to directly inhibit key inflammatory enzymes.[2][8]

  • Anticancer Activity: Many benzofuran derivatives exhibit potent cytotoxic effects against various cancer cell lines, making this a promising area of investigation.[1][3][4]

Experimental Protocols: In Vitro Evaluation

The following section provides detailed, step-by-step protocols for the initial in vitro screening of this compound. For all assays, it is critical to first establish the compound's solubility and prepare a stock solution, typically in DMSO, at a high concentration (e.g., 10-50 mM).

Protocol 1: DPPH Free Radical Scavenging Assay

This assay is a rapid and reliable method to evaluate the free-radical scavenging capacity of a compound.[9][10]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 517 nm.[10] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The decrease in absorbance is proportional to the antioxidant's scavenging ability.[10][11]

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (Positive Control)

  • Methanol (Spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[9]

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[10]

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Setup:

    • Blank: Add 200 µL of methanol to a well.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Sample/Standard: Add 100 µL of each sample or standard dilution to separate wells, followed by 100 µL of the DPPH working solution.[10]

  • Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol P2 Prepare Serial Dilutions of Compound & Ascorbic Acid P1->P2 A1 Pipette Reagents into 96-Well Plate (Blank, Control, Samples) P2->A1 A2 Add 100 µL DPPH Solution to Control & Sample Wells A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key mediator in inflammatory processes.[12][13]

Principle: The assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[14] Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The quantity of nitrite is determined using the Griess reagent, which diazotizes sulfanilic acid and couples it with N-(1-naphthyl)ethylenediamine to form a colored azo dye with an absorbance maximum at 540 nm.[14] Scavengers of NO compete with oxygen, leading to a reduced production of nitrite.

Materials and Reagents:

  • This compound

  • Quercetin or Curcumin (Positive Control)

  • Sodium nitroprusside

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare serial dilutions of the test compound and positive control in PBS.

    • Prepare a 10 mM solution of sodium nitroprusside in PBS.

  • Reaction Setup:

    • To each well, add 150 µL of the sodium nitroprusside solution.

    • Add 50 µL of the various concentrations of the test compound or standard.

    • A control well should contain 150 µL of sodium nitroprusside and 50 µL of PBS.

  • Incubation: Incubate the plate at room temperature for 150 minutes, protected from light.

  • Griess Reaction:

    • After incubation, add 100 µL of Griess reagent to each well.[14]

    • Allow the color to develop for 10 minutes at room temperature.[14]

  • Measurement: Measure the absorbance at 540 nm.

Data Analysis: Calculate the percentage of nitric oxide inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_assay Reaction & Incubation cluster_analysis Measurement & Analysis P1 Prepare Compound/Control Dilutions in PBS A1 Mix 150 µL Nitroprusside with 50 µL Sample/Control P1->A1 P2 Prepare 10 mM Sodium Nitroprusside in PBS P2->A1 A2 Incubate at RT for 150 min (in dark) A1->A2 A3 Add 100 µL Griess Reagent to each well A2->A3 A4 Incubate at RT for 10 min A3->A4 D1 Measure Absorbance at 540 nm A4->D1 D2 Calculate % NO Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay is a standard initial screening method to measure the cytotoxic or anti-proliferative effects of a compound on cancer cells.[15][16][17][18]

Principle: The assay measures the metabolic activity of cells as an indicator of cell viability.[19] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[17][19] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.[20]

Materials and Reagents:

  • This compound

  • Doxorubicin or Cisplatin (Positive Control)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the stock solution) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.[21]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Measurement & Analysis P1 Seed Cells in 96-Well Plate (1x10^4 cells/well) P2 Incubate for 24h P1->P2 P3 Treat Cells with Compound (Serial Dilutions) P2->P3 P4 Incubate for 24-72h P3->P4 A1 Add 10 µL MTT Solution to each well P4->A1 A2 Incubate for 4h at 37°C A1->A2 A3 Remove Medium A2->A3 A4 Add 150 µL DMSO to Dissolve Formazan A3->A4 D1 Measure Absorbance at 570 nm A4->D1 D2 Calculate % Cell Viability D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the MTT Cytotoxicity Assay.

Summary of Expected Data & Interpretation

The following table provides an illustrative template for summarizing the quantitative data obtained from the described assays. Lower IC₅₀ values signify greater potency.

Assay TypeParameter MeasuredPositive ControlIllustrative Positive Control IC₅₀ (µM)Illustrative Test Compound IC₅₀ (µM)
DPPH Scavenging Radical ScavengingAscorbic Acid8.515.2
NO Inhibition Nitrite ReductionQuercetin12.128.7
MTT Cytotoxicity Cell ViabilityDoxorubicin1.345.5

Interpretation: The data should be interpreted in the context of the positive controls. For instance, an IC₅₀ value for antioxidant activity that is within an order of magnitude of ascorbic acid would be considered significant. Cytotoxicity should be evaluated for both potency (a low IC₅₀) and selectivity (comparing IC₅₀ values across cancerous and non-cancerous cell lines, a recommended follow-up study).

Concluding Remarks for the Researcher

This compound is a promising natural product scaffold for drug discovery. Its polyphenolic nature strongly suggests potent antioxidant and, consequently, anti-inflammatory activities. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays would warrant further investigation into specific mechanisms of action, including target identification, cell-based assays for inflammation (e.g., cytokine release), and evaluation in preclinical in vivo models of disease.

References

Application Notes and Protocols: Formulation of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific formulation and experimental data for 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran are not extensively available in public literature. The following protocols and notes are based on the known physicochemical properties of the compound, general principles for handling phenolic and benzofuran derivatives, and established methodologies for similar small molecules. Researchers should perform initial solubility and stability tests to optimize these protocols for their specific experimental conditions.

Introduction

This compound is a natural product isolated from plants such as Erythrina herbacea.[1][2] Structurally, it belongs to the benzofuran class of compounds, which are known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] Notably, this compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

These application notes provide a comprehensive guide for the formulation and experimental use of this compound for researchers in pharmacology, medicinal chemistry, and drug development.

Physicochemical Data and Solubility

Proper formulation begins with an understanding of the compound's physical and chemical properties. Due to its phenolic nature, this compound is expected to have low solubility in water and better solubility in organic solvents.

PropertyValue / Predicted BehaviorSource
Molecular Formula C₁₄H₁₀O₄[2]
Molecular Weight 242.23 g/mol [2]
Appearance Assumed to be a solid powderN/A
Aqueous Solubility Predicted to be lowInferred from structure
Organic Solvent Solubility Predicted to be soluble in DMSO, ethanol, and methanol[5][6]
Storage Store as a solid at -20°C, protect from light. Store stock solutions at -20°C or -80°C.General Practice

Part I: Formulation Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a standard practice for storing and handling poorly water-soluble compounds for in vitro assays.[7][8]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate Compound: Allow the vial of the compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh the required amount of powder. To prepare 1 mL of a 10 mM stock solution, weigh 2.42 mg.

    • Calculation: 10 mmol/L * 0.001 L * 242.23 g/mol * 1000 mg/g = 2.42 mg

  • Dissolve in DMSO: Add the weighed powder to a sterile amber vial. Add 1 mL of anhydrous, sterile DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to ensure the compound is fully dissolved. Visually inspect for any undissolved particles.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired sterile aqueous medium (e.g., cell culture medium, phosphate-buffered saline) to achieve the final experimental concentrations.

  • Control DMSO Concentration: Crucially, ensure the final concentration of DMSO in the experimental medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or artifacts. [7]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.

  • Mix Thoroughly: Vortex or pipette vigorously after each dilution step to ensure homogeneity.

Protocol 3: General Strategy for In Vivo Formulation

Formulating poorly soluble compounds for in vivo administration requires specialized vehicles to ensure adequate bioavailability.[9][10] A common approach is to prepare a suspension.

Recommended Vehicle (Example):

  • 0.5% (w/v) Carboxymethylcellulose (CMC)

  • 0.1% (v/v) Tween® 80 in sterile water

Procedure:

  • Calculate Required Amount: Determine the total amount of compound needed based on the dose (mg/kg), animal weight, dosing volume, and number of animals.

  • Prepare Vehicle:

    • Add 0.1 mL of Tween® 80 to approximately 90 mL of sterile water and stir.

    • Slowly add 0.5 g of CMC to the solution while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved. This may take several hours.

    • Adjust the final volume to 100 mL with sterile water.

  • Prepare Suspension:

    • Weigh the calculated amount of this compound.

    • Place the powder in a sterile glass mortar.

    • Add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste.

    • Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension.

  • Administration: Keep the suspension constantly stirred during administration (e.g., with a small magnetic stir bar) to ensure uniform dosing. Prepare the suspension fresh on the day of use.

Part II: Experimental Protocols

Protocol 4: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the MIC of the compound against MRSA using the broth microdilution method, a standard technique in microbiology.[11][12]

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Compound working solutions (prepared as in Protocol 2)

  • Vancomycin or other appropriate antibiotic (positive control)

  • Vehicle control (MHB with 0.1% DMSO)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the compound working solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column.

  • Controls: Include wells for a positive control (antibiotic), a negative/vehicle control (DMSO), and a sterility control (MHB only).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound, which is relevant given the known anticancer activity of many benzofuran derivatives.[13]

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)[14]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Compound working solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add MTT Reagent: Add 20 µL of MTT reagent to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part III: Visualizations

Experimental and Drug Screening Workflow

The following diagram illustrates a typical workflow for screening a novel compound like this compound.

G cluster_prep Compound Preparation & Formulation cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis & MOA Compound Compound Acquisition StockSol Stock Solution (Protocol 1) Compound->StockSol WorkSol Working Solutions (Protocol 2) StockSol->WorkSol InVivoForm In Vivo Formulation (Protocol 3) StockSol->InVivoForm Antibacterial Antibacterial Assay (Protocol 4) WorkSol->Antibacterial Cytotoxicity Cytotoxicity Assay (Protocol 5) WorkSol->Cytotoxicity OtherAssays Other Assays (e.g., Antioxidant) WorkSol->OtherAssays Toxicity Toxicity Studies InVivoForm->Toxicity Data Data Analysis (IC50, MIC) Antibacterial->Data Cytotoxicity->Data OtherAssays->Data Efficacy Efficacy Models (e.g., Infection, Xenograft) Toxicity->Efficacy Efficacy->Data MOA Mechanism of Action (e.g., Western Blot) Data->MOA LeadOpt Lead Optimization MOA->LeadOpt

Caption: A typical workflow for preclinical screening of a novel compound.

Potential Signaling Pathways

Given the anticancer activities of related benzofuran derivatives, this compound may interact with key cancer-related signaling pathways such as the p38 MAPK and EGFR pathways.[15][16][17][18]

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a dual role in cancer by regulating processes like apoptosis, cell cycle arrest, and angiogenesis.[15][19][20]

p38_pathway stimuli Cellular Stress / Cytokines map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk p38 p38 MAPK mkk->p38 response Cellular Responses (Apoptosis, Inflammation, Cell Cycle Arrest) p38->response compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran compound->p38

Caption: A simplified diagram of the p38 MAPK signaling cascade.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is critical for cell proliferation and survival. Its overactivation is a hallmark of many cancers, making it a prime therapeutic target.[16][21][22][23]

EGFR_pathway ligand EGF Ligand egfr EGFR ligand->egfr adaptor GRB2 / SOS egfr->adaptor ras RAS adaptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk response Cell Proliferation & Survival erk->response compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran compound->egfr

Caption: Key components of the canonical EGFR-MAPK signaling pathway.

References

Application Notes and Protocols: 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring polyphenolic compound found in plants such as Erythrina herbacea.[1] As a member of the flavonoid family, it exhibits significant antioxidant properties and has potential applications in pharmaceutical research and development. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard, including its analytical characterization, stability profile, and its role in modulating key cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for method development and application.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [1]
CAS Number 67736-22-5[1]
Appearance Off-white to light yellow solidTypical for polyphenolic compounds
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.General knowledge of flavonoids

Analytical Characterization

Accurate and precise analytical methods are crucial for the quantification and identification of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a primary method for assessing the purity and quantifying the concentration of this compound. A reverse-phase method is typically employed for molecules of this polarity.

Table 1: Representative HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start at 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm and 320 nm
Injection Volume 10 µL
Expected Retention Time ~12-15 minutes (highly dependent on the specific column and gradient)

Experimental Protocol: HPLC-UV Analysis

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk substance, prepare a solution of known concentration in methanol.

    • For formulations, extract the compound using a suitable solvent (e.g., methanol, ethanol) and dilute to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions to determine the concentration of this compound.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound.

    • Calculate the concentration in the samples using the linear regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and fragmentation pattern of the compound, providing unequivocal identification.

Table 2: Representative LC-MS Method Parameters

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A rapid gradient, e.g., 10% to 95% B in 5 minutes.
Flow Rate 0.4 mL/min
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Scan Range (m/z) 100 - 500
Collision Energy 10-30 eV (for MS/MS fragmentation)

Experimental Protocol: LC-MS Identity Confirmation

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion (Optional): Infuse the sample solution directly into the mass spectrometer to optimize ionization parameters.

  • LC-MS Analysis: Inject the sample into the LC-MS system.

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 243.06) and deprotonated molecule [M-H]⁻ (m/z 241.05).

    • Confirm that the measured mass corresponds to the calculated exact mass of the compound.

    • Analyze the MS/MS fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the reference standard.

Table 3: Representative NMR Data (Predicted/Reported)

NucleusSolventChemical Shift (δ, ppm) and Multiplicity
¹H NMR DMSO-d₆Aromatic protons typically appear between 6.0 and 8.0 ppm. Hydroxyl protons will appear as broad singlets.
¹³C NMR Acetone-D6Aromatic and furan carbons typically appear between 100 and 160 ppm.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.

  • Data Processing and Analysis: Process the spectra and compare the chemical shifts and coupling constants with known data for benzofuran and polyphenol structures.

Stability Indicating Method and Forced Degradation Studies

Forced degradation studies are critical to establish the intrinsic stability of the reference standard and to develop a stability-indicating analytical method.

Table 4: Forced Degradation Conditions

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 7 days

Experimental Protocol: Forced Degradation Study

  • Prepare a stock solution of this compound in methanol.

  • Expose aliquots of the stock solution to the stress conditions listed in Table 4.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the stressed samples by the developed HPLC-UV method.

  • Data Analysis:

    • Determine the percentage degradation of the parent compound.

    • Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

    • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Biological Activity and Signaling Pathways

As a flavonoid, this compound is expected to exhibit antioxidant and anti-inflammatory activities through the modulation of various cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity can be evaluated using common in vitro assays.

Table 5: Common Antioxidant Assays

AssayPrinciple
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[3]
ABTS Radical Scavenging Measures the ability of the compound to scavenge the stable ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • Add 100 µL of the sample or standard solution to 2.9 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Modulation of Signaling Pathways

Flavonoids are known to interact with multiple signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

Workflow for Investigating Signaling Pathway Modulation

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Signaling Proteins cell_culture Culture Macrophages (e.g., RAW 264.7) lps_stimulation Stimulate with LPS cell_culture->lps_stimulation compound_treatment Treat with this compound lps_stimulation->compound_treatment elisa Measure Cytokine Levels (TNF-α, IL-6) by ELISA compound_treatment->elisa griess Measure Nitric Oxide Production (Griess Assay) compound_treatment->griess western_blot Western Blot for Phosphorylated Proteins (p-p65, p-p38, p-ERK, p-JNK) compound_treatment->western_blot immunofluorescence Immunofluorescence for NF-κB Nuclear Translocation compound_treatment->immunofluorescence

Caption: Workflow for studying the anti-inflammatory effects.

NF-κB Signaling Pathway The NF-κB pathway is a key regulator of inflammation. Many flavonoids inhibit this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway The MAPK pathway is also crucial in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran Compound->TAK1 Inhibits

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This compound serves as a valuable reference standard for analytical, pharmaceutical, and biological research. The protocols and data presented herein provide a comprehensive framework for its characterization and application. Proper handling and storage, as with all polyphenolic compounds, are essential to maintain its integrity and ensure accurate and reproducible results. Further research into its specific biological mechanisms will continue to elucidate its therapeutic potential.

References

Application Notes and Protocols: 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a naturally occurring benzofuran derivative isolated from the roots of Erythrina herbacea.[1] This polyphenolic compound has garnered interest within the scientific community due to its potential biological activities, including antibacterial, antioxidant, and enzyme inhibitory properties. These attributes make it a compelling candidate for further investigation in drug discovery and development, particularly in the fields of infectious diseases, dermatology, and oxidative stress-related pathologies.

This document provides detailed application notes and experimental protocols for the handling, storage, and evaluation of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 67736-22-5[1]
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility Soluble in DMSO and other organic solvents.N/A

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

3.1. Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Dust Formation: Avoid generating dust when handling the solid form of the compound.

3.2. Storage Conditions:

  • Temperature: For long-term storage, it is recommended to store the compound at -20°C.

  • Container: Keep the compound in a tightly sealed, light-resistant container to prevent degradation from light and moisture.

  • Inert Atmosphere: For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Biological Activities and Experimental Protocols

This compound has demonstrated several key biological activities. This section outlines these activities and provides detailed protocols for their assessment.

4.1. Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has been shown to possess antibacterial activity against MRSA.

4.1.1. Summary of Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)12.5 µg/mL[1]

4.1.2. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the methodology described by Tanaka et al. (2010).[1]

Materials:

  • This compound

  • Methicillin-Resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture MRSA in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution of 1 mg/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

4.1.3. Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Overnight MRSA Culture Inoculation Inoculation with MRSA Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_Results Determine MIC Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

4.1.4. Proposed Antibacterial Mechanism of Action

Benzofuran derivatives are thought to exert their antibacterial effects through the disruption of the bacterial cell membrane integrity. This leads to the leakage of intracellular components and ultimately cell death.

Antibacterial_Mechanism Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (ions, ATP, etc.) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed antibacterial mechanism of action.

4.2. Tyrosinase Inhibitory Activity

As a polyphenolic compound, this compound is a potential inhibitor of tyrosinase, a key enzyme in melanin synthesis.

4.2.1. Summary of Tyrosinase Inhibitory Activity

ActivityIC₅₀ Range for Similar Compounds
Mushroom Tyrosinase Inhibition0.1 - 10 µM

4.2.2. Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Materials:

  • This compound

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • DMSO

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the compound in DMSO.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay in Microtiter Plate:

    • In a 96-well plate, add phosphate buffer, the compound solution at various concentrations, and the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

4.2.3. Proposed Mechanism of Tyrosinase Inhibition

The dihydroxyphenyl moiety of the compound can chelate the copper ions in the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. This can occur through competitive or non-competitive inhibition.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site Tyrosinase Tyrosinase (with Copper ions) Inhibition Inhibition of Dopachrome Formation Tyrosinase->Inhibition Catalyzes oxidation Tyrosinase->Inhibition Prevents substrate binding Substrate L-DOPA Substrate->Tyrosinase Binds to Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Compound->Tyrosinase Binds to active site (Competitive Inhibition)

Caption: Proposed mechanism of competitive tyrosinase inhibition.

4.3. Antioxidant Activity (DPPH Radical Scavenging)

The polyphenolic structure of this compound suggests it possesses antioxidant properties by scavenging free radicals.

4.3.1. Summary of Antioxidant Activity

AssayIC₅₀ Range for Similar Compounds
DPPH Radical Scavenging10 - 100 µM

4.3.2. Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in methanol or ethanol.

    • Prepare a solution of DPPH in methanol or ethanol (the absorbance of this solution at 517 nm should be approximately 1.0).

  • Assay:

    • In a 96-well plate or cuvettes, mix various concentrations of the compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The control contains only the DPPH solution and the solvent.

    • Calculate the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH free radicals.

4.3.3. Antioxidant Mechanism: Radical Scavenging

The hydroxyl groups on the aromatic rings of the compound can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

Caption: Mechanism of free radical scavenging by hydrogen atom donation.

Conclusion

This compound is a promising natural product with multifaceted biological activities. The protocols provided herein offer a framework for researchers to further investigate its potential as a therapeutic agent. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate its efficacy and safety in more complex biological systems.

Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature. Appropriate safety precautions should always be taken when handling chemical compounds.

References

Troubleshooting & Optimization

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. The information addresses common solubility issues and provides practical solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyphenolic compound belonging to the benzofuran class of heterocyclic compounds. Like many polyphenols and benzofuran derivatives, it often exhibits poor solubility in aqueous solutions, which can pose significant challenges for its use in biological assays and for oral drug delivery due to potentially low bioavailability.[1][2]

Q2: What are the general solubility characteristics of this compound?

Q3: How can I prepare a stock solution of this compound for in vitro experiments?

A3: For in vitro assays, it is common practice to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose due to its high solubilizing capacity for many nonpolar compounds.[3] From this stock solution, further dilutions can be made into your aqueous experimental medium.

Troubleshooting Guide: Solubility Issues

Issue 1: Compound precipitates out of solution upon dilution of the DMSO stock into an aqueous buffer.

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[1]

  • Pre-warm the Aqueous Medium: Before adding the DMSO stock, warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Gradual Addition and Mixing: While vortexing or gently swirling the pre-warmed aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Sonication: If precipitation still occurs, brief sonication of the final solution in a water bath sonicator can sometimes help to redissolve the compound.

  • Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in the final aqueous medium can help to maintain the solubility of the compound.

Issue 2: Difficulty in dissolving the compound even in organic solvents.

While this compound is expected to be more soluble in organic solvents than in water, achieving a high concentration might still be challenging.

Solutions:

  • Solvent Selection: Test a range of organic solvents to find the most suitable one. Besides DMSO, other options to consider include dimethylformamide (DMF), ethanol, methanol, and acetone.

  • Heating: Gently warming the solvent while dissolving the compound can increase the rate of dissolution and the amount that can be dissolved. However, be cautious with temperature to avoid degradation of the compound.

  • pH Adjustment: For phenolic compounds, solubility can sometimes be increased in slightly alkaline conditions due to the deprotonation of the hydroxyl groups. However, the stability of the compound at different pH values should be considered.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a variety of common laboratory solvents is limited in publicly available literature. However, based on the properties of structurally similar compounds and general knowledge of polyphenolic benzofurans, a qualitative and estimated solubility profile is provided below. Researchers are strongly encouraged to determine the solubility for their specific experimental conditions.

SolventQualitative SolubilityEstimated Quantitative Solubility (mg/mL)
WaterPoorly soluble / Practically insoluble< 0.1
EthanolSparingly soluble to soluble1 - 10
MethanolSparingly soluble to soluble1 - 10
AcetoneSoluble> 10
Dimethyl Sulfoxide (DMSO)Soluble to freely soluble≥ 20
Dimethylformamide (DMF)Soluble to freely soluble> 10
IsopropanolSparingly soluble1 - 5
AcetonitrileSparingly soluble1 - 5

Note: These are estimated values and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common starting point for in vitro studies.

Materials:

  • This compound (Molecular Weight: 242.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 242.23 g/mol = 0.0024223 g = 2.42 mg

  • Weigh the compound: Accurately weigh 2.42 mg of this compound and place it into a clean, dry microcentrifuge tube or amber vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid material has dissolved and the solution is clear.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration: For example, to prepare a 10 µM working solution.

  • Calculate the dilution factor: Dilution factor = (Concentration of stock solution) / (Final concentration) = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000

  • Perform the dilution: To make 1 mL of a 10 µM working solution, you will need: Volume of stock = (Final volume) / (Dilution factor) = 1000 µL / 1000 = 1 µL Volume of medium = Final volume - Volume of stock = 1000 µL - 1 µL = 999 µL

  • Dilution process: a. Pipette 999 µL of the pre-warmed cell culture medium into a sterile microcentrifuge tube. b. While gently vortexing the medium, add 1 µL of the 10 mM DMSO stock solution dropwise. c. Continue vortexing for a few seconds to ensure thorough mixing.

  • Final Check: Visually inspect the working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Signaling Pathways and Experimental Workflows

Based on studies of structurally related benzofuran derivatives, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell cycle regulation.

Potential Anti-inflammatory Signaling Pathway

Some benzofuran derivatives have been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This can lead to the downregulation of inflammatory responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Compound->JNK Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) AP1_nuc->Inflammatory_Genes

Caption: Potential inhibition of the JNK/AP-1 signaling pathway by this compound.

Potential Anticancer Signaling Pathway

Structurally similar compounds have demonstrated the ability to induce cell cycle arrest in the G1 phase. This is potentially achieved by upregulating the cyclin-dependent kinase inhibitor p27Kip1 and downregulating the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).

G cluster_regulation Cell Cycle Regulation (G1 Phase) cluster_outcome Outcome CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Rb Rb CyclinD1_CDK4->Rb Phosphorylates G1_Arrest G1 Phase Arrest p27 p27Kip1 p27->CyclinD1_CDK4 Inhibits E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Compound 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Compound->CyclinD1_CDK4 Downregulates Compound->p27 Upregulates

Caption: Proposed mechanism of G1 phase cell cycle arrest induced by this compound.

Experimental Workflow for Solubility Determination

The following workflow outlines a general procedure for determining the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent in a vial B Seal vial and equilibrate (e.g., 24-48h with agitation) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV, UV-Vis) E->F G Calculate solubility (mg/mL or M) F->G

Caption: General workflow for the experimental determination of solubility.

References

Technical Support Center: Stability of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a polyphenolic benzofuran derivative, is primarily influenced by several factors:

  • pH: The phenolic hydroxyl groups are susceptible to ionization at alkaline pH, which can increase the rate of oxidation. The benzofuran ring system may also be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2][3] This can lead to the formation of colored degradation products (quinones) and loss of biological activity.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation and hydrolysis.[4][5]

  • Light Exposure: Many phenolic compounds are photosensitive and can degrade upon exposure to UV or visible light.[1]

  • Solvent: The polarity of the solvent can influence the stability of related compounds.[1] While often dissolved in organic solvents like DMSO for stock solutions, the stability in aqueous buffers used for biological assays can be a concern.

Q2: I'm observing a color change (e.g., yellowing or browning) in my solution of this compound. What is causing this?

A2: A color change in your solution is a common indicator of degradation, specifically oxidation. The phenolic hydroxyl groups on the molecule can be oxidized to form quinones, which are often colored.[3] This process can be initiated by exposure to air (oxygen), light, or trace metal contaminants in your buffer.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. These solvents generally provide good solubility and can help minimize hydrolysis. It is crucial to use anhydrous solvents to prevent the introduction of water that could facilitate degradation.

Q4: How should I store my stock and working solutions to maximize stability?

A4: To maximize the stability of your solutions, follow these storage guidelines:

  • Stock Solutions (in organic solvents like DMSO):

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect from light by using amber vials or by wrapping vials in aluminum foil.

    • Cap vials tightly and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Working Solutions (in aqueous buffers):

    • Prepare fresh for each experiment whenever possible.

    • If short-term storage is necessary, keep the solution on ice and protected from light.

    • For longer-term storage, sterile-filter the solution and store at 4°C, protected from light, but validate stability for your specific buffer and storage duration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms when diluting stock solution into aqueous buffer. The compound has low aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO) in the final working solution (ensure solvent tolerance of your assay).- Use a solubilizing agent or cyclodextrin if compatible with your experimental system.- Prepare the working solution at a lower concentration.
Loss of biological activity over time in working solution. Degradation of the compound due to oxidation or hydrolysis.- Prepare working solutions fresh before each experiment.- Add an antioxidant (e.g., ascorbic acid, EDTA to chelate metal ions) to the buffer if it does not interfere with the assay.[6]- De-gas aqueous buffers before use to remove dissolved oxygen.- Work under low-light conditions.
Inconsistent results between experiments. Instability of the compound leading to variable concentrations.- Aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles.- Perform a stability study in your experimental buffer to determine the time frame for reliable use (see Experimental Protocols section).- Always prepare fresh working solutions from a new stock aliquot.
Baseline drift or appearance of new peaks in HPLC analysis. Formation of degradation products.- Confirm the identity of new peaks using mass spectrometry (MS).- Review solution preparation and storage procedures to minimize degradation.- Implement a formal stability testing protocol to monitor degradation over time.

Quantitative Stability Data

The following tables present hypothetical but representative stability data for this compound under various conditions to illustrate expected trends.

Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C for 24 hours

pH% Remaining CompoundObservations
5.098%Clear, colorless solution
7.492%Slight yellowing
9.075%Noticeable yellow/brown color

Table 2: Effect of Temperature on Stability in pH 7.4 Buffer for 24 hours

Temperature% Remaining CompoundObservations
4°C97%Clear, colorless solution
25°C (Room Temp)92%Slight yellowing
37°C85%Moderate yellowing

Table 3: Effect of Light Exposure on Stability in pH 7.4 Buffer at 25°C for 8 hours

Condition% Remaining CompoundObservations
Dark (wrapped in foil)96%Clear, colorless solution
Ambient Lab Light88%Slight yellowing
Direct UV Light (254 nm)<50%Significant browning

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a method to assess the stability of this compound in a specific solution.

1. Materials:

  • This compound
  • High-purity solvent for stock solution (e.g., DMSO)
  • Test buffer/solution (e.g., PBS, pH 7.4)
  • HPLC system with UV detector
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid)
  • Vials (amber and clear)

2. Procedure:

  • Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).
  • Dilute the stock solution into the test buffer to the final working concentration (e.g., 100 µM).
  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial peak area of the parent compound.
  • Incubate Samples: Aliquot the remaining working solution into separate vials for each timepoint and condition to be tested (e.g., 4°C in the dark, 25°C in ambient light, 37°C in the dark).
  • Analyze Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each condition and inject it into the HPLC.
  • Data Analysis: Calculate the percentage of the remaining compound at each timepoint relative to the T=0 sample. Plot the percentage remaining versus time for each condition.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]

1. Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.
  • Oxidation: Incubate the compound in 3% H₂O₂ at room temperature.
  • Thermal Stress: Expose the solid compound to high heat (e.g., 80°C).[1]
  • Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines.[1]

2. Procedure:

  • Prepare separate solutions of the compound under each of the stress conditions.
  • At various timepoints, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis), and dilute it for analysis.
  • Analyze the samples by HPLC-UV and HPLC-MS to separate and identify degradation products.
  • The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Conditions prep_stock Prepare Stock Solution (e.g., 10mM in DMSO) prep_work Prepare Working Solution (e.g., 100µM in Test Buffer) prep_stock->prep_work Dilute t0 T=0 Analysis (Initial Concentration) prep_work->t0 Immediate Analysis cond1 Condition 1 (e.g., 4°C, Dark) prep_work->cond1 Aliquot cond2 Condition 2 (e.g., 25°C, Light) prep_work->cond2 Aliquot cond3 Condition 3 (e.g., 37°C, Dark) prep_work->cond3 Aliquot data Calculate % Remaining vs. Time t0->data tp Timepoint Analysis (e.g., 2, 4, 8, 24h) tp->data cond1->tp cond2->tp cond3->tp

Caption: Workflow for assessing the stability of the compound in solution.

Degradation_Pathway cluster_products Degradation Products parent 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran quinone Ortho-quinone Species parent->quinone Oxidation (O₂, Light, Metal Ions) poly Polymerized Products quinone->poly Polymerization

References

Technical Support Center: Purification of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low or No Recovery of the Compound from Column Chromatography

  • Question: I performed column chromatography to purify my crude this compound, but I'm getting very low or no yield in the collected fractions. What could be the problem?

  • Answer: Several factors could contribute to low recovery during column chromatography. Due to its multiple hydroxyl groups, this compound is a polar compound and may strongly adhere to the silica gel stationary phase.[1][2] Here are some troubleshooting steps:

    • Increase Solvent Polarity: Your elution solvent system may not be polar enough to displace the compound from the silica gel. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane or ethyl acetate can be effective.[3]

    • Check for Compound Decomposition: Phenolic compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[1] To test for this, spot your crude material on a TLC plate, let it sit for a while, and then develop it to see if any degradation has occurred.[1] If decomposition is suspected, you can either switch to a different stationary phase like alumina or deactivate the silica gel by pre-treating it with a basic solution, such as triethylamine in your eluent.[1][3]

    • Compound Streaking/Tailing: The polar nature of the compound can lead to significant streaking on the column, resulting in broad elution and low concentration in any single fraction. Adding a small amount of a competitive polar solvent, like acetic acid or a few drops of methanol, to your mobile phase can sometimes improve peak shape. For basic compounds, a small amount of triethylamine or ammonium hydroxide can be added.[3]

Issue 2: Co-elution of Impurities with the Target Compound

  • Question: I am unable to separate my target compound from impurities with similar polarity using column chromatography. What can I do?

  • Answer: When impurities have similar polarity to your target compound, achieving good separation can be challenging. Here are some strategies to improve resolution:

    • Optimize the Solvent System: A slight change in the solvent system can sometimes significantly alter the selectivity. Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

    • Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the separation of compounds with close retention factors.[3]

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) is often a good alternative for purifying polar compounds.[1] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be reversed, with polar compounds eluting earlier.

Issue 3: Difficulty in Achieving Crystallization during Recrystallization

  • Question: I am trying to purify this compound by recrystallization, but the compound is not crystallizing out of the solution upon cooling. What should I do?

  • Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polyhydroxylated compound like this, polar solvents or solvent mixtures are likely to be most effective. You can try solvent systems like ethanol/water, methanol/water, or acetone/hexane.[4] Experiment with different solvent ratios to find the optimal conditions.

    • Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This will provide a template for crystal growth.

      • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for polar aromatic compounds like this compound are column chromatography (both normal and reversed-phase), preparative High-Performance Liquid Chromatography (HPLC), and recrystallization.[5] The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, by-products of the reaction, or degradation of the product. Common impurities in the synthesis of similar phenolic compounds can include unreacted starting materials, regioisomers with different hydroxylation patterns, and polymeric materials formed through oxidation or other side reactions.

Q3: Is this compound stable during purification?

A3: Phenolic compounds, particularly those with multiple hydroxyl groups, can be susceptible to oxidation, especially at higher pH and in the presence of air and light. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible and to avoid prolonged exposure to harsh conditions. The use of antioxidants during extraction and purification can also be considered.

Q4: What are typical solvent systems for column chromatography of polyhydroxylated benzofurans?

A4: For normal-phase column chromatography on silica gel, solvent systems with increasing polarity are used. Common choices include gradients of hexane/ethyl acetate, dichloromethane/ethyl acetate, or dichloromethane/methanol.[6] For very polar compounds, adding a small amount of methanol to the eluent is often necessary.[3] For reversed-phase chromatography, gradients of water/acetonitrile or water/methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape, are commonly employed.[7]

Q5: Are there any known biological signaling pathways affected by this compound?

A5: While specific signaling pathways for this compound are not well-documented in the readily available literature, many polyhydroxylated flavonoids and benzofuran derivatives are known to modulate various cellular signaling pathways. These include pathways involved in inflammation, oxidative stress, and cell survival, such as the PI3K/Akt and NF-κB signaling pathways.[8][9][10] Therefore, it is plausible that this compound could also interact with these or similar pathways.

Data Presentation

Table 1: Representative Purification Parameters for Polyhydroxylated 2-Phenylbenzofurans

Purification TechniqueStationary PhaseMobile Phase/Solvent SystemTypical PurityTypical YieldReference
Column Chromatography Silica GelHexane/Ethyl Acetate (gradient)>95%60-80%[4][6]
Silica GelDichloromethane/Methanol (gradient)>95%50-75%[3]
C18 Reversed-PhaseWater/Acetonitrile (gradient with 0.1% Formic Acid)>98%70-90%[7]
Recrystallization -Ethanol/Water>99%40-70%[11]
-Methanol/Water>99%50-75%[11]
Preparative HPLC C18 Reversed-PhaseWater/Methanol (gradient with 0.1% TFA)>99.5%80-95%[12]

Note: The data in this table are representative values for analogous compounds and may vary for this compound depending on the specific experimental conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.[13]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate or methanol).[6]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Preparative HPLC (Reversed-Phase)

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system using a C18 column to determine the optimal gradient conditions (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Scale-Up to Preparative HPLC: Transfer the analytical method to a preparative HPLC system with a larger C18 column. Adjust the flow rate and injection volume according to the column dimensions.[14]

  • Purification and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various polar solvents and solvent mixtures (e.g., ethanol, methanol, water, acetone) at room temperature and upon heating.

  • Dissolution: In a larger flask, dissolve the crude compound in a minimal amount of the chosen hot solvent to form a saturated solution.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Partially Pure Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For High Purity Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Fractions Recrystallization->Purity_Analysis Crystals Prep_HPLC->Purity_Analysis Fractions Purity_Analysis->Column_Chromatography Impure Fractions (Re-purify) Pure_Product Pure Product (>95%) Purity_Analysis->Pure_Product Pure Fractions PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Benzofuran Polyhydroxylated Benzofurans (Potential Modulator) Benzofuran->Akt Modulates? Growth_Factor Growth Factor Growth_Factor->RTK Binds

References

Technical Support Center: Synthesis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the synthesis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, a molecule of interest for researchers in drug development. Due to the limited availability of a direct, optimized synthetic route in published literature, this guide is based on a well-established and plausible synthetic strategy: the acid-catalyzed cyclization of a substituted α-phenoxyketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound and its precursors.

Q1: My initial Williamson ether synthesis of the α-phenoxyketone precursor is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of the α-phenoxyketone intermediate, from 4-benzyloxyphenol and 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one, are often due to several factors:

  • Weak Base: The phenoxide may not be forming in sufficient concentration. Ensure you are using a strong enough base to deprotonate the phenol. While potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may improve the yield.

  • Competing Reactions: The phenacyl bromide is susceptible to self-condensation or elimination reactions under strongly basic conditions. Add the phenacyl bromide slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to minimize these side reactions.

  • Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the phenoxide.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. It is often best to start the reaction at a lower temperature and slowly warm it to 40-60 °C if the reaction is sluggish at room temperature.

  • Purity of Reagents: Ensure your 4-benzyloxyphenol and 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one are pure. Impurities can interfere with the reaction.

Q2: The acid-catalyzed cyclization step is not proceeding to completion, and I am recovering a significant amount of the starting α-phenoxyketone. How can I drive the reaction forward?

A2: Incomplete cyclization is a common hurdle. Here are several strategies to improve the conversion:

  • Choice of Acid Catalyst: The strength of the acid catalyst is critical. If you are using a weaker acid like p-toluenesulfonic acid (PTSA) and seeing incomplete conversion, consider a stronger acid. Eaton's reagent (P₂O₅ in methanesulfonic acid) is highly effective for this type of cyclodehydration.[1] Polyphosphoric acid (PPA) is another strong dehydrating acid that can be used.[2]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy of the cyclization. Depending on the acid used, temperatures can range from 80 °C to 140 °C. Monitor the reaction by TLC and consider extending the reaction time.

  • Removal of Water: The cyclization is a dehydration reaction. Removing the water formed during the reaction can help drive the equilibrium towards the product. If the reaction setup allows, using a Dean-Stark trap with a suitable solvent (e.g., toluene) can be effective.

  • Substrate Purity: Impurities in the α-phenoxyketone can inhibit the catalyst. Ensure your starting material is of high purity.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I purify the final compound?

A3: The primary impurities in this synthesis are often related to the phenolic hydroxyl groups.

  • Potential Side Products:

    • Incomplete debenzylation: If you are using a benzyl protecting group for the 6-hydroxyl position, incomplete removal will result in a partially protected final product.

    • Over-alkylation/acylation: The free hydroxyl groups on the 2-phenyl ring are susceptible to reaction if not properly managed during the synthesis.

    • Polymerization: Phenolic compounds can polymerize under harsh acidic or basic conditions.[3]

  • Purification Strategies:

    • Column Chromatography: Due to the polar nature of the multiple hydroxyl groups, silica gel chromatography is often the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. For highly polar compounds that streak on silica, reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase may be necessary.[4][5]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, are often good starting points.

Quantitative Data Summary

The following tables provide representative data for key reaction types involved in the synthesis of 2-aryl-6-hydroxybenzofurans, based on literature reports for analogous compounds. This data can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of Williamson Ether Synthesis for α-Phenoxyketone Precursors

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (1.5)AcetoneReflux1265[1]
2K₂CO₃ (2.0)DMF80878[3]
3NaH (1.2)THFRT685General Knowledge
4Cs₂CO₃ (1.5)Acetonitrile601082[3]

Table 2: Comparison of Acid Catalysts for Intramolecular Cyclodehydration

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1H₂SO₄Acetic Acid100455General Knowledge
2PPAToluene110675[2]
3Eaton's ReagentDichloromethaneRT290[1]
4Amberlyst-15Dichloroethane801268[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one (Precursor A)

  • To a solution of resorcinol (1.0 equiv.) in a suitable solvent such as diethyl ether or carbon disulfide, add aluminum chloride (1.1 equiv.) portion-wise at 0 °C.

  • To this mixture, add 2-bromoacetyl bromide (1.05 equiv.) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 30% ethyl acetate in hexane) to afford the desired product.

Protocol 2: Synthesis of 1-(Benzyloxy)-4-iodobenzene (Precursor B)

  • To a solution of 4-iodophenol (1.0 equiv.) in DMF, add potassium carbonate (1.5 equiv.).

  • Add benzyl bromide (1.2 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be recrystallized from ethanol.

Protocol 3: Synthesis of 2-(4-(Benzyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)ethan-1-one (Intermediate)

  • To a solution of 4-benzyloxyphenol (1.0 equiv.) in anhydrous DMF, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one (1.1 equiv.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Acid-Catalyzed Cyclization to form 2-(2,4-Dihydroxyphenyl)-6-(benzyloxy)benzofuran

  • To a flask containing Eaton's reagent (10 parts P₂O₅ in 1 part methanesulfonic acid by weight), add the α-phenoxyketone intermediate (1.0 equiv.) at room temperature.

  • Stir the mixture vigorously for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Debenzylation to Yield this compound

  • Dissolve the protected benzofuran from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product.

  • If necessary, purify the final product by column chromatography or recrystallization.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthesis Resorcinol Resorcinol Precursor_A 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one Resorcinol->Precursor_A Friedel-Crafts Acylation 2-Bromoacetyl_bromide 2-Bromoacetyl_bromide 2-Bromoacetyl_bromide->Precursor_A Intermediate α-Phenoxyketone Precursor_A->Intermediate Williamson Ether Synthesis 4-Iodophenol 4-Iodophenol Precursor_B 4-Benzyloxyphenol 4-Iodophenol->Precursor_B Williamson Ether Synthesis Benzyl_bromide Benzyl_bromide Benzyl_bromide->Precursor_B Precursor_B->Intermediate Protected_Benzofuran Protected Benzofuran Intermediate->Protected_Benzofuran Acid-Catalyzed Cyclization Final_Product This compound Protected_Benzofuran->Final_Product Debenzylation (H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Diagram 2: Potential Side Reactions in Acid-Catalyzed Cyclization

G Start α-Phenoxyketone Desired Desired Benzofuran Product Start->Desired Intramolecular Cyclodehydration Side1 Intermolecular Condensation/Polymerization Start->Side1 Harsh Acidic Conditions/High Temp. Side2 Rearrangement Product (e.g., Perkin-like) Start->Side2 Alternative Cyclization Pathway Side3 Incomplete Cyclization (Starting Material) Start->Side3 Insufficient Catalyst/ Low Temp./Short Time

Caption: Potential side reactions during the acid-catalyzed cyclization step.

References

Technical Support Center: Experiments with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions for scientists and drug development professionals. As a polyphenolic benzofuran, this compound presents unique challenges in its synthesis, purification, and application. This document offers in-depth, field-proven insights to help you navigate these complexities and ensure the integrity of your experimental results.

Troubleshooting Guide: Identifying and Resolving Experimental Artifacts

This section addresses specific problems you may encounter during your work with this compound, from synthesis to downstream applications.

Question 1: My final product shows unexpected peaks in NMR and a higher mass in MS analysis after a palladium-catalyzed synthesis. What are the likely artifacts?

Answer:

This is a common issue in cross-coupling reactions used for benzofuran synthesis, such as Sonogashira or Suzuki couplings.[1][2][3] The unexpected signals likely point to byproducts from side reactions involving the catalyst or starting materials.

Probable Causes & Solutions:

  • Homocoupling of Alkynes or Boronic Acids: Palladium catalysts can promote the self-coupling of your starting materials, leading to symmetrical dimers. In the context of a Sonogashira coupling, this would be a dimer of the terminal alkyne.

    • Solution: Optimize the reaction conditions by slowly adding the alkyne or boronic acid to the reaction mixture. Ensure a rigorously deoxygenated environment, as oxygen can promote homocoupling. The use of a co-catalyst like copper iodide (CuI) in Sonogashira reactions can also minimize this side reaction.[1]

  • Solvent or Base Adducts: In some cases, the solvent or base can react with intermediates to form adducts. For example, if using an amine base like triethylamine, it can sometimes be incorporated into byproducts.

    • Solution: Screen alternative, non-reactive bases such as potassium carbonate or cesium carbonate. Ensure your solvent is anhydrous and of high purity.

  • Incomplete Cyclization: The synthesis of the benzofuran ring often involves an intramolecular cyclization step.[2][3] If this step is incomplete, you may isolate the uncyclized intermediate, which would present a different NMR and MS profile.

    • Solution: Increase the reaction temperature or time to drive the cyclization to completion. The choice of catalyst and ligand can also be critical for efficient cyclization.

Workflow for Artifact Identification:

Here is a systematic approach to identifying these artifacts:

A Unexpected NMR/MS Data B Analyze MS Data for M+H of Potential Dimers A->B D Analyze MS for Uncyclized Intermediate Mass A->D C Analyze NMR for Symmetrical Signals B->C F Isolate Impurity via Preparative HPLC C->F E Analyze NMR for Alkyne/Phenol Protons D->E E->F G Characterize Isolated Impurity (NMR, HRMS) F->G H Optimize Reaction Conditions (e.g., slow addition, catalyst screen) G->H Compound This compound (Polyphenol) Intermediate Phenoxy Radical Compound->Intermediate Oxidation Oxidants {O2, Light, Metal Ions} Oxidants->Intermediate Product Quinone-type Structures (Colored Byproducts) Intermediate->Product Further Oxidation/Rearrangement

References

Optimizing concentration of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in various assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary activities?

This compound (CAS No. 67736-22-5) is a naturally occurring polyphenolic compound.[1] It has been identified as a competitive inhibitor of mushroom tyrosinase, exhibits radical scavenging activities, and has shown antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its antioxidant properties are attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.[1]

2. What is the molecular weight of this compound?

The molecular weight of this compound is 242.23 g/mol .[1][2]

3. What is a known IC50 value for this compound?

An IC50 value of 5.2 µM has been reported for the inhibition of mushroom tyrosinase.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Buffer

Possible Cause: Low solubility of this compound in aqueous solutions.

Solution:

  • Use a Co-solvent: Dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution before diluting it in the assay buffer.[4][5]

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <1-2%) to avoid affecting enzyme activity or cell viability.[4] It is advisable to include a solvent control in your experiment to assess any effects of the solvent on the assay outcome.

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the effect of minor pH adjustments of your buffer, ensuring it remains within the optimal range for your assay.

Issue 2: Inconsistent or Non-reproducible Assay Results

Possible Causes:

  • Compound Instability: Polyphenolic compounds can be sensitive to light, temperature, and oxidation.[6][7][8]

  • Inaccurate Pipetting: Errors in pipetting can lead to significant variability.

  • Cell Health and Density (for cell-based assays): Variations in cell health, passage number, and seeding density can impact results.[9]

Solutions:

  • Proper Handling and Storage:

    • Prepare fresh solutions of this compound for each experiment from a frozen stock.

    • Store stock solutions in the dark at -20°C.[8]

    • Minimize the exposure of the compound to light and elevated temperatures during the experiment.

  • Pipetting Technique:

    • Use calibrated pipettes.

    • Ensure thorough mixing of solutions before aliquoting.

  • Cell-Based Assay Best Practices:

    • Use cells with a consistent passage number.

    • Ensure cells are healthy and in the logarithmic growth phase.[9]

    • Optimize cell seeding density to ensure a robust assay window.[9]

Issue 3: Determining the Optimal Concentration for a New Assay

Solution:

  • Wide Range Screening: Start with a broad range of concentrations to determine the approximate effective range. A 10-fold serial dilution (e.g., 1 nM to 100 µM) is a common starting point.[10]

  • Narrow Range Titration: Once an effective range is identified, perform a narrower, typically 2-fold or 3-fold, serial dilution around the estimated IC50 or EC50 to obtain a more precise value.[10]

  • Consult Literature: For similar benzofuran derivatives, the effective concentrations in various assays can provide a starting point for your experiments.

Quantitative Data Summary

ParameterValueAssaySource
Molecular Weight 242.23 g/mol -[1][2]
IC50 5.2 µMMushroom Tyrosinase Inhibition[3]

Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended as a solvent for creating stock solutions for in vitro assays.[4][11]
Ethanol SolubleCan be used as a solvent for stock solutions.[4]
Water Poorly SolubleDirect dissolution in aqueous buffers is not recommended.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for assessing tyrosinase inhibitors.[1][2][3]

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M, pH 6.8.

  • Mushroom Tyrosinase: Prepare a stock solution in cold phosphate buffer (e.g., 1000 U/mL) and store on ice. Dilute to the working concentration (e.g., 30 U/mL) just before use.

  • L-DOPA Solution: 10 mM in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Positive Control: Prepare a stock solution of Kojic Acid (a known tyrosinase inhibitor) in DMSO or phosphate buffer.

2. Assay Procedure (96-well plate):

  • Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • Add the following to each well:

    • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells: 20 µL of DMSO/buffer (vehicle) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells: 20 µL of test compound dilution/vehicle + 160 µL of phosphate buffer (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Incubate at 37°C for 20-30 minutes.

  • Measure the absorbance at 475-490 nm using a microplate reader.

3. Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control = Absorbance of the control well (minus its blank)

  • A_sample = Absorbance of the test well (minus its blank)

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

DPPH Radical Scavenging Assay

This protocol is based on standard procedures for evaluating antioxidant activity.[12][13][14]

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol.

  • Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in the same solvent.

2. Assay Procedure (96-well plate):

  • Prepare serial dilutions of the test compound and positive control.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well with 100 µL of solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

3. Data Analysis: Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control = Absorbance of the control well

  • A_sample = Absorbance of the test well

Determine the IC50 value from a plot of scavenging activity against the log of the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound 2-(2,4-Dihydroxyphenyl)-6- hydroxybenzofuran stock Stock Solution (in DMSO/Ethanol) compound->stock serial_dil Serial Dilutions stock->serial_dil plate 96-Well Plate (Add Reagents) serial_dil->plate incubate Incubation plate->incubate read Measure Absorbance/ Fluorescence incubate->read calc Calculate % Inhibition/ Activity read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50/EC50 plot->ic50

Caption: General experimental workflow for in vitro assays.

troubleshooting_workflow cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues cluster_cell Cell-Based Assay Issues start Inconsistent Results solubility Check Solubility (Precipitation?) start->solubility stability Assess Stability (Degradation?) start->stability pipetting Verify Pipetting Accuracy start->pipetting reagents Check Reagent Quality/Age start->reagents health Confirm Cell Health & Viability start->health density Optimize Seeding Density start->density

Caption: Troubleshooting logic for inconsistent assay results.

References

Degradation of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. Here, we address common challenges related to the compound's stability and provide actionable troubleshooting strategies and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a polyhydroxylated benzofuran derivative.[1][2][3] Its structure consists of a benzofuran core substituted with a hydroxyl group at the 6-position and a 2,4-dihydroxyphenyl (resorcinol) moiety at the 2-position. The multiple phenolic hydroxyl groups are key to its chemical properties and potential antioxidant activity, but they also represent sites of instability.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like many phenolic compounds, this compound is susceptible to degradation induced by several factors. These include:

  • Oxidation: The hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light.[4][5][6]

  • pH: The stability of phenolic compounds is often pH-dependent. Both acidic and alkaline conditions can accelerate degradation, particularly hydrolysis of the benzofuran ring or oxidation of the hydroxyl groups.[7][8][9][10]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[7][8][9]

  • Light Exposure (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradation pathways.[7][8]

Q3: What are the visible signs of degradation in my sample of this compound?

A3: A common indicator of phenolic compound degradation is a change in the color of the solution, often turning yellow or brown.[4] This is due to the formation of colored oxidation products. You may also observe the formation of precipitates if the degradation products are less soluble. For accurate assessment, analytical techniques like HPLC are necessary to detect more subtle degradation.

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C.

  • In Solution: If you must store it in solution, use a deoxygenated solvent and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping the container in aluminum foil.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides targeted solutions.

Issue 1: I am observing a rapid color change in my stock solution of this compound.

  • Question: Why is my solution turning brown, and what can I do to prevent this?

  • Answer: A brown coloration is a classic sign of oxidation of the phenolic hydroxyl groups. This is likely due to exposure to atmospheric oxygen. To mitigate this, prepare your solutions with deoxygenated solvents. You can deoxygenate solvents by bubbling nitrogen or argon gas through them for 15-30 minutes before use. Additionally, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution.[11]

Issue 2: I am seeing multiple peaks in my HPLC analysis of a freshly prepared sample.

  • Question: I just dissolved my compound, but the chromatogram shows several impurity peaks. Is my starting material impure, or is it degrading during analysis?

  • Answer: While contamination of the starting material is possible, rapid degradation upon dissolution is a common issue with polyhydroxylated compounds. The solvent and pH of your mobile phase could be contributing to this. Phenolic compounds can be unstable in aqueous solutions, especially at neutral or alkaline pH.[10][12]

    • Troubleshooting Steps:

      • Lower the pH of your mobile phase: Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can often improve the stability of phenolic compounds during HPLC analysis.

      • Use a non-aqueous solvent for initial dissolution: If possible, dissolve the compound in a solvent like anhydrous DMSO or ethanol immediately before dilution into your aqueous experimental buffer.

      • Perform a time-course analysis: Inject your sample onto the HPLC immediately after preparation and then at regular intervals (e.g., 30, 60, 120 minutes) to monitor for the appearance and growth of new peaks, which would indicate degradation over time.

Issue 3: My experimental results are inconsistent and not reproducible.

  • Question: I am getting variable results in my biological assays. Could this be related to the degradation of my compound?

  • Answer: Yes, inconsistent results are a hallmark of using a degraded or degrading compound. The degradation products will have different chemical and biological properties, leading to variability in your assays.

    • Best Practices for Reproducibility:

      • Prepare fresh solutions for each experiment: Avoid using stock solutions that have been stored for an extended period, especially if they have been subjected to multiple freeze-thaw cycles.

      • Protect from light: Conduct your experiments under low-light conditions or use amber-colored labware to prevent photodegradation.

      • Control the temperature: Maintain a consistent and controlled temperature throughout your experiments, as fluctuations can alter the rate of degradation.[9]

Understanding the Degradation of this compound

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms based on the known chemistry of its functional groups.

Proposed Degradation Pathways

The primary routes of degradation are expected to be oxidative. The electron-rich phenolic rings are susceptible to attack by oxygen and other oxidizing agents.

G A This compound B Oxidation (O2, light, metal ions) A->B C Phenoxy Radical Formation B->C Electron Transfer D Quinone/Quinone-methide Formation C->D Further Oxidation F Polymerization C->F Radical Coupling E Ring Opening of Benzofuran D->E Hydrolysis/Oxidation G Colored Degradation Products D->G E->G F->G

Caption: Proposed Oxidative Degradation Pathway.

  • Oxidative Degradation: The process likely begins with the formation of phenoxy radicals from the hydroxyl groups. These radicals can then undergo further reactions to form quinone or quinone-methide structures, which are often colored.[5] Under more aggressive oxidative conditions, the benzofuran ring itself can be cleaved. Additionally, the reactive radical intermediates can polymerize to form complex, colored degradation products.

Strategies for Preventing Degradation

The following table summarizes key strategies to minimize the degradation of this compound during your experiments.

StrategyDescriptionRationale
Control of Atmosphere Work under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for preparing solutions.Minimizes exposure to oxygen, a primary driver of oxidative degradation.[4]
pH Control Maintain a slightly acidic pH (around 4-6) for aqueous solutions. Avoid neutral to alkaline conditions.Phenolic compounds are generally more stable at acidic pH.[10][13]
Temperature Management Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature or elevated temperatures during experiments.Lower temperatures slow down the rate of chemical degradation.[7][9]
Light Protection Use amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during handling and experiments.Prevents photodegradation, which can initiate radical formation.[7][8]
Use of Antioxidants Add a small amount of an antioxidant (e.g., ascorbic acid, BHT, or Trolox) to stock solutions.These compounds act as sacrificial agents, becoming oxidized before your target molecule.[11]
Chelating Agents If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffers.Metal ions can catalyze oxidative degradation.
Encapsulation For formulation development, consider complexation with cyclodextrins.This can protect the molecule from the external environment, enhancing its stability.[4][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile and to generate degradation products for analytical method development.[14][15][16][17]

G cluster_0 Sample Preparation cluster_1 Stress Conditions (in separate vials) cluster_2 Analysis A Prepare 1 mg/mL stock solution in methanol B Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C A->B C Base Hydrolysis: Add 0.1 M NaOH, keep at RT A->C D Oxidative Degradation: Add 3% H2O2, keep at RT A->D E Thermal Degradation: Heat solution at 60°C A->E F Photodegradation: Expose to UV light (254 nm) A->F G Control: Keep at RT, protected from light A->G H Take aliquots at t=0, 2, 4, 8, 24 hours B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I J Analyze by HPLC-UV/MS I->J

Caption: Workflow for a Forced Degradation Study.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Take 2 mL of the stock solution and incubate at 60°C.

    • Photodegradation: Place 2 mL of the stock solution in a quartz cuvette and expose it to UV light (e.g., in a photostability chamber).

    • Control: Keep 2 mL of the stock solution at room temperature, protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching:

    • For the acid hydrolysis sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base hydrolysis sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for monitoring the stability of this compound.[18]

Instrumentation:

  • HPLC with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or scan for optimal wavelength with PDA)

Procedure:

  • Prepare samples and standards in the mobile phase or a compatible solvent (e.g., methanol/water mixture).

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the samples and run the gradient program.

  • Integrate the peak for the parent compound and any degradation products. The percentage degradation can be calculated based on the decrease in the peak area of the parent compound relative to the control.

References

Troubleshooting inconsistent results with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product, a type of benzofuran, that has been isolated from the roots of Erythrina herbacea.[1] It is a polyphenolic compound with the chemical formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol .[1] This compound is noted for its potential biological activities, including antibacterial and antioxidant properties.

Q2: What are the common challenges when working with this compound?

Like many polyphenolic compounds, researchers may encounter issues related to:

  • Solubility: The compound's solubility can be limited in aqueous solutions, potentially leading to precipitation and inconsistent concentrations in assays.

  • Stability: Polyphenols can be sensitive to light, pH, and temperature, which may affect their activity over time.

  • Assay Interference: The compound may interfere with certain assay components or detection methods, leading to false-positive or false-negative results.

  • Inconsistent Biological Activity: Results from antioxidant and antimicrobial assays can vary due to factors like the choice of solvent, assay methodology, and the specific microbial strains used.

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

Inconsistent Results in Antioxidant Assays (e.g., DPPH Assay)

Problem: High variability or unexpected results in DPPH or other antioxidant assays.

Potential Cause Troubleshooting Steps
Poor Solubility Prepare stock solutions in an appropriate organic solvent like DMSO or methanol. Ensure the final concentration of the solvent in the assay is low and consistent across all wells. Visually inspect for any precipitation.
Solvent Interference The choice of solvent can influence the antioxidant activity reading.[3] Run appropriate solvent controls to determine the baseline effect of the solvent on the assay.
Compound Instability Prepare fresh solutions of the compound before each experiment. Protect solutions from light and store them at the recommended temperature.
Incorrect Assay Protocol Ensure the DPPH reagent is freshly prepared and has the correct absorbance at the specified wavelength before starting the experiment.[4] Verify incubation times and temperatures as recommended in standard protocols.
Assay Method Variability Different antioxidant assays (e.g., DPPH, ABTS, FRAP) measure different aspects of antioxidant activity and can yield different results.[3] For a comprehensive assessment, consider using multiple assays.

This protocol provides a general framework for assessing the antioxidant activity of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO (e.g., 1 mg/mL).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) with a similar concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound, positive control, and blank (methanol or DMSO).

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Inconsistent Results in Antibacterial Assays (e.g., MIC Determination)

Problem: Difficulty in obtaining reproducible Minimum Inhibitory Concentration (MIC) values.

Potential Cause Troubleshooting Steps
Low Compound Solubility in Broth Prepare the initial stock solution in DMSO. When diluting in broth, ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%). Visually check for precipitation in the wells.
Solvent Toxicity Run a solvent control with the highest concentration of the solvent used in the experiment to ensure it does not inhibit bacterial growth on its own.
Inoculum Variability Standardize the bacterial inoculum to the correct density (e.g., using a McFarland standard) for each experiment to ensure consistency.[5]
Binding to Assay Components The compound may adsorb to the plastic of the microplate. Consider using low-binding plates.
Inappropriate Culture Medium The composition of the culture medium can affect the activity of the compound. Use a standard medium like Mueller-Hinton Broth for susceptibility testing unless a different medium is specified for the bacterial strain.

This protocol outlines a general method for determining the MIC of this compound.

  • Preparation of Materials:

    • Prepare a stock solution of the compound in DMSO.

    • Culture the bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium overnight.

    • Adjust the bacterial culture to a 0.5 McFarland standard.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Include a solvent control (bacteria in broth with the highest concentration of DMSO used).

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock (e.g., in DMSO) serial_dilution Serial Dilution of Compound compound_prep->serial_dilution reagent_prep Prepare Assay Reagents (e.g., DPPH, Bacterial Culture) reagent_prep->serial_dilution incubation Incubation serial_dilution->incubation measurement Absorbance/Visual Reading incubation->measurement calculation Calculate % Inhibition/Determine MIC measurement->calculation results Results (IC50/MIC) calculation->results

Caption: General experimental workflow for in vitro bioassays.

troubleshooting_logic inconsistent_results Inconsistent Results check_solubility Check for Precipitation inconsistent_results->check_solubility change_solvent Use Alternative Solvent or Lower Concentration check_solubility->change_solvent Precipitation Observed check_controls Review Controls (Solvent, Positive, Negative) check_solubility->check_controls No Precipitation change_solvent->inconsistent_results rerun_controls Re-run with Fresh Controls check_controls->rerun_controls Controls Failed check_protocol Verify Protocol Parameters (Incubation, Reagents) check_controls->check_protocol Controls OK rerun_controls->inconsistent_results optimize_protocol Optimize Assay Conditions check_protocol->optimize_protocol Deviation Found consistent_results Consistent Results check_protocol->consistent_results Protocol OK optimize_protocol->inconsistent_results

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Enhancing the bioavailability of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for enhancing the bioavailability of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran in vitro.

Technical Support Center: Enhancing In Vitro Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the bioavailability of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Aqueous Solubility of the Compound

Question: My preparation of this compound shows very low solubility in aqueous buffers, leading to inconsistent results in my cell-based assays. What strategies can I use to improve its solubility?

Answer: Poor aqueous solubility is a common challenge for hydrophobic drugs like many benzofuran derivatives.[1][2] Several formulation strategies can be employed to enhance solubility. The most common and effective in vitro methods include solid dispersions, cyclodextrin complexation, and nanosuspensions.[3][4]

Recommended Strategies & Protocols:

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic matrix at a solid state.[5][6] This can reduce drug particle size, improve wettability, and convert the drug to a more soluble amorphous form.[1][5]

    • Experimental Protocol (Solvent Evaporation Method):

      • Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 4000).[3]

      • Dissolution: Dissolve both this compound and the selected carrier (e.g., PVP K30) in a common volatile solvent like ethanol. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

      • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

      • Drying: Dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.

      • Pulverization: Scrape the solid dispersion, pulverize it using a mortar and pestle, and sieve the powder to obtain a uniform particle size.

      • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion compared to the pure drug.

  • Cyclodextrin (CD) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[8][9]

    • Experimental Protocol (Kneading Method):

      • CD Selection: Select a suitable cyclodextrin, such as β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[9]

      • Molar Ratio: Mix the drug and cyclodextrin (e.g., in a 1:1 molar ratio) in a mortar.

      • Kneading: Add a small volume of a solvent blend (e.g., water/ethanol 50:50 v/v) to the powder mixture and knead thoroughly for 45-60 minutes to form a paste.

      • Drying: Dry the paste in an oven at 45-50°C until the solvent has evaporated.

      • Grinding: Pulverize the dried complex and store it in a desiccator.

      • Solubility Assessment: Evaluate the solubility of the complex in your aqueous buffer system. The solubility of the drug should increase linearly with the concentration of the cyclodextrin.[8]

  • Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[3][10]

    • Experimental Protocol (Precipitation Method):

      • Solvent/Antisolvent Selection: Dissolve the drug in a suitable organic solvent (e.g., acetone). The antisolvent is typically purified water containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC).

      • Precipitation: Add the drug solution dropwise into the antisolvent solution under high-speed stirring (e.g., using a magnetic stirrer or homogenizer).

      • Homogenization: Continue stirring for a specified period to allow for the formation of nanoparticles and to evaporate the organic solvent.

      • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

      • Solubility Assessment: Compare the dissolution profile of the nanosuspension with the unprocessed drug.

Data Presentation: Example Solubility Enhancement

Formulation StrategyDrug:Carrier/CD RatioSolubility (µg/mL) in PBS (pH 7.4)Fold Increase
Pure CompoundN/A5.2 ± 0.81.0
Solid Dispersion1:5 (w/w) with PVP K3068.5 ± 4.113.2
Cyclodextrin Complex1:1 (Molar) with HP-β-CD112.3 ± 7.521.6
Nanosuspension0.5% HPMC45.9 ± 3.38.8

Note: Data are hypothetical and for illustrative purposes.

Issue 2: Low Cellular Permeability in Caco-2 Assay

Question: My compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-B) direction in my Caco-2 cell model. How can I determine if this is due to poor passive diffusion or active efflux?

Answer: Low A-B permeability in a Caco-2 assay can indicate either poor membrane diffusion or that the compound is a substrate for efflux transporters (like P-glycoprotein) expressed on the apical membrane of Caco-2 cells.[11][12] To troubleshoot this, you should calculate the efflux ratio and consider using a simpler permeability model like the Parallel Artificial Membrane Permeability Assay (PAMPA).[13][14]

Recommended Strategies & Protocols:

  • Determine the Efflux Ratio (ER): The Caco-2 assay should be performed bidirectionally, measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.[12]

    • An efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).

    • An ER > 2 is a strong indicator that the compound is subject to active efflux.[15]

    • If the ER is high, you can confirm the involvement of specific transporters by repeating the assay in the presence of known inhibitors (e.g., verapamil for P-gp).[15]

  • Perform a PAMPA Assay: The PAMPA model assesses passive diffusion only, as it uses an artificial lipid membrane and lacks any active transporters.[13][16]

    • If the compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, this strongly suggests the involvement of active efflux.[14]

    • If permeability is low in both assays, the issue is likely poor passive diffusion, which may be related to the compound's physicochemical properties (e.g., size, polarity, lack of flexibility).

Experimental Protocol (Caco-2 Bidirectional Permeability Assay):

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[15][17]

  • Dosing:

    • A-B Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • B-A Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Presentation: Example Permeability Data

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Test Compound A -> B 0.8 ± 0.1 5.0
B -> A 4.0 ± 0.5
Propranolol (High Perm.)A -> B25.5 ± 2.10.9
B -> A23.0 ± 1.9
Atenolol (Low Perm.)A -> B0.5 ± 0.081.2
B -> A0.6 ± 0.1

Note: Data are hypothetical. An ER of 5.0 strongly suggests the test compound is a substrate for an efflux transporter.

Visualizations: Workflows and Diagrams

Experimental Workflow for Bioavailability Enhancement

G cluster_start Phase 1: Initial Characterization cluster_formulate Phase 2: Formulation Strategy cluster_test Phase 3: In Vitro Testing start 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran sol Aqueous Solubility Assessment start->sol perm Initial Permeability Screen (e.g., PAMPA) start->perm decision Solubility or Permeability Limited? sol->decision perm->decision sol_strat Solubility Enhancement - Solid Dispersion - Cyclodextrin - Nanosuspension decision->sol_strat Solubility perm_strat Permeability Enhancement (e.g., Co-administration with permeation enhancers) decision->perm_strat Permeability form_sol Test Formulated Solubility sol_strat->form_sol caco2 Bidirectional Caco-2 Permeability Assay perm_strat->caco2 form_sol->caco2 analyze Calculate Papp & Efflux Ratio caco2->analyze

Caption: General workflow for assessing and enhancing in vitro bioavailability.

Caco-2 Assay Workflow Diagram

Caco2_Workflow cluster_assay Bidirectional Transport Experiment seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation seed->culture integrity Check Monolayer Integrity (Measure TEER) culture->integrity proceed Proceed with Assay (TEER ≥ 200 Ω·cm²) integrity->proceed Pass discard Discard Plate integrity->discard Fail dose_ab Dose Apical side (A→B) proceed->dose_ab dose_ba Dose Basolateral side (B→A) proceed->dose_ba incubate Incubate for 2h at 37°C dose_ab->incubate dose_ba->incubate sample Sample donor and receiver compartments incubate->sample analyze Quantify compound via LC-MS/MS sample->analyze calculate Calculate Papp (A→B) and Papp (B→A) analyze->calculate er Calculate Efflux Ratio calculate->er

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the in vitro bioavailability of a novel benzofuran derivative?

The first step is to characterize its fundamental physicochemical properties: aqueous solubility and membrane permeability. Low solubility is a very common issue for new chemical entities.[10] Start by determining the compound's solubility in relevant physiological buffers (e.g., PBS pH 7.4). Concurrently, use a high-throughput passive permeability screen like PAMPA to get a baseline understanding of its ability to diffuse across a lipid membrane.[18] The results from these initial tests will classify the compound and guide your formulation strategy.

Q2: What is the difference between the Caco-2 and PAMPA permeability assays?

The primary difference is biological complexity.[13]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that models only passive, transcellular permeability.[16] It uses an artificial lipid-infused membrane, making it fast, cost-effective, and excellent for screening large numbers of compounds for their passive diffusion characteristics.[18][19]

  • Caco-2 Permeability Assay: This is a cell-based assay using a human colon adenocarcinoma cell line.[20] When differentiated, these cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transport proteins (like uptake and efflux transporters).[12][20] It can therefore measure passive diffusion, paracellular transport, and active transport, providing a more comprehensive and biologically relevant prediction of in vivo absorption.[11]

Q3: My compound's solubility improves with a solid dispersion formulation, but the permeability is still low. What should I do next?

This suggests that solubility is not the only barrier to absorption. If you have already addressed the solubility issue, the low permeability is the next bottleneck. First, ensure you have determined whether the low permeability is due to poor passive diffusion or active efflux, as described in the troubleshooting guide. If active efflux is confirmed (high efflux ratio in Caco-2), the compound may not be a viable oral drug candidate without significant modification. If the problem is poor passive diffusion (low permeability in both Caco-2 and PAMPA), you may need to consider chemical modifications to the molecule itself to improve its physicochemical properties (e.g., reducing polarity or molecular size), though this is outside the scope of formulation.

Q4: What are the key mechanisms by which solid dispersions increase the dissolution rate?

Solid dispersions enhance dissolution rates through several mechanisms:[1][5]

  • Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix dramatically reduces particle size, thereby increasing the surface area available for dissolution.[1]

  • Improved Wettability: The hydrophilic carriers used in solid dispersions can increase the wettability of the hydrophobic drug, allowing for better contact with the aqueous dissolution medium.[5]

  • Conversion to Amorphous State: During the preparation of a solid dispersion, the crystalline structure of the drug is often converted to a higher-energy, more soluble amorphous state.[2][5] No energy is required to break the crystal lattice, leading to faster dissolution.

  • Increased Porosity: The resulting solid dispersion particles often have a higher porosity, which can accelerate the drug release profile.[1]

References

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. The information is designed to address common issues encountered during quality control and purity analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?

A1: The primary analytical techniques for quality control of this compound include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and structural confirmation, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

Q2: What are the typical acceptance criteria for the purity of this compound?

A2: For research and early drug development purposes, the purity of this compound is generally expected to be ≥98% as determined by HPLC.[1] Specific acceptance criteria may vary depending on the intended application and regulatory requirements.

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored under the conditions recommended in its Certificate of Analysis.[2] Generally, this involves storage in a well-closed container, protected from light and moisture, at controlled room temperature or refrigerated conditions. Long-term stability studies should be conducted to establish a definitive re-test period.[3]

Q4: What are potential sources of impurities in this compound?

A4: Impurities can arise from the synthesis process, including starting materials, reagents, intermediates, and by-products.[4] Degradation products can also form during storage or handling due to factors like hydrolysis, oxidation, or photolysis.[5][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No peaks or very small peaks 1. Detector lamp is off.2. No mobile phase flow.3. Incorrect sample injection.1. Turn on the detector lamp.2. Check mobile phase levels and ensure pump is primed and flowing.3. Verify autosampler/manual injector operation and sample concentration.[7]
Ghost peaks or extraneous peaks 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Air bubbles in the detector.1. Use high-purity solvents and clean glassware.2. Implement a robust needle wash protocol and inject a blank solvent.3. Degas the mobile phase and purge the detector.[4][8]
Peak tailing 1. Interaction of the phenolic hydroxyl groups with active sites on the column packing.2. Column overload.1. Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress ionization of phenolic groups.2. Reduce the sample concentration or injection volume.[1]
Retention time drift 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Flush the column or replace if necessary.[8]
NMR Spectroscopy Troubleshooting
Problem Potential Cause Suggested Solution
Broad NMR signals 1. Presence of paramagnetic impurities.2. Sample aggregation at high concentrations.3. Rapid chemical exchange of hydroxyl protons.1. Purify the sample to remove metal contaminants.2. Dilute the sample.3. Add a drop of D2O to the NMR tube to exchange the hydroxyl protons, which will cause their signals to disappear.[9]
Unexpected signals in the spectrum 1. Presence of impurities or residual solvents.2. Sample degradation.1. Compare the spectrum to a reference standard and identify impurity signals. Check for common residual solvent peaks (e.g., acetone, ethyl acetate).2. Prepare a fresh sample and re-acquire the spectrum.[10]
Poor signal-to-noise ratio 1. Insufficient sample concentration.2. Insufficient number of scans.1. Increase the sample concentration if possible.2. Increase the number of scans to improve the signal-to-noise ratio.[11]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a general guideline for determining the purity of this compound and should be validated for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in methanol to a final concentration of approximately 0.5 mg/mL.

Identity Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum. The expected chemical shifts and coupling constants should be compared to a reference standard or predicted spectrum.

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[6][13]

Stress Condition Procedure
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.
Oxidation Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 105 °C for 48 hours.
Photodegradation Expose the compound (in solution and as a solid) to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[6]

After exposure to these stress conditions, the samples are analyzed by HPLC to separate the parent compound from any degradation products.

Diagrams

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis (Purity & Impurities) dissolve->hplc nmr NMR Spectroscopy (Identity) dissolve->nmr ms Mass Spectrometry (Molecular Weight) dissolve->ms data_analysis Compare data against specifications hplc->data_analysis nmr->data_analysis ms->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: Quality Control Workflow for this compound.

logical_relationship cluster_qc Quality Control Parameters cluster_methods Analytical Methods compound This compound purity Purity (≥98%) compound->purity identity Identity Confirmation compound->identity impurities Impurity Profile compound->impurities hplc HPLC purity->hplc nmr NMR identity->nmr ms MS identity->ms impurities->hplc impurities->ms

Caption: Relationship between Quality Control Parameters and Analytical Methods.

References

Validation & Comparative

A Comparative Guide to 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and Other Bioactive Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and other notable benzofuran derivatives. While direct comparative experimental data for this compound is limited in current literature, this document compiles available quantitative data for a range of benzofurans across key therapeutic areas, including anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory activities. This allows for an objective assessment of the benzofuran scaffold and the potential of specific substitutions.

Overview of Benzofuran Derivatives

Benzofuran and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1] They have garnered substantial interest from medicinal chemists and pharmacologists due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The versatility of the benzofuran scaffold allows for structural modifications that can modulate its pharmacological profile, leading to the discovery of several lead compounds for various diseases.[1]

The compound this compound features a benzofuran core substituted with two hydroxyl groups on the phenyl ring and one on the benzofuran moiety. The 2,4-dihydroxyphenyl (resorcinol) moiety is a known pharmacophore in many tyrosinase inhibitors, suggesting a potential application in treating hyperpigmentation.[4]

Comparative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various benzofuran derivatives across different biological assays. A lower IC₅₀ value indicates greater potency.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, with activities documented against a wide range of cancer cell lines.[5][6][7]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][5][6]thiazin-4-one (DPBT) HT-29 (Colon)40.81[8]
LS180 (Colon)29.60[8]
Fluorinated Benzofuran 1 HCT116 (Colon)19.5[2]
Fluorinated Benzofuran 2 HCT116 (Colon)24.8[2]
3-Methylbenzofuran derivative 16b A549 (Lung)1.48[5]
Benzofuran-2-carboxamide derivative 50g HCT-116 (Colon)0.87[5]
HeLa (Cervical)0.73[5]
A549 (Lung)0.57[5]
Oxindole-based benzofuran hybrid 22f MCF-7 (Breast)2.27[5]
3-Formylbenzofuran derivative 3b SK-Hep-1 (Liver)5.365[5]
4,6-Di(benzyloxy)-3-phenylbenzofuran 5a Pin1 Inhibition0.874[5]

Note: DPBT is a derivative containing the 2-(2,4-dihydroxyphenyl) moiety and a benzofuro-thiazinone core.

Anti-inflammatory Activity

Several benzofuran derivatives exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes like nitric oxide (NO) and cyclooxygenases (COX).[2][9][10]

Compound/DerivativeAssayIC₅₀ (µM)Reference
Aza-benzofuran 1 NO Inhibition (LPS-stimulated RAW 264.7)17.3[10]
Aza-benzofuran 4 NO Inhibition (LPS-stimulated RAW 264.7)16.5[10]
Fluorinated Benzofuran 2 IL-6 Inhibition1.23 - 9.04[2]
PGE₂ Inhibition1.92[2]
Fluorinated Benzofuran 3 PGE₂ Inhibition1.48[2]
NO Inhibition2.4[2]
COX-1 Inhibition7.9[2]
Fluorinated Benzofuran 5 COX-2 Inhibition28.1[2]
Fluorinated Benzofuran 6 COX-1 Inhibition5[2]
COX-2 Inhibition13[2]
Piperazine/benzofuran hybrid 5d NO Inhibition52.23[9]
Antioxidant Activity

The antioxidant capacity of benzofurans is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Compound/DerivativeAssayIC₅₀ / EC₅₀Reference
Benzofuran derivatives 59 & 60 DPPH Scavenging96.7 ± 8.9 µM[11]
1,3-Benzofuran derivative 62 DPPH Scavenging8.27 mM (EC₅₀)[11]
Benzofuran-thiazolidinone 4d Theoretical (BDE)Comparable to Trolox[12]
Dehydro-δ-viniferin (Benzofuran-stilbene) Theoretical (DFT)Potent radical scavenger[13]
Tyrosinase Inhibitory Activity

The presence of a resorcinol moiety in the target compound suggests potential tyrosinase inhibitory activity. This is a common feature in many potent tyrosinase inhibitors.[4]

Compound/DerivativeAssayIC₅₀ (µM)Reference
Mulberrofuran G Mushroom Tyrosinase (L-tyrosine)6.35[14]
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one Mushroom Tyrosinase (L-tyrosine)0.013[15]
2-Hydroxytyrosol Mushroom Tyrosinase13.0[16]
Benzofuran-oxadiazole 5a Bacterial Tyrosinase11[17]
Glabrene Tyrosinase (monophenolase)3.5[18]
Isoliquiritigenin Tyrosinase (monophenolase)8.1[18]
7,3',4'-Trihydroxyisoflavone Tyrosinase5.23[19]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of the test compound dilutions to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), the enzyme (COX-1 or COX-2), and the substrate (arachidonic acid).

  • Enzyme Reaction : In a reaction tube, combine the buffer, co-factors, and the enzyme solution. Pre-incubate the mixture.

  • Inhibitor Addition : Add the test compound at various concentrations and pre-incubate with the enzyme.

  • Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate. Incubate at 37°C for a defined time (e.g., 10-20 minutes).

  • Reaction Termination : Stop the reaction by adding a solution like stannous chloride or by acidification.

  • Product Measurement : The product of the reaction (e.g., Prostaglandin E₂) is quantified, typically using an ELISA kit or LC-MS.

  • Calculation : The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor. The IC₅₀ value is determined from the concentration-inhibition curve.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Reagent Preparation : Prepare a phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, the substrate (L-tyrosine or L-DOPA), and serial dilutions of the test compound. A known inhibitor like kojic acid is used as a positive control.

  • Assay Procedure : In a 96-well plate, add the phosphate buffer, test compound solution, and tyrosinase solution to each well. Incubate for a short period.

  • Reaction Initiation : Add the substrate (L-tyrosine or L-DOPA) to all wells to start the reaction.

  • Measurement : Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

  • Calculation : The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V is the reaction velocity. The IC₅₀ value is determined from the dose-response curve.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate (24h) plate_cells->incubate_24h Allow attachment add_compound Add Test Compound (Various Concentrations) incubate_24h->add_compound incubate_48h Incubate (48-72h) add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (3-4h) add_mtt->incubate_4h Formazan formation solubilize Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calculate Calculate % Viability & IC50 Value read_abs->calculate

Caption: Workflow of the MTT assay for determining cell viability.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibition Benzofuran->NFkB_nuc Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzofurans.

Conclusion and Future Outlook

Future research should focus on the systematic evaluation of this compound in a panel of standardized biological assays. Direct, head-to-head comparisons with other leading benzofuran derivatives will be crucial to accurately determine its therapeutic potential and establish clear structure-activity relationships. Such studies will pave the way for the rational design of novel and more effective benzofuran-based therapeutic agents.

References

A Comparative Analysis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran alongside two well-established antioxidants, Vitamin C and Resveratrol. Due to a lack of direct experimental antioxidant activity data for this compound in the current body of scientific literature, this comparison utilizes data for a structurally analogous compound, moracin C {2-[3′,5′-dihydroxy-4′-(3-methlbut-2-enyl)phenyl]-6-hydroxybenzofuran}, to provide a relevant benchmark. This guide synthesizes available quantitative data, details common experimental methodologies, and explores a key signaling pathway involved in cellular antioxidant responses.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is frequently evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely used method that measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation.

Disclaimer: The following table presents data for moracin C as a surrogate for this compound. While structurally similar, the antioxidant activity of these two compounds may not be identical.

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
Moracin C (surrogate)>100[1]>100[1]Data not available
Vitamin C 30.38[2]28.96[3]~1300[4]
Resveratrol 69.26[3]12.53[3]~3141[5]

TE: Trolox Equivalents

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The violet-colored DPPH solution turns yellow in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[6] The absorbance of the working solution is adjusted to approximately 1.0 at 517 nm.[6]

  • Sample Preparation: The test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A small volume of the sample or standard solution is mixed with the DPPH working solution.[6] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test solution. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.

Procedure:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7] The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: The test compound and a standard (e.g., Trolox) are prepared in a range of concentrations.

  • Reaction: A small aliquot of the sample or standard is added to the diluted ABTS•+ solution.[7]

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 6 minutes).[7]

  • Measurement: The absorbance is measured at 734 nm.[7]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from damage by a peroxyl radical generator (such as AAPH).

Procedure:

  • Reagent Preparation: A working solution of fluorescein is prepared in a phosphate buffer (pH 7.4).[8] A solution of the peroxyl radical generator, AAPH, is also prepared fresh.[8]

  • Sample and Standard Preparation: The test compound and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction Setup: In a 96-well black microplate, the fluorescein solution is added, followed by the sample, standard, or a blank (buffer).[8] The plate is incubated at 37°C.

  • Initiation: The reaction is initiated by adding the AAPH solution to all wells.[8]

  • Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The decay of fluorescence is slower in the presence of antioxidants.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Signaling Pathways in Antioxidant Defense

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A critical pathway in this regard is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 pathway is a primary regulator of the cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant / Oxidative Stress Antioxidant->Keap1 Inactivation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation cluster_cytoplasm cluster_cytoplasm Proteins->cluster_cytoplasm Cellular Protection

Figure 1. The Keap1-Nrf2 Antioxidant Response Pathway.

Benzofuran derivatives have been investigated for their potential to activate the Nrf2 signaling pathway, suggesting a mechanism by which they could enhance cellular antioxidant defenses beyond direct radical scavenging. Further research is warranted to specifically elucidate the role of this compound in this critical protective pathway.

References

A Comparative Guide to the Efficacy of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the potential efficacy of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and the well-established antioxidant, Vitamin C. While extensive research has solidified the role of Vitamin C in various physiological processes, particularly as a potent antioxidant and anti-inflammatory agent, scientific data on this compound is limited. This benzofuran derivative has been isolated from the roots of Erythrina herbacea, a plant known for its traditional medicinal uses. The genus Erythrina is recognized for producing a variety of secondary metabolites with antioxidant and anti-inflammatory properties.[1][2][3]

This document aims to synthesize the available information on both compounds, presenting a clear comparison of their known mechanisms and providing standardized experimental protocols that can be utilized for a direct comparative evaluation. Due to the current lack of specific experimental data for this compound, this guide will focus on the established efficacy of Vitamin C and the reported biological activities of related benzofuran compounds, thereby highlighting the potential areas for future research.

Section 1: Antioxidant Efficacy

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). The efficacy of an antioxidant is often determined by its ability to scavenge free radicals and chelate pro-oxidant metal ions.

Vitamin C (Ascorbic Acid)

Vitamin C is a powerful, water-soluble antioxidant that acts as a primary defense against aqueous-phase free radicals.[4][5] Its antioxidant mechanism involves the donation of electrons to neutralize reactive oxygen species.[4][5]

Quantitative Data for Vitamin C Antioxidant Activity:

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging3.37 - 24.34[5][6]
ABTS Radical Scavenging10.80 - 50[7][8]
Nitric Oxide Scavenging31.38 - 100[9]
This compound

Direct quantitative data on the antioxidant activity of this compound is not currently available in published literature. However, compounds isolated from the Erythrina genus have demonstrated significant radical scavenging activity.[2][10] Furthermore, various benzofuran derivatives have been reported to possess antioxidant properties.[11]

Section 2: Anti-inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling molecules like nitric oxide (NO).

Vitamin C (Ascorbic Acid)

Vitamin C exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. It can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[12][13] Some derivatives of Vitamin C have also been shown to inhibit lipoxygenase (LOX) enzymes.[4] Additionally, Vitamin C plays a role in scavenging nitric oxide, a mediator in the inflammatory cascade.[14]

Quantitative Data for Vitamin C Anti-inflammatory Activity:

AssayIC50 ValueReference
Lipoxygenase (5-LOX) Inhibition (6-Palmitoyl-Ascorbic Acid)2.5 µM[4]
Lipoxygenase (15-LOX) Inhibition (6-Palmitoyl-Ascorbic Acid)10.3 µM[4]
This compound

Specific data on the anti-inflammatory activity of this compound is not available. However, extracts from Erythrina variegata have shown potent inhibitory effects on COX-2 and nitric oxide production.[15] Numerous plant-derived compounds, including flavonoids and other polyphenols, are known to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPKs.[16][17] Given that this compound is a phenolic compound, it is plausible that it may exhibit similar anti-inflammatory properties.

Section 3: Experimental Protocols

To facilitate direct comparative studies, this section outlines the detailed methodologies for key in vitro antioxidant and anti-inflammatory assays.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound and Vitamin C (as a positive control) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound and Vitamin C to different wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and Vitamin C.

    • Add the diluted ABTS•+ solution to the test compounds and standards.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

3. Nitric Oxide (NO) Scavenging Assay

  • Principle: This assay measures the scavenging of nitric oxide, which is generated from sodium nitroprusside in an aqueous solution. The nitric oxide reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

  • Protocol:

    • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (pH 7.4).

    • Prepare various concentrations of the test compound and Vitamin C.

    • Mix the sodium nitroprusside solution with the test compounds and incubate at room temperature for a specific period (e.g., 150 minutes).

    • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

    • Measure the absorbance of the resulting chromophore at 546 nm.

    • Calculate the percentage of NO scavenging and the IC50 value.

Anti-inflammatory Assays

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins. Inhibition is often measured by quantifying the production of prostaglandin E2 (PGE2).

  • Protocol (using a commercial ELISA kit):

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.

    • Treat the cells with various concentrations of the test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Determine the percentage of inhibition of PGE2 production and the IC50 value.

2. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid. The formation of the hydroperoxy product can be monitored spectrophotometrically.

  • Protocol:

    • Prepare a solution of the lipoxygenase enzyme (e.g., soybean lipoxygenase) in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare a solution of the substrate (e.g., linoleic acid).

    • Pre-incubate the enzyme with various concentrations of the test compound and a known LOX inhibitor (e.g., nordihydroguaiaretic acid) for a short period.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

    • Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_anti_inflammatory Anti-inflammatory Activity Workflow (COX-2 Example) A1 Prepare Test Compound & Vitamin C Solutions A3 Mix Solutions in 96-well plate A1->A3 A2 Prepare Radical Solution (DPPH or ABTS) A2->A3 A4 Incubate A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate % Scavenging & IC50 A5->A6 B1 Culture & Stimulate Macrophages (LPS) B2 Treat with Test Compound B1->B2 B3 Incubate B2->B3 B4 Collect Supernatant B3->B4 B5 Quantify PGE2 (ELISA) B4->B5 B6 Calculate % Inhibition & IC50 B5->B6

Caption: General experimental workflows for in vitro antioxidant and anti-inflammatory assays.

inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) AP1 AP-1 MAPK->AP1 AP1->Nucleus NFkB_n NF-κB DNA DNA NFkB_n->DNA AP1_n AP-1 AP1_n->DNA DNA->Genes

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Vitamin C is a well-characterized antioxidant and anti-inflammatory agent with a substantial body of evidence supporting its efficacy. In contrast, this compound remains a largely uninvestigated compound. While its chemical structure as a phenolic benzofuran and its origin from a medicinally active plant genus suggest potential for similar biological activities, this remains to be experimentally verified.

This guide provides the necessary framework for researchers to undertake a direct comparative study. The detailed experimental protocols for standardized assays offer a clear path to generating the quantitative data needed to rigorously evaluate the antioxidant and anti-inflammatory potential of this compound and compare it to the benchmark, Vitamin C. Such research would be invaluable in determining the potential of this novel compound for future drug development.

References

Antioxidant Activity: A Comparative Analysis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and the well-characterized polyphenol, resveratrol. While extensive experimental data is available for resveratrol, detailing its potent antioxidant and cell-protective effects, there is a notable lack of published quantitative data on the antioxidant activity of this compound. This guide, therefore, presents a comprehensive analysis of resveratrol's antioxidant profile, supported by experimental data, and offers a qualitative perspective on the potential antioxidant capacity of this compound based on the activities of structurally related compounds.

Executive Summary

Quantitative Antioxidant Activity of Resveratrol

The antioxidant capacity of resveratrol has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 ValueReference
ResveratrolDPPHVaries (µM range)[No specific value cited]
ResveratrolABTSVaries (µM range)[No specific value cited]

Note: Specific IC50 values for resveratrol can vary between studies depending on the exact experimental conditions. The provided table indicates the typical range of activity.

Potential Antioxidant Activity of this compound

While direct quantitative data for this compound is unavailable, studies on other 2-arylbenzofuran derivatives suggest that this class of compounds possesses antioxidant potential. Research on 2-arylbenzofurans isolated from Morus alba has shown good antioxidant effects in non-enzymatic assays.[1] The antioxidant activity of benzofuran derivatives is often attributed to the number and position of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals.[2] Given that this compound possesses multiple hydroxyl groups, it is structurally poised to act as an antioxidant.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of antioxidant capacity studies.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine molecule. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant.

General Protocol:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • The test compound or standard is added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mixing Mix DPPH with Test Compound/Standard DPPH_sol->Mixing Test_comp Test Compound (Varying Conc.) Test_comp->Mixing Standard Standard Antioxidant Standard->Mixing Incubation Incubate in Dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O4) ABTS_adj Adjust ABTS•+ Absorbance ABTS_gen->ABTS_adj Mixing Mix Adjusted ABTS•+ with Test Compound/Standard ABTS_adj->Mixing Test_comp Test Compound (Varying Conc.) Test_comp->Mixing Standard Standard Antioxidant Standard->Mixing Incubation Incubate Mixing->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Inhibition and TEAC Measurement->Calculation G cluster_nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Resveratrol->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activation Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Transcription & Translation Cell_Protection Cell Protection & Detoxification Antioxidant_Proteins->Cell_Protection G Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activation FOXO FOXO SIRT1->FOXO Deacetylation & Activation PGC1a PGC-1α SIRT1->PGC1a Deacetylation & Activation Antioxidant_Enzymes Antioxidant Enzymes (MnSOD, Catalase) FOXO->Antioxidant_Enzymes Increased Expression Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis ROS_Reduction Reduced ROS Production Antioxidant_Enzymes->ROS_Reduction Mito_Biogenesis->ROS_Reduction Cell_Survival Enhanced Cell Survival ROS_Reduction->Cell_Survival

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, a naturally occurring benzofuran derivative. It offers a comparative overview of its biological activities, including tyrosinase inhibition, anti-Alzheimer's, anticancer, and anti-inflammatory effects, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate further research and drug development efforts.

Structure-Activity Relationship: The Critical Role of Hydroxylation

The biological activity of 2-arylbenzofurans is significantly influenced by the substitution pattern on both the benzofuran core and the 2-phenyl ring. A recurrent theme in the structure-activity relationship is the critical role of hydroxyl groups, particularly the 2,4-dihydroxy substitution on the phenyl ring (a resorcinol moiety). This feature is a key determinant for potent tyrosinase inhibitory activity. The 6-hydroxy group on the benzofuran scaffold also contributes to the overall biological profile of these compounds.

Comparative Biological Activities

The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogs against various biological targets, providing a clear comparison of their potency.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The 2,4-dihydroxyphenyl moiety is a well-established pharmacophore for potent tyrosinase inhibitors.

CompoundTargetIC50 (µM)Comments
This compound Mushroom Tyrosinase5.2[1]Competitive inhibitor.[1]
Kojic Acid (Reference)Mushroom Tyrosinase22.84[2]A well-known tyrosinase inhibitor.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMushroom Tyrosinase0.013 (monophenolase), 0.93 (diphenolase)[2]Demonstrates the high potency of the 2,4-dihydroxyphenyl group in a different scaffold.
Anti-Alzheimer's Disease Activity

2-Arylbenzofuran derivatives have shown promise as multi-target agents for Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)
Arylbenzofuran Derivative 20 AChE0.086 ± 0.01[3][4]Donepezil0.085 ± 0.01[4]
Arylbenzofuran Derivative 20 BACE10.043 ± 0.01[3]Baicalein0.087 ± 0.03[3][4]
Arylbenzofuran Derivative 8 BACE1> Baicalein[3][4]Baicalein0.087 ± 0.03[3][4]
Arylbenzofuran Derivative 19 BACE1> Baicalein[3][4]Baicalein0.087 ± 0.03[3][4]
Anticancer Activity

Several 2-arylbenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Wittifuran I (a 2-arylbenzofuran) BGC-823 (Human gastric cancer)1.45[5][6]
Fluorinated Benzofuran Derivative 1 HCT116 (Human colorectal carcinoma)19.5[7]
Fluorinated Benzofuran Derivative 2 HCT116 (Human colorectal carcinoma)24.8[7]
Benzofuran-2-carboxamide derivative 50g HCT-116 (colon)0.87[2]
Benzofuran-2-carboxamide derivative 50g HeLa (cervical)0.73[2]
Benzofuran-2-carboxamide derivative 50g A549 (lung)0.57[2]
Anti-inflammatory Activity

2-Arylbenzofurans have been shown to inhibit inflammatory mediators like nitric oxide (NO).

CompoundTargetIC50 (µM)
2-Aroylbenzofuran 4 NO Production (LPS-induced RAW 264.7)0.57[8]
Rugchalcone B (a 2-aroylbenzofuran) NO Production (LPS-induced RAW 264.7)4.13[8]
2-Aroylbenzofuran 7 NO Production (LPS-induced RAW 264.7)1.90[8]
2-Aroylbenzofuran 8 NO Production (LPS-induced RAW 264.7)0.99[8]
Benzofuran Derivative 1 NO Production (LPS-induced RAW 264.7)17.31[9]
Benzofuran Derivative 3 NO Production (LPS-induced RAW 264.7)16.5[9]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a test compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Test compound (e.g., this compound)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution (or control), and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition and the IC50 value.

Synthesis of 2-(4-hydroxyphenyl)benzofurans

A general method for the synthesis of 2-(4-hydroxyphenyl)benzofurans involves a one-pot reaction.[10]

Reactants:

  • 4-Substituted phenols

  • α-Bromo-α-(methylthio)acetophenone chloride

  • Zinc chloride

Procedure:

  • A mixture of the 4-substituted phenol and zinc chloride is reacted with α-bromo-α-(methylthio)acetophenone chloride.

  • The resulting 3-methylthio-2-(4-acetoxyphenyl)benzofurans are then hydrolyzed.

  • Desulfurization of the intermediate yields the final 2-(4-hydroxyphenyl)benzofuran derivatives.[10]

Visualizing Mechanisms and Workflows

Tyrosinase Inhibition by 2,4-Dihydroxyphenyl-Containing Compounds

The 2,4-dihydroxyphenyl moiety is a key structural feature for competitive inhibition of tyrosinase. It is believed to chelate the copper ions in the active site of the enzyme, preventing the binding of the natural substrate, L-tyrosine.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site cluster_substrate Natural Substrate cluster_inhibitor Inhibitor Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes conversion No Melanin No Melanin Tyrosinase->No Melanin Inhibition of Melanogenesis Copper_Ions Cu2+ L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Binds to active site Inhibitor 2-(2,4-Dihydroxyphenyl)- 6-hydroxybenzofuran Inhibitor->Tyrosinase Competitively Inhibits Inhibitor->Copper_Ions Chelates

Caption: Competitive inhibition of tyrosinase by a 2,4-dihydroxyphenyl-containing compound.

Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activity of a synthesized compound.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., 2-Arylbenzofuran) Start->Compound_Synthesis In_Vitro_Assay In Vitro Assay (e.g., Tyrosinase Inhibition) Compound_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Calculation) In_Vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: A generalized workflow for the screening and optimization of biologically active compounds.

Anti-inflammatory Signaling Pathway Inhibition

2-Arylbenzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation MAPK_Activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines iNOS_COX2_Expression iNOS & COX-2 Expression NF_kB_Activation->iNOS_COX2_Expression MAPK_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2_Expression->Inflammation Inhibitor 2-Arylbenzofuran Derivative Inhibitor->NF_kB_Activation Inhibits Inhibitor->MAPK_Activation Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by 2-arylbenzofuran derivatives.

References

Validating the Anticancer Effects of 2-(2,4-Dihydroxyphenyl)-Substituted Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticancer effects of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1]thiazin-4-one (DPBT), a benzofuran derivative, and related compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. The information presented is based on preclinical in vitro studies and focuses on the compound's effects on colon cancer cell lines.

Introduction

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. This guide focuses on a specific derivative, 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1]thiazin-4-one (DPBT), and compares its anticancer efficacy with a structurally related thieno[3,2-d][1]thiazin-4-one derivative, BChTT. Both compounds share a 2-(2,4-dihydroxyphenyl) substituent, suggesting a potential common mechanism of action.

Comparative Efficacy and Selectivity

Studies have shown that DPBT significantly reduces the proliferation of human colon adenocarcinoma cell lines, HT-29 and LS180.[2][3][4] Notably, the LS180 cell line demonstrated higher sensitivity to DPBT treatment compared to the HT-29 cell line.[2][3][4] A crucial aspect of its therapeutic potential is its selectivity; DPBT did not exhibit toxicity towards normal human colon epithelial cells (CCD 841 CoTr) and human skin fibroblasts (HSF) at concentrations that were effective in inhibiting the growth of cancer cells.[2][3][4]

For comparison, another derivative, 6-tert-butyl-2-(5-chloro-2,4-Dihydroxyphenyl)-4H-thieno[3,2-d][1]thiazin-4-one (BChTT), has also demonstrated concentration-dependent inhibition of proliferation in lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells.[5][6][7] Similar to DPBT, BChTT was found to be non-toxic to normal skin fibroblasts, hepatocytes, and oligodendrocytes in its antiproliferative concentrations.[5]

Quantitative Data Summary
CompoundCancer Cell LineEffectEffective ConcentrationSelectivity
DPBT HT-29 (Colon Adenocarcinoma)Decreased Proliferation10-100 µMNon-toxic to normal colon epithelial (CCD 841 CoTr) and skin fibroblast (HSF) cells.[2][3][4]
LS180 (Colon Adenocarcinoma)Decreased Proliferation10-100 µMNon-toxic to normal colon epithelial (CCD 841 CoTr) and skin fibroblast (HSF) cells.[2][3][4]
BChTT A549 (Lung Cancer)Proliferation InhibitionConcentration-dependentNon-toxic to normal skin fibroblasts, hepatocytes, and oligodendrocytes.[5]
HT-29 (Colon Cancer)Proliferation InhibitionConcentration-dependentNon-toxic to normal skin fibroblasts, hepatocytes, and oligodendrocytes.[5]
C6 (Glioma)Proliferation InhibitionConcentration-dependentNon-toxic to normal skin fibroblasts, hepatocytes, and oligodendrocytes.[5]

Mechanism of Action: Cell Cycle Arrest

The primary anticancer mechanism of DPBT in the more sensitive LS180 colon cancer cells has been identified as the induction of cell cycle arrest at the G1 phase.[2][3][4] This arrest is a critical checkpoint that prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Similarly, BChTT was also found to induce cell cycle arrest in the G0/G1 phase and decrease DNA synthesis in the cancer cells tested.[5]

Signaling Pathway

The G1 phase cell cycle arrest induced by DPBT is mediated by the modulation of key cell cycle regulatory proteins. Specifically, treatment with DPBT leads to the upregulation of p27KIP1, a cyclin-dependent kinase inhibitor, and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[2][3][4] The BChTT compound appears to act through a similar, yet distinct pathway involving the activation of p38 kinase, which in turn leads to a decrease in cyclin D1 expression.[1][5]

G1_Arrest_Pathway cluster_DPBT DPBT Pathway cluster_BChTT BChTT Pathway DPBT DPBT p27 p27KIP1 DPBT->p27 Upregulates CyclinD1_CDK4 Cyclin D1 / CDK4 Complex DPBT->CyclinD1_CDK4 Downregulates p27->CyclinD1_CDK4 Inhibits G1_Arrest G1 Phase Arrest CyclinD1_CDK4->G1_Arrest Promotes Progression (Inhibited) BChTT BChTT p38 p38 Kinase BChTT->p38 Activates CyclinD1 Cyclin D1 p38->CyclinD1 Decreases Expression G1_Arrest2 G1 Phase Arrest CyclinD1->G1_Arrest2 Promotes Progression (Inhibited)

Caption: Proposed signaling pathways for DPBT and BChTT inducing G1 cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer effects of DPBT.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., DPBT) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with DPBT at various concentrations adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance dissolve->read end End read->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specified duration.

  • Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[8]

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (a DNA-intercalating agent) and RNase (to prevent staining of RNA).[8]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p27KIP1, Cyclin D1, CDK4), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

Western_Blot_Workflow start Start cell_treatment Treat cells with DPBT start->cell_treatment protein_extraction Extract total proteins (Lysis) cell_treatment->protein_extraction quantification Quantify protein concentration protein_extraction->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands (Chemiluminescence) secondary_ab->detection end End detection->end

Caption: General workflow for Western blotting analysis.

Conclusion

The available preclinical data suggests that 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1]thiazin-4-one (DPBT) is a promising anticancer agent, particularly for colon cancer. Its ability to selectively induce cell cycle arrest in cancer cells while sparing normal cells is a highly desirable characteristic for a chemotherapeutic agent. Further in vivo studies are warranted to validate these in vitro findings and to fully assess the therapeutic potential of DPBT and related benzofuran derivatives. The comparative data with BChTT suggests that the 2-(2,4-dihydroxyphenyl) moiety is a key pharmacophore for the observed anticancer activity, though the specific heterocyclic scaffold influences the precise molecular mechanism.

References

A Comparative Analysis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran derivatives. This class of compounds, built upon a core benzofuran scaffold, has garnered significant interest for its diverse biological activities. This document provides an overview of their therapeutic potential, supported by available experimental data and detailed methodologies for key assays.

The core structure, this compound, is a naturally occurring compound isolated from plants such as Erythrina herbacea and has shown initial promise for its antibacterial properties.[1] While comprehensive comparative studies on a homologous series of its derivatives are limited in publicly available literature, this guide synthesizes data from various benzofuran analogs to illustrate the structure-activity relationships and potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities.

Quantitative Data on Biological Activities

To facilitate a comparative understanding, the following tables summarize the biological activities of various benzofuran derivatives. It is important to note that these compounds are not all direct derivatives of this compound but represent the broader benzofuran class, offering insights into how different substituents on the benzofuran core can modulate biological effects.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one (DPBT)LS180 (Colon)Proliferation Assay~25-50Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4 H-benzofuro[3,2- d][1][2]thiazin-4-one on colon cells and its anticancer potential. Med Chem Res. 2018;27(9):2150-2159.
Fluorinated Dihydrobenzofuran Derivative 1HCT116 (Colorectal)WST-1 Assay19.5Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023 Jun 20;24(12):10444.
Fluorinated Dihydrobenzofuran Derivative 2HCT116 (Colorectal)WST-1 Assay24.8Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023 Jun 20;24(12):10444.
Benzofuran-isatin conjugate 5dNCI-60 Cell Line PanelGI% AssayPotent activityDevelopment of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Sci Rep. 2021; 11: 15993.

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Aza-benzofuran Derivative 1RAW 264.7Nitric Oxide Inhibition17.3Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Mar Drugs. 2021 Aug; 19(8): 446.
Aza-benzofuran Derivative 4RAW 264.7Nitric Oxide Inhibition16.5Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Mar Drugs. 2021 Aug; 19(8): 446.
Fluorinated Benzofuran Derivative 2MacrophagesNitric Oxide Inhibition2.4Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023 Jun 20;24(12):10444.
Fluorinated Benzofuran Derivative 3MacrophagesNitric Oxide Inhibition5.2Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023 Jun 20;24(12):10444.

Table 3: Antioxidant Activity of Selected Benzofuran Derivatives

CompoundAssayIC50 (µg/mL)Reference
(E)-2-(3,4-dihydroxyphenyl)-3-formyl-4-hydroxy-5-(prop-1-en-1-yl)benzofuranDPPH Radical Scavenging0.34 mg/mLAn Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences 4.10 (2020): 114-123.
2,5-Disubstituted-1,3,4-Oxadiazole Derivative Ox-6fDPPH Radical Scavenging25.35Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. 2023 Jul 24;28(15):5638.
2,5-Disubstituted-1,3,4-Oxadiazole Derivative Ox-6fNitric Oxide Radical Scavenging27.32Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. 2023 Jul 24;28(15):5638.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key assays mentioned in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a further 24-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

  • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) to induce NO production.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the radical scavenging activity of compounds.

  • Reaction Mixture: A solution of the benzofuran derivative at various concentrations in methanol is mixed with a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to the scavenging of the radical by the antioxidant compound, is measured spectrophotometrically at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cancer Cells B Add Benzofuran Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO (Solubilize Formazan) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.

NO_Inhibition_Pathway cluster_cell Macrophage (RAW 264.7) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Benzofuran Benzofuran Derivative Benzofuran->Inhibition Inhibition->NFkB Inhibition->iNOS_Protein

Simplified LPS-induced NO Production Pathway and Potential Inhibition by Benzofuran Derivatives.

Principle of the DPPH Radical Scavenging Assay.

References

A Comparative Guide to the Antioxidant Performance of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of the natural compound 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes the known antioxidant activities of its parent class, benzofurans, and contrasts them with established data for synthetic antioxidants.

Executive Summary

Benzofuran derivatives are recognized for their antioxidant properties, largely attributed to their phenolic structure, which enables them to act as potent free radical scavengers.[1] this compound, with its multiple hydroxyl groups, is structurally poised to be an effective antioxidant. Synthetic antioxidants like BHA, BHT, and TBHQ are widely used in the food and pharmaceutical industries for their proven efficacy in preventing oxidative degradation.[2][3] This guide presents available quantitative data for these synthetic compounds to serve as a benchmark for the potential evaluation of novel natural antioxidants like this compound.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for common synthetic antioxidants in two standard in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. A lower IC50 value indicates a higher antioxidant potency.

Note: Data for this compound is not available in the reviewed literature. The presented values for synthetic antioxidants are compiled from various sources and should be interpreted with consideration for variations in experimental conditions.

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)
BHA 10.10 - 112.05 µg/mL[1][4]5.07 µg/mL[4]
BHT 22.32 - 202.35 µg/mL[1][5]6.99 µg/mL[4]
TBHQ 22.20 µg/mL[2]33.34 µg/mL[2]

Signaling Pathways in Antioxidant Action

Phenolic antioxidants, including benzofuran derivatives and synthetic phenols, exert their protective effects through various mechanisms. A primary mode of action is the direct scavenging of free radicals by donating a hydrogen atom from their hydroxyl groups.[2] Additionally, many phenolic compounds are known to activate endogenous antioxidant defense systems, most notably the Keap1-Nrf2 signaling pathway.

General Antioxidant Mechanism of Phenolic Compounds cluster_0 Direct Radical Scavenging cluster_1 Indirect Antioxidant Response (Keap1-Nrf2 Pathway) ROS Reactive Oxygen Species (ROS) Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule Accepts H• Phenol Phenolic Antioxidant (e.g., Benzofuran, BHA, BHT, TBHQ) Phenoxyl_Radical Stabilized Phenoxyl Radical Phenol->Phenoxyl_Radical Donates H• Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Enhances

Caption: General antioxidant mechanisms of phenolic compounds.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Adherent cells, such as human hepatocarcinoma (HepG2), are cultured in a 96-well microplate until they reach confluence.

  • Probe Loading: The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Compound Incubation: The cells are then incubated with the test compound or a standard antioxidant.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

  • Fluorescence Measurement: The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by reactive oxygen species is measured over time using a fluorescence plate reader.

  • Quantification: The antioxidant capacity is quantified by calculating the reduction in fluorescence in the presence of the test compound compared to the control.

Experimental Workflow for Antioxidant Activity Comparison cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis cluster_4 Comparison A Prepare Stock Solutions - Test Compounds - Standard Antioxidants - Reagents (DPPH, ABTS, etc.) B Perform DPPH Assay A->B C Perform ABTS Assay A->C D Perform Other Assays (e.g., FRAP) A->D E Perform Cellular Antioxidant Activity (CAA) Assay A->E F Measure Absorbance/ Fluorescence B->F C->F D->F E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Statistical Analysis H->I J Compare IC50 values of Test Compounds vs. Standards I->J

Caption: General workflow for comparing antioxidant activity.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound suggests it possesses antioxidant capabilities inherent to polyphenolic benzofuran derivatives. The provided quantitative data for BHA, BHT, and TBHQ offer a valuable reference for future studies aiming to quantify the antioxidant efficacy of this and other novel natural compounds. Further research employing the standardized assays detailed in this guide is necessary to elucidate the precise antioxidant potency of this compound and its potential as a natural alternative to synthetic antioxidants.

References

Benchmarking 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran against three key enzymes: Tyrosinase, Xanthine Oxidase, and α-Glucosidase. The performance of this natural compound is benchmarked against well-established inhibitors for each enzyme, supported by available experimental data. Detailed methodologies for the cited enzyme inhibition assays are also provided to facilitate reproducibility and further investigation.

Comparative Inhibitory Performance

The inhibitory efficacy of this compound and known inhibitors is summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Note on Data Availability: Quantitative inhibitory data for this compound was found for Tyrosinase. For Xanthine Oxidase and α-Glucosidase, specific IC50 values for this compound were not available in the reviewed literature. Therefore, data for structurally related 2-arylbenzofuran derivatives are presented to provide an initial benchmark and highlight the potential of this compound class.

Table 1: Tyrosinase Inhibition
CompoundIC50 (µM)Inhibition Type
This compound 5.2[1]Competitive[1]
Kojic Acid (Reference Inhibitor)16.69Competitive
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 (for monophenolase activity)Competitive
2-[(4-Acetylphenyl)amino]-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate0.0089Competitive
Table 2: Xanthine Oxidase Inhibition (Structurally Related 2-Arylbenzofurans)
CompoundIC50 (µM)Inhibition Type
This compound Data Not Available Data Not Available
Allopurinol (Reference Inhibitor)2.84 - 7.59Competitive
Febuxostat (Reference Inhibitor)0.0236Mixed-type
(E)-3-(2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-4-yl)-N-methylacrylamide4.45[2]Mixed-type[2]
2-Arylbenzo[b]furan derivative 5b3.99Not Specified
2-Arylbenzo[b]furan derivative 6eNot SpecifiedMixed-type
Table 3: α-Glucosidase Inhibition (Structurally Related 2-Arylbenzofurans)
CompoundIC50 (µM)Inhibition Type
This compound Data Not Available Data Not Available
Acarbose (Reference Inhibitor)251.17 (µg/mL)Competitive
Hydroxyl-functionalized 2-arylbenzo[b]furan 5a1.9Mixed-competition
Hydroxyl-functionalized 2-arylbenzo[b]furan 5e3.0Not Specified
Hydroxyl-functionalized 2-arylbenzo[b]furan 5nNot SpecifiedMixed-competition

Signaling Pathways and Experimental Workflows

Visual representations of the enzymatic pathways and a general experimental workflow for inhibitor screening are provided below using Graphviz (DOT language).

Tyrosinase_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 2-(2,4-Dihydroxyphenyl) -6-hydroxybenzofuran Inhibitor->Tyrosinase

Tyrosinase pathway inhibition.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine_Oxidase Xanthine Oxidase Inhibitor 2-Arylbenzofuran Derivatives Inhibitor->Xanthine_Oxidase

Xanthine Oxidase pathway inhibition.

Alpha_Glucosidase_Pathway Carbohydrates Complex Carbohydrates Glucose Glucose (absorption) Carbohydrates->Glucose Alpha_Glucosidase α-Glucosidase Inhibitor 2-Arylbenzofuran Derivatives Inhibitor->Alpha_Glucosidase

α-Glucosidase pathway inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Test_Compound Prepare Test Compound Dilutions Test_Compound->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Change (Spectrophotometry) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) IC50_Calc->Kinetics

General enzyme inhibition assay workflow.

Experimental Protocols

The following are detailed methodologies for the in vitro assessment of enzyme inhibitory activity.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase. The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at approximately 475 nm.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compound and kojic acid in DMSO.

  • Assay in 96-well Plate:

    • In each well, add a specific volume of phosphate buffer.

    • Add the test compound solution to the test wells and the positive control solution to their respective wells. Add an equivalent volume of DMSO to the control wells.

    • Add the tyrosinase solution to all wells except the blank wells.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Xanthine Oxidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (e.g., from bovine milk)

  • Xanthine

  • This compound or related derivatives (Test Compound)

  • Allopurinol (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

  • Assay in 96-well Plate:

    • Add phosphate buffer to each well.

    • Add the test compound solution to the test wells and the positive control solution to their respective wells. Add an equivalent volume of DMSO to the control wells.

    • Add the xanthine oxidase solution to all wells except the blank.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the xanthine solution to all wells.

    • Measure the absorbance at 295 nm at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of uric acid formation.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100

    • The IC50 value is determined from a dose-response curve.

α-Glucosidase Inhibition Assay

Principle: This assay measures the inhibition of α-glucosidase activity, which hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or related derivatives (Test Compound)

  • Acarbose (Positive Control)

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the test compound and acarbose in DMSO.

  • Assay in 96-well Plate:

    • Add the test compound solution to the test wells and the positive control solution to their respective wells. Add an equivalent volume of DMSO to the control wells.

    • Add the α-glucosidase solution to all wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the pNPG solution to all wells and incubate for a set time (e.g., 20 minutes) at the specified temperature.

    • Stop the reaction by adding sodium carbonate solution to each well.

  • Measurement and Data Analysis:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined from a dose-response curve.

References

A Comparative Analysis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: Evaluating its Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available experimental data provides insights into the biological activities of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, a naturally occurring polyphenolic compound. This guide synthesizes findings on its potential antioxidant, anti-inflammatory, and tyrosinase inhibitory activities, comparing them with relevant alternatives to offer a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

To provide a comparative framework, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzofuran derivatives and standard reference compounds in antioxidant, anti-inflammatory, and tyrosinase inhibition assays. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
2-Arylbenzofuran derivative (general)VariesAscorbic Acid~20-50[1]
Resveratrol~131-15.54[2][3]Trolox~8[2]
This compoundData not available

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Aza-benzofuran derivative 117.3[4][5]Diclofenac~64.3[1]
Aza-benzofuran derivative 316.5[4][5]Celecoxib32.1[4][5]
Fluorinated benzofuran derivative2.4 - 5.2[6]
This compoundData not available

Table 3: Tyrosinase Inhibitory Activity (Mushroom Tyrosinase)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Moracin M (a 2-phenylbenzofuran)Significant inhibitionKojic Acid~13.14 - 48.62[7][8][9]
2-Arylbenzofuran from Morus notabilis7.4
Furan-oxadiazole derivative 5a11[10]Ascorbic Acid11.5[10]
This compoundData not available

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological activity data, detailed experimental protocols for the assays mentioned above are crucial.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant activity of compounds.[11][12] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11][12]

Procedure:

  • A stock solution of DPPH in methanol (typically 0.1 mM) is prepared.[11]

  • Serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) are prepared.[11]

  • The test solutions are mixed with the DPPH solution in a 96-well plate.[13]

  • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[11][13]

  • The absorbance is measured at approximately 517 nm using a microplate reader.[11][13]

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[12]

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][10]

Procedure:

  • RAW 264.7 macrophage cells are cultured in a 96-well plate.[8]

  • The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[8]

  • After an incubation period (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[8][10]

  • The absorbance is read at approximately 540 nm.[10]

  • The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Mushroom Tyrosinase Inhibition Assay

This enzymatic assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[7][14]

Procedure:

  • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.[7]

  • The substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), is prepared in the same buffer.[7]

  • The test compound and a positive control (e.g., Kojic Acid) are prepared in various concentrations.[7]

  • The enzyme, buffer, and test compound are pre-incubated in a 96-well plate.[14]

  • The reaction is initiated by adding the L-DOPA substrate.[7]

  • The formation of dopachrome, a colored product, is monitored by measuring the absorbance at approximately 475-490 nm over time.[7][14]

  • The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms

Understanding the molecular pathways involved in these biological activities is essential for drug development.

Inflammatory Signaling Pathways

Inflammation is a complex biological response involving multiple signaling cascades. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory process.[12][15] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[14][15]

G Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) Nucleus->ProInflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to

NF-κB and MAPK signaling pathways in inflammation.

Tyrosinase Inhibition Mechanism

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis.[16] Inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions in the active site or by competing with the substrate.[16]

G Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase (Copper-containing enzyme) L_DOPA L-DOPA Tyrosinase->L_DOPA hydroxylates Dopaquinone Dopaquinone Tyrosinase->Dopaquinone oxidizes Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase binds to active site L_DOPA->Tyrosinase binds to active site Melanin Melanin Dopaquinone->Melanin spontaneous polymerization Inhibitor Tyrosinase Inhibitor (e.g., Benzofuran derivative) Inhibitor->Tyrosinase binds to active site (competitive inhibition) or allosteric site (non-competitive inhibition)

General mechanism of tyrosinase and its inhibition.

Conclusion

While direct quantitative data for this compound is currently lacking, the broader family of 2-arylbenzofurans demonstrates significant potential as antioxidant, anti-inflammatory, and tyrosinase-inhibiting agents. The presence of multiple hydroxyl groups on the phenyl and benzofuran rings suggests that this compound likely possesses notable biological activities. Further experimental validation is necessary to quantify its efficacy and elucidate its precise mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research into this promising natural product.

References

Comparative Analysis of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, a natural compound isolated from the roots of Erythrina herbacea. This document summarizes its antibacterial and potential antioxidant properties, presenting available experimental data alongside comparable alternative compounds. Detailed methodologies for the cited experiments are also provided to facilitate the replication of these studies.

Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Recent studies have highlighted the potential of naturally derived compounds in combating antibiotic-resistant bacteria. This compound has been evaluated for its efficacy against MRSA, a significant threat in clinical settings.

Comparative Antibacterial Performance

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected alternative antibacterial agents against MRSA. Lower MIC values indicate greater potency.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)100[1]
OxyresveratrolMethicillin-Resistant Staphylococcus aureus (MRSA)125[2]
ResveratrolMethicillin-Resistant Staphylococcus aureus (MRSA)100 to >1000[3][4]
CurcuminMethicillin-Resistant Staphylococcus aureus (MRSA)125[5]

Antioxidant Potential

Comparative Antioxidant Performance

The following table presents the half-maximal inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for resveratrol. A lower IC50 value signifies stronger antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH Radical Scavenging AssayData not available
ResveratrolDPPH Radical Scavenging Assay2.86[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is quantitatively assessed by determining the MIC using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the MRSA strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold serial dilutions of the stock solution are then prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (positive control) and broth alone (negative control) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate Microtiter Plate with Bacteria and Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC E->F DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Compound Solutions A->C B Prepare Test Compound Solutions B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G Antibacterial_MoA Compound Antibacterial Compound Target Bacterial Cell Compound->Target Effect1 Cell Wall Synthesis Inhibition Target->Effect1 Effect2 Protein Synthesis Inhibition Target->Effect2 Effect3 DNA Replication Inhibition Target->Effect3 Outcome Bacterial Cell Death or Growth Inhibition Effect1->Outcome Effect2->Outcome Effect3->Outcome Antioxidant_MoA Antioxidant Antioxidant Compound (e.g., Polyphenol) Neutralization Radical Neutralization Antioxidant->Neutralization FreeRadical Free Radical (ROS/RNS) FreeRadical->Neutralization Outcome Reduced Oxidative Stress Neutralization->Outcome

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

Compounds with multiple hydroxyl and phenyl groups can pose environmental and health risks. Similar chemicals are known to be toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to avoid releasing 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran into the environment.

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Protective Clothing: A lab coat or impervious clothing to prevent skin contact.

Disposal Protocol: A Step-by-Step Guide

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain. [3][4]

  • Waste Collection and Segregation:

    • Collect waste material in a designated, properly labeled, and securely closed container.[5]

    • Keep this waste stream separate from other incompatible chemicals to prevent dangerous reactions.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include hazard warnings as appropriate (e.g., "Caution: Chemical Waste," "Hazardous to Aquatic Life").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arranging for Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.[2][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to arrange for pickup and disposal. They will provide specific instructions and ensure compliance with all local, state, and federal regulations.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinseate as hazardous waste and add it to your designated waste container.

    • Once decontaminated, containers may be disposed of according to your institution's procedures for solid waste, which may include puncturing or crushing to prevent reuse.[5]

Quantitative Data Summary

While specific data for this compound is limited, the table below summarizes key information for a structurally related compound, 2,4-dihydroxybenzophenone, to provide context for its potential properties.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₄[1]
Molecular Weight 242.23[1]
Melting Point (2,4-dihydroxybenzophenone) 144 - 147 °C[6]
Boiling Point (2,4-dihydroxybenzophenone) 194 °C @ 1 mmHg[6]
GHS Hazard Statements (for related compounds) H319: Causes serious eye irritationH361: Suspected of damaging fertility or the unborn childH411: Toxic to aquatic life with long lasting effects[2]

Experimental Workflow for Chemical Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and regulatory compliance at each step of the process.

A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Securely Seal and Store Waste Container C->D G Decontaminate Empty Containers (Rinse with Solvent) C->G For Empty Containers E Contact Institutional EHS for Waste Pickup D->E F Professional Disposal via Approved Waste Vendor E->F J End: Disposal Complete F->J H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container per Protocol G->I H->C I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on data for structurally similar compounds and general best practices for laboratory chemical waste disposal. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets. Your local Environmental Health and Safety office is the ultimate authority on chemical disposal procedures.

References

Essential Safety and Operational Guide for Handling 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran was located. The following guidance is based on the general safety protocols for handling phenolic compounds, which share structural similarities and potential hazards. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to handle this compound with caution in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on best practices for phenolic compounds.[1][2][3][4][5]

PPE CategorySpecificationRationale
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[5] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[1][5]Protects eyes from splashes and airborne particles. Phenolic compounds can cause severe and permanent eye damage.[2]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Change gloves immediately upon contamination.[5] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[2][5]Phenol and its derivatives can be absorbed through the skin and cause severe burns and systemic toxicity.[2] Different glove materials offer varying levels of protection and breakthrough times.
Skin and Body Protection - A fully buttoned laboratory coat.[1][5] - Long pants and closed-toe shoes are mandatory.[1][5] - For potential for body splashes, a butyl rubber or neoprene apron should be worn.[2][5]Prevents skin contact with the chemical.
Respiratory Protection - If dust or aerosols may be generated or if ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested.[1]Protects against inhalation of harmful vapors or particulates.
Operational Plan: Step-by-Step Handling Procedures

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Locate Safety Equipment: Identify the location of the nearest emergency eyewash station and safety shower and ensure they are accessible.[2]

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.[6]

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Dispensing: Carefully dispense the required amount of the compound. If it is a solid, avoid generating dust.

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly.

  • Avoid Contact: Avoid direct contact with skin and eyes.[1]

  • No Lone Work: Never work alone when handling hazardous chemicals like phenols.[2]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The container should be tightly closed.[8]

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

Disposal Plan

Proper disposal of chemical waste is essential to protect human health and the environment.

  • Chemical Waste:

    • All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[6]

    • Arrange for disposal through a licensed professional waste disposal service.[9] Do not pour down the drain.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with the compound should be collected in a separate, sealed container labeled as hazardous waste.[4]

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_safety Locate Safety Equipment (Eyewash, Shower) prep_risk->prep_safety prep_ppe Assemble Required PPE prep_safety->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_waste Label Hazardous Waste Container prep_workspace->prep_waste handle_don Don Appropriate PPE prep_waste->handle_don handle_dispense Dispense Compound Carefully handle_don->handle_dispense handle_solution Prepare Solutions in Hood handle_dispense->handle_solution handle_avoid Avoid Skin and Eye Contact handle_solution->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash post_store Store or Dispose of Chemical post_wash->post_store disp_chem Collect Chemical Waste post_store->disp_chem disp_ppe Collect Contaminated PPE disp_chem->disp_ppe disp_container Manage Empty Containers disp_ppe->disp_container disp_professional Dispose via Licensed Service disp_container->disp_professional

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran
Reactant of Route 2
2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.